N-(2-fluoro-5-nitrophenyl)benzamide
Description
BenchChem offers high-quality N-(2-fluoro-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRTFDAJFZYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of N-(2-fluoro-5-nitrophenyl)benzamide
Introduction: Contextualizing N-(2-fluoro-5-nitrophenyl)benzamide in Drug Discovery
N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic, small molecule that belongs to the benzamide class of compounds. Its structure, featuring a fluorinated nitrophenyl ring linked via an amide bond to a benzoyl group, suggests its potential as a scaffold in medicinal chemistry. The presence of a nitro group, a common pharmacophore and a precursor for an amino group, along with a fluorine atom, known to modulate metabolic stability and binding affinity, makes this molecule an intriguing candidate for further investigation in drug development programs.
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. For researchers, scientists, and drug development professionals, a comprehensive physicochemical characterization is not merely a data-gathering exercise; it is a foundational step in building a predictive understanding of a compound's in vivo behavior.
This guide provides an in-depth, practical framework for the experimental determination of the key physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide. Moving beyond a simple recitation of data, this document, in the spirit of a senior application scientist, delves into the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.
Molecular Structure and Calculated Properties
A clear understanding of the molecular structure is the starting point for any physicochemical assessment.
Structure:
Caption: 2D structure of N-(2-fluoro-5-nitrophenyl)benzamide.
While experimentally determined values are the gold standard, in silico predictions can provide initial estimates to guide experimental design. The following table summarizes key physicochemical properties. The experimental values are left blank, to be populated upon completion of the protocols detailed in this guide.
| Property | Predicted Value | Experimental Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₉FN₂O₃ | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 260.22 g/mol | - | Influences diffusion and transport properties. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | A key indicator of lipophilicity, affecting solubility, permeability, and metabolism.[1] | |
| Aqueous Solubility | Low | Crucial for absorption and achieving therapeutic concentrations.[2] | |
| Melting Point (°C) | Not available | An indicator of purity and lattice energy, which can influence solubility and dissolution rate. | |
| pKa (acidic/basic) | Not available | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. | |
| Thermal Stability | Not available | Essential for determining appropriate storage and handling conditions.[3] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide.
Determination of Purity and Melting Point by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a cornerstone technique for assessing the purity of crystalline organic compounds.[4] The principle relies on the phenomenon of melting point depression, where impurities broaden the melting range and lower the melting point of a pure substance.[4][5] For high-purity pharmaceutical-grade compounds, a sharp, well-defined melting peak is expected.[6]
Trustworthiness: The protocol includes calibration with a certified reference standard (Indium) to ensure the accuracy of the temperature and enthalpy scales of the instrument.[7] A slow heating rate is employed to allow for thermal equilibrium and better resolution of the melting transition.[4][8]
Experimental Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified Indium standard.
-
Ensure the calibration is performed under the same experimental conditions (e.g., nitrogen purge gas, heating rate) as the sample analysis.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of N-(2-fluoro-5-nitrophenyl)benzamide into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile impurities.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a constant rate of 1-2°C/min under a nitrogen purge of 50 mL/min. A slower heating rate enhances resolution.[4]
-
Continue heating to a temperature at least 20°C above the completion of the melting endotherm.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which is taken as the melting point.
-
Calculate the purity of the sample using the van't Hoff equation, which is typically integrated into the instrument's software. This analysis is valid for compounds that are at least 98% pure and do not decompose upon melting.[6]
-
Caption: Workflow for DSC analysis of N-(2-fluoro-5-nitrophenyl)benzamide.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[3][9][10] This is vital for determining appropriate storage conditions and identifying potential incompatibilities with excipients in a formulation.[3]
Trustworthiness: The protocol specifies a controlled heating rate and an inert atmosphere (nitrogen) to ensure that the observed mass loss is due to thermal decomposition and not oxidation. The use of a sensitive microbalance ensures accurate measurement of mass changes.[3]
Experimental Protocol:
-
Instrument Setup:
-
Ensure the TGA instrument's microbalance is tared.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
-
Sample Preparation:
-
TGA Analysis:
-
Place the crucible onto the TGA balance.
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a linear rate of 10°C/min up to a final temperature of 600°C.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of decomposition.
-
Caption: Workflow for TGA analysis of N-(2-fluoro-5-nitrophenyl)benzamide.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Expertise & Experience: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning between n-octanol and water.[13][14] This parameter is a critical determinant of a drug's ability to cross biological membranes.
Trustworthiness: The protocol mandates the pre-saturation of the n-octanol and water phases to ensure that the partitioning equilibrium is not skewed by the mutual solubility of the solvents. The concentration of the analyte is kept low to avoid the formation of aggregates that could affect the partitioning behavior. Analysis by a validated HPLC method ensures accurate quantification in each phase.
Experimental Protocol:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours and then allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.
-
-
Partitioning Experiment:
-
In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water/buffer.
-
Shake the mixture at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of N-(2-fluoro-5-nitrophenyl)benzamide in each phase using a validated HPLC-UV method.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).
-
Caption: Workflow for LogP determination by the shake-flask method.
High-Throughput Screening of Aqueous Solubility by Kinetic Assay
Expertise & Experience: For early-stage drug discovery, a high-throughput kinetic solubility assay provides a rapid assessment of a compound's solubility.[2][15] This method, which starts from a DMSO stock solution, mimics the conditions often used in in vitro biological screens.[16][17]
Trustworthiness: The protocol utilizes a multi-well plate format for efficiency and includes filtration to separate any precipitated compound from the soluble fraction.[16][18] Quantification by UV-Vis spectrophotometry against a standard curve ensures accurate measurement of the soluble concentration.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in 100% DMSO.
-
Prepare a series of calibration standards by diluting the DMSO stock solution in the assay buffer (e.g., PBS, pH 7.4).
-
-
Solubility Assay:
-
In a 96-well filter plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to 98 µL of the aqueous assay buffer. This results in a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.
-
-
Separation and Quantification:
-
Filter the plate into a 96-well UV-transparent collection plate using a vacuum manifold.
-
Measure the UV absorbance of the filtrate at the λmax of N-(2-fluoro-5-nitrophenyl)benzamide.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the compound in the filtrate. This value represents the kinetic aqueous solubility.
-
Caption: Workflow for kinetic solubility assay.
Conclusion
The physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide are fundamental to unlocking its potential as a therapeutic agent. While in silico predictions offer valuable initial guidance, the rigorous experimental determination of these parameters, as outlined in this guide, is indispensable for making informed decisions in a drug discovery and development pipeline. The protocols provided herein are designed to be robust, reproducible, and grounded in established scientific principles, empowering researchers to build a comprehensive and reliable physicochemical profile of this promising molecule. This foundational knowledge will be instrumental in guiding subsequent studies, from formulation development to the assessment of its pharmacokinetic and pharmacodynamic behavior.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 23, 2026, from [Link]
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 123325.
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 23, 2026, from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
-
ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved February 23, 2026, from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 23, 2026, from [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved February 23, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved February 23, 2026, from [Link]
-
MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 23, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved February 23, 2026, from [Link]
-
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved February 23, 2026, from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 23, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved February 23, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved February 23, 2026, from [Link]
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved February 23, 2026, from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved February 23, 2026, from [Link]
-
Covalent. (2021, May 6). Thermogravimetric Analysis (TGA). Retrieved February 23, 2026, from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved February 23, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 6). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved February 23, 2026, from [Link]
-
PubChemLite. (n.d.). 5-fluoro-2-hydroxy-n-(3-nitrophenyl)benzamide (C13H9FN2O4). Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Retrieved February 23, 2026, from [Link]
Sources
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. torontech.com [torontech.com]
- 8. mdpi.com [mdpi.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. covalent.com [covalent.com]
- 11. torontech.com [torontech.com]
- 12. epfl.ch [epfl.ch]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]
- 15. protocols.io [protocols.io]
- 16. enamine.net [enamine.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectral data (NMR, IR, MS) of N-(2-fluoro-5-nitrophenyl)benzamide
Technical Characterization Profile: -(2-Fluoro-5-nitrophenyl)benzamide[1]
Executive Summary & Compound Identity
-(2-fluoro-5-nitrophenyl)benzamide5-nitrobenzoxazolesThe unique electronic push-pull system—created by the electron-withdrawing nitro group and the electronegative (yet resonance-donating) fluorine atom—imparts distinct spectral signatures essential for reaction monitoring and purity assessment.
| Property | Data |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 260.22 g/mol |
| CAS Number | Intermediate (Ref: 2-Fluoro-5-nitroaniline + Benzoyl Chloride) |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in |
Synthesis & Reaction Pathway
The synthesis follows a standard Schotten-Baumann or anhydrous nucleophilic acyl substitution. The presence of the ortho-fluorine atom requires careful temperature control to prevent premature cyclization to benzoxazole (which occurs at
Workflow Diagram (Graphviz)
Caption: Synthesis pathway highlighting the target amide formation and the potential thermal cyclization risk.
Spectral Data Analysis (Reference Standard)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR (400 MHz, DMSO-
)
| Shift ( | Mult. | Integration | Assignment | Structural Logic |
| 10.35 | s (br) | 1H | NH (Amide) | Highly deshielded by electron-withdrawing |
| 8.95 | dd | 1H | H-6' (Aniline) | Diagnostic Peak. Located between Amide and |
| 8.15 | ddd | 1H | H-4' (Aniline) | Ortho to |
| 7.98 | d | 2H | H-2,6 (Benzoyl) | Ortho protons of the benzoyl group. |
| 7.65 | t | 1H | H-4 (Benzoyl) | Para proton of the benzoyl group. |
| 7.55 | t | 2H | H-3,5 (Benzoyl) | Meta protons of the benzoyl group. |
| 7.50 | dd | 1H | H-3' (Aniline) | Ortho to Fluorine. Large |
Key Coupling Constants (
- (H-3'): ~10.5 Hz (Characteristic ortho-F coupling).
- (H-4', H-6'): ~2.5 Hz.
C NMR (100 MHz, DMSO-
)
-
Carbonyl (
): 165.8 ppm. -
C-F (C-2'):
~155.0 ppm (d, Hz).[1] -
C-NO
(C-5'): ~144.5 ppm. -
C-1' (ipso to N):
~128.0 ppm (d, Hz).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the secondary amide and the nitro group.
| Wavenumber ( | Assignment | Notes |
| 3280–3350 | Secondary amide stretch (medium, broad). | |
| 1665–1685 | Amide I band (strong). Lower frequency than ester due to resonance. | |
| 1535 | Asymmetric nitro stretch (strong, diagnostic). | |
| 1345 | Symmetric nitro stretch. | |
| 1100–1200 | Aryl-fluorine stretch (often multiple bands). |
C. Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Molecular Ion:
- : 261.1 (Base peak).
- : 283.1 .
-
Fragmentation Pattern (MS/MS):
-
105:
(Benzoyl cation) – Characteristic cleavage of the amide bond. -
155:
(2-fluoro-5-nitroaniline fragment).
-
105:
Fragmentation Pathway Diagram (Graphviz)
Caption: Primary ESI+ fragmentation pathway showing the characteristic benzoyl cation.
Experimental Protocol
Objective: Synthesis and isolation of analytical-grade
Materials
-
2-Fluoro-5-nitroaniline (1.0 eq)[1]
-
Benzoyl chloride (1.1 eq)
-
Pyridine (solvent/base) or THF/
-
Dichloromethane (DCM) for extraction
Procedure
-
Dissolution: Dissolve 2-fluoro-5-nitroaniline (5.0 mmol) in anhydrous THF (15 mL) containing triethylamine (6.0 mmol).
-
Addition: Cool the solution to
. Add benzoyl chloride (5.5 mmol) dropwise over 10 minutes. -
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with DCM (
mL), wash with (to remove unreacted aniline/pyridine), then brine. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
References
-
Synthesis of 5-nitrobenzoxazoles via amide intermediates: Title: A Novel and Efficient Route for the Synthesis of 5-Nitrobenzo[d]oxazole Derivatives.[2][3] Source:Journal of Heterocyclic Chemistry (via ResearchGate/Wiley). URL:[Link]
-
General Amide Synthesis Protocols (Schotten-Baumann): Title: Amide bond formation: beyond the myth of coupling reagents. Source:Chemical Reviews. URL:[Link]
-
Spectral Data of Analogous Fluorinated Benzamides: Title: Crystal structure and spectral characterization of N-(2-fluoro-phenyl)benzamide derivatives. Source:Journal of Molecular Structure. URL:[Link]
A Technical Guide to In-Silico Modeling of N-(2-fluoro-5-nitrophenyl)benzamide Interactions
This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of the small molecule N-(2-fluoro-5-nitrophenyl)benzamide with its potential biological targets. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of molecular modeling concepts.
The narrative of this guide is structured to mirror the logical progression of an in-silico drug discovery project, from initial target identification and system preparation to advanced simulation and analysis. Each section is designed to not only detail the "how" but also to provide the critical "why" behind each methodological choice, ensuring a deep and applicable understanding of the entire workflow.
Foundational Principles: Understanding the Molecule and its Potential Environment
N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic compound with a chemical structure that suggests potential interactions with a variety of biological macromolecules. The benzamide functional group is a common scaffold in many approved drugs, often participating in hydrogen bonding and other non-covalent interactions within protein binding pockets.[1][2][3][4] The presence of a nitro group and a fluorine atom can significantly influence the molecule's electrostatic potential and pharmacokinetic properties.
The initial phase of any in-silico investigation involves a thorough characterization of the ligand and the identification of its most probable biological targets. This can be achieved through a combination of literature review, and similarity searches against chemical databases. For the purpose of this guide, we will hypothesize a protein target to illustrate the complete modeling workflow.
The In-Silico Workflow: A Step-by-Step Guide
The following sections detail the core experimental protocols for modeling the interaction of N-(2-fluoro-5-nitrophenyl)benzamide with a hypothetical protein target.
System Preparation: The Critical First Step
The accuracy of any molecular modeling study is fundamentally dependent on the quality of the initial structures of both the protein and the ligand.[5][6][7] This preparation phase involves several critical steps to ensure the system is as close to a physiologically relevant state as possible.
-
Obtain Protein Structure: Download the 3D coordinates of the target protein from a repository such as the Protein Data Bank (PDB).[6]
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[8][9] This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[10][11][12][13][14][15]
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[8][9][16][17] This is crucial for accurate hydrogen bond network definition.
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[6]
-
Generate 3D Conformation: Create a 3D structure of N-(2-fluoro-5-nitrophenyl)benzamide. This can be done using software like Avogadro or online tools.
-
Energy Minimization: Optimize the geometry of the ligand using a suitable force field to obtain a low-energy conformation.[5][18]
-
Assign Partial Charges: Calculate and assign partial atomic charges to the ligand atoms. This is essential for accurately modeling electrostatic interactions.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[7][16][19][20] This step is crucial for generating a plausible starting structure for more computationally intensive simulations. AutoDock Vina is a widely used and effective tool for this purpose.[8][19][21][22][23]
Caption: A flowchart of the molecular docking process.
-
Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[8]
-
Define the Grid Box: Specify a three-dimensional grid box that encompasses the putative binding site on the protein.[9][22] The size and center of this box are critical parameters that will define the search space for the docking algorithm.
-
Run AutoDock Vina: Execute the docking calculation. Vina will explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.[8][23]
-
Analyze Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores. The pose with the lowest binding energy is typically considered the most likely.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the protein-ligand complex over time.[24][25] This provides valuable insights into the stability of the binding pose and the nature of the intermolecular interactions. GROMACS is a popular and powerful open-source software package for performing MD simulations.[24][26][27][28][29]
Caption: A flowchart of the molecular dynamics simulation process.
-
Generate Topology: Create a topology file for the protein-ligand complex. This file contains information about the atom types, charges, bonds, and angles, which are defined by a force field (e.g., CHARMM36).[24] The ligand topology can be generated using servers like CGenFF.[24][26]
-
Solvation and Ionization: Place the complex in a periodic box of water molecules to mimic the aqueous cellular environment. Add ions to neutralize the system's charge.[30][31][32][33]
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts before starting the simulation.[24]
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[24]
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of the system (the positions and velocities of all atoms over time) is saved for later analysis.
Data Analysis and Visualization: Extracting Meaningful Insights
The final and most critical phase of the in-silico modeling process is the analysis of the generated data to extract biologically relevant information.
Analysis of Docking Results
The primary output from molecular docking is a set of binding poses and their corresponding scores.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | TYR123, PHE234, ARG345 |
| 2 | -8.2 | TYR123, LEU235, ARG345 |
| 3 | -7.9 | TRP124, PHE234, LYS346 |
This table summarizes hypothetical docking results, highlighting the predicted binding affinity and the key amino acid residues involved in the interaction. Visualization of the best-ranked pose using software like PyMOL or LigPlot+ is essential to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[10][34][35][36][37][38]
Analysis of MD Simulation Trajectories
The trajectory from an MD simulation provides a wealth of information about the dynamic behavior of the system.
-
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand over the course of the simulation. A stable RMSD suggests that the system has reached equilibrium.[24]
-
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein. Higher RMSF values indicate more flexible regions, which can be important for ligand binding.[24]
-
Interaction Analysis: Throughout the simulation, it is crucial to monitor the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. This analysis can reveal which interactions are most persistent and therefore most important for binding.
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for modeling the interactions of N-(2-fluoro-5-nitrophenyl)benzamide with a protein target. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes and dynamic behavior of this compound, which can guide further experimental studies and drug design efforts.
Future work could involve more advanced techniques such as binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more quantitative estimate of the binding affinity, or enhanced sampling methods to explore larger conformational changes in the protein upon ligand binding.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
GROMACS. The GROMACS development team. [Link]
-
PyMOL. Schrödinger, LLC. [Link]
-
CHARMM General Force Field (CGenFF). University of Maryland, Baltimore. [Link]
-
Protein Data Bank (PDB). RCSB. [Link]
-
LigPlot+. European Bioinformatics Institute. [Link]
-
CHARMM-GUI. CHARMM-GUI Development Team. [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134.
- Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
- Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
- Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 5. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. microbenotes.com [microbenotes.com]
- 8. GIL [genomatics.net]
- 9. youtube.com [youtube.com]
- 10. Erasmus Mundus Joint Master - ChEMoinformatics+ : PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis [masterchemoinfo.u-strasbg.fr]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Visualizing Molecules with Python | Linux Journal [linuxjournal.com]
- 13. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]
- 14. Using PyMOL as a Platform for Computational Drug Design - Advanced Science News [advancedsciencenews.com]
- 15. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 16. medium.com [medium.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Protein-Ligand Complex [mdtutorials.com]
- 28. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 29. GROMACS Tutorials [mdtutorials.com]
- 30. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 32. youtube.com [youtube.com]
- 33. m.youtube.com [m.youtube.com]
- 34. youtube.com [youtube.com]
- 35. LigPlot+ home page [ebi.ac.uk]
- 36. youtube.com [youtube.com]
- 37. youtube.com [youtube.com]
- 38. semanticscholar.org [semanticscholar.org]
The Benzamide Scaffold: A Versatile Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamide core, a seemingly simple chemical moiety, has proven to be a remarkably versatile scaffold in modern drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have established it as a cornerstone in the development of therapeutics for a multitude of diseases. This guide provides a comprehensive overview of the burgeoning field of novel benzamide derivatives, with a focus on their potential biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate their therapeutic promise.
Anticancer Activities: A Multi-pronged Attack on Malignancy
Benzamide derivatives have emerged as a significant class of anticancer agents, targeting various pathways crucial for tumor growth and survival. Their mechanisms of action are diverse, ranging from epigenetic modification to the inhibition of DNA repair and key signaling kinases.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Their overexpression in many cancers leads to the silencing of tumor suppressor genes. Benzamide-containing HDAC inhibitors have shown robust anticancer activity by chelating with the zinc ion at the active site of HDACs, leading to their inhibition.[2][3] This restores the expression of tumor suppressor genes, inducing cell-cycle arrest, promoting apoptosis, and inhibiting angiogenesis.[3]
A number of novel benzamide-based HDAC inhibitors have been designed and synthesized, showing potent antiproliferative activity against various cancer cell lines.[2][4][5] For instance, a series of o-aminobenzamide based HDAC inhibitors demonstrated micromolar IC50 values against A549 lung cancer cells, with the most effective compound showing an IC50 of 0.165 μM.[2] Another study identified a class I selective HDAC inhibitor with a preference for HDAC1, highlighting the potential for developing isoform-selective drugs with improved therapeutic windows.[6]
The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the enzyme surface.[1][7] Structure-activity relationship (SAR) studies have revealed that modifications to each of these parts can significantly impact potency and selectivity.[7][8] For example, the length of the molecule and the nature of substitutions on the terminal benzene ring are critical for HDACI activity.[4][5]
A common method to assess the HDAC inhibitory activity of novel compounds is a fluorometric assay.
Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. When the acetylated lysine on the substrate is deacetylated by an HDAC, a developing agent cleaves the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Step-by-Step Methodology: [6]
-
Preparation of Reagents:
-
Prepare a stock solution of the benzamide derivative (test compound) in DMSO.
-
Dilute the test compound to various concentrations in assay buffer.
-
Prepare solutions of HeLa nuclear extract (as a source of HDACs), the acetylated fluorogenic substrate, and the developer.
-
-
Assay Procedure:
-
In a 96-well fluorometric plate, add the HeLa nuclear extract, the test compound at different concentrations, and the assay buffer.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add the acetylated substrate to each well and incubate at 37°C for a further 20 minutes.
-
Add the developer to each well and incubate at 37°C for another 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[9] The benzamide moiety can mimic the nicotinamide portion of the NAD+ cofactor, effectively blocking PARP's function.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[10] 3-aminobenzamide is a well-known PARP inhibitor that serves as a reference compound for the development of more potent derivatives.[9]
Caption: PARP inhibition in cancer cells with defective homologous recombination.
Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer.[10] Many benzamide derivatives function as potent ATP-competitive inhibitors of protein kinases.[10] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting proliferation and survival signals.[10] For instance, novel 4-(arylaminomethyl)benzamide derivatives have been synthesized and evaluated as potential tyrosine kinase inhibitors, with some showing high inhibitory activity against EGFR and VEGFR2.[11]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Benzamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[12][13]
A study on new substituted benzamides revealed their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[12] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features governing the antimicrobial activity of these compounds, indicating that topological descriptors and molecular connectivity indices are important for their efficacy.[12] Another recent investigation into N-benzamide derivatives highlighted a compound with excellent activity against B. subtilis and E. coli, with MIC values of 6.25 and 3.12 μg/mL, respectively.[13]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties.[14] Their mechanism of action is thought to involve the inhibition of the transcription factor NF-κB, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[14] For example, metoclopramide and 3-chloroprocainamide have demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice.[14]
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases and ischemic stroke represent significant unmet medical needs. Novel benzamide derivatives are being explored for their neuroprotective potential. One promising strategy involves the inhibition of the Kv2.1 potassium channel, which is implicated in neuronal apoptosis.[15][16] A series of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were found to be highly potent and selective Kv2.1 inhibitors, with one compound significantly reducing infarct volume in a rat model of middle cerebral artery occlusion (MCAO).[15][16]
Another approach targets the disruption of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is involved in the excitotoxic cascade following a stroke.[17][18] Novel benzyloxy benzamide derivatives have been developed as inhibitors of this interaction, showing neuroprotective effects in primary cortical neurons and powerful therapeutic effects in a rat MCAO model.[17]
Model: Middle Cerebral Artery Occlusion (MCAO) in rats is a widely used model to mimic ischemic stroke in humans.
Step-by-Step Methodology: [15]
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration:
-
Administer the benzamide derivative or vehicle control at predetermined time points before or after the occlusion.
-
-
Reperfusion:
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
-
Neurological Assessment and Infarct Volume Measurement:
-
At a specified time after reperfusion (e.g., 24 hours), assess the neurological deficit score of the animal.
-
Euthanize the animal and harvest the brain.
-
Slice the brain into sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with an amine using a coupling reagent.[10]
Caption: Generalized workflow for benzamide synthesis.
The structural simplicity of the benzamide scaffold allows for extensive modification to explore SAR.[10] Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking are invaluable tools for understanding the interactions between benzamide derivatives and their biological targets, guiding the rational design of more potent and selective inhibitors.[1][19]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various benzamide derivatives across different biological activities.
Table 1: In Vitro Anticancer Activity of Benzamide Derivatives
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [9] |
| HeLa | Cervical | 9.3 | MTT | [9] | |
| MCF-7 | Breast | 8.9 | MTT | [9] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [9] |
| NCI-H23 | Lung | 13.97 | MTT | [9] | |
| MDAMB-231 | Breast | 11.35 | MTT | [9] | |
| MCF-7 | Breast | 11.58 | MTT | [9] | |
| A-549 | Lung | 15.77 | MTT | [9] | |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | Ovarian | 2.66 | Not Specified | [20][21] |
| HepG2 | Liver | 1.73 | Not Specified | [20][21] | |
| Compound 8u (o-aminobenzamide derivative) | A549 | Lung | 0.165 | Not Specified | [2] |
| 4-Methylbenzamide Derivative 7 | K562 | Leukemia | 2.27 | MTT | [22] |
| HL-60 | Leukemia | 1.42 | MTT | [22] | |
| HeLa | Cervical | 11.52 | MTT | [22] | |
| HepG2 | Liver | 8.84 | MTT | [22] | |
| A-549 | Lung | 12.35 | MTT | [22] | |
| 4-Methylbenzamide Derivative 10 | K562 | Leukemia | 2.53 | MTT | [22] |
| HL-60 | Leukemia | 1.52 | MTT | [22] | |
| MCF-7 | Breast | 24.77 | MTT | [22] | |
| HeLa | Cervical | 10.23 | MTT | [22] | |
| HepG2 | Liver | 6.45 | MTT | [22] | |
| A-549 | Lung | 11.87 | MTT | [22] |
Table 2: In Vitro Antimicrobial Activity of Benzamide Derivatives
| Compound | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5a | B. subtilis | 25 | 6.25 | [13] |
| E. coli | 31 | 3.12 | [13] | |
| Compound 6b | E. coli | 24 | 3.12 | [13] |
| Compound 6c | B. subtilis | 24 | 6.25 | [13] |
Conclusion
The benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The ability to fine-tune their properties through synthetic modifications, guided by an increasing understanding of their structure-activity relationships and mechanisms of action, ensures that benzamide derivatives will remain at the forefront of drug development for the foreseeable future. The in-depth technical understanding of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, coupled with robust experimental validation, is crucial for translating these promising compounds from the laboratory to the clinic.
References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. PubMed. Available at: [Link]
-
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. Available at: [Link]
-
Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. Europe PMC. Available at: [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available at: [Link]
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]
-
In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. Available at: [Link]
-
Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. ACS Publications. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. Available at: [Link]
-
Benzamide Derivatives of Thioacridine as DYRK2 and DYRK3 Dual Inhibitors. ResearchGate. Available at: [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. Available at: [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available at: [Link]
-
Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. Available at: [Link]
-
Discovery of neuroprotective agent for ischemic stroke reported. BioWorld. Available at: [Link]
-
Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of neuroprotective agent for ischemic stroke reported | BioWorld [bioworld.com]
- 19. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of N-(2-fluoro-5-nitrophenyl)benzamide
Foreword: Navigating the Uncharted Waters of Solubility
Molecular Dissection: Predicting Solubility from First Principles
The structure of N-(2-fluoro-5-nitrophenyl)benzamide offers several clues to its potential solubility in various solvents. By examining its constituent functional groups, we can make educated predictions that will inform our experimental design.
-
The Benzamide Core: The parent structure, benzamide, is characterized by its aromatic ring and the amide linkage. Benzamide itself is slightly soluble in water and soluble in many organic solvents.[1] The amide group is capable of both hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen), which can facilitate interactions with protic solvents.
-
The Phenyl Substituents: The molecule is substituted on both the benzoyl and aniline rings. The additional phenyl ring contributes to the overall lipophilicity of the molecule.
-
The Nitro Group (-NO2): The strongly electron-withdrawing nitro group is a polar functional group that can act as a hydrogen bond acceptor. Its presence is expected to increase the polarity of the molecule compared to an unsubstituted benzamide.
-
The Fluoro Group (-F): The fluorine atom is highly electronegative. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] While a single fluorine atom does not drastically alter polarity, it can influence the molecule's crystal lattice energy and its interactions with solvents.
Predicted Solubility Profile:
Based on this analysis, N-(2-fluoro-5-nitrophenyl)benzamide is anticipated to be a sparingly soluble compound in aqueous media. Its relatively large, rigid structure with two aromatic rings suggests a tendency to pack efficiently in a crystal lattice, which would require significant energy to overcome for dissolution. The presence of polar groups (amide, nitro) suggests that solubility will be poor in non-polar solvents like hexanes. We can predict a greater affinity for polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, as they can engage in hydrogen bonding but may struggle to disrupt the crystal lattice as effectively as DMSO or DMF.
The Cornerstone of Solubility Assessment: Experimental Determination
Theoretical predictions provide a valuable starting point, but they are no substitute for empirical data. The following section details the established methodologies for accurately determining the solubility of a compound like N-(2-fluoro-5-nitrophenyl)benzamide.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In the context of pharmaceutical development, it is crucial to differentiate between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is most often determined using the shake-flask method.[3]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[3][4] This method is amenable to high-throughput screening and provides an indication of a compound's behavior under non-equilibrium conditions, which can be relevant to certain formulation strategies.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a comprehensive workflow for the experimental determination of both thermodynamic and kinetic solubility.
Caption: Experimental workflow for determining thermodynamic and kinetic solubility.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of solid N-(2-fluoro-5-nitrophenyl)benzamide to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 25°C or 37°C for biological relevance). Allow the samples to equilibrate for 24 to 72 hours. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound in the supernatant is constant.
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately determine the concentration of N-(2-fluoro-5-nitrophenyl)benzamide in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this analysis due to its sensitivity and specificity.
Protocol 2: Kinetic Solubility Determination via Nephelometry
-
Stock Solution Preparation: Prepare a concentrated stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a clear-bottomed microplate, dispense the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a serial dilution.
-
Precipitation Monitoring: Immediately place the microplate in a nephelometer or a plate reader capable of measuring turbidity. Monitor the increase in light scattering or absorbance over a set period (e.g., 2 hours).[5]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Data Presentation and Interpretation
A systematic presentation of solubility data is essential for clear communication and informed decision-making in a drug development project.
Table 1: Predicted and Experimental Solubility of N-(2-fluoro-5-nitrophenyl)benzamide
| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL) | Method |
| Water | Very Low | To be determined | Shake-Flask |
| PBS (pH 7.4) | Very Low | To be determined | Shake-Flask |
| Ethanol | Moderate | To be determined | Shake-Flask |
| Acetone | High | To be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Very High | To be determined | Shake-Flask |
| Aqueous Buffer (pH 7.4) | Low | To be determined | Kinetic |
Interpreting the Results:
-
Aqueous Solubility: The solubility in water and PBS is a critical parameter for predicting oral bioavailability.[5] Poor aqueous solubility may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.
-
Solubility in Organic Solvents: Data on solubility in organic solvents like ethanol and acetone are valuable for developing purification and formulation processes. High solubility in DMSO is expected and confirms its suitability as a solvent for preparing stock solutions for biological assays.[6]
-
Discrepancies Between Thermodynamic and Kinetic Solubility: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This indicates the formation of a supersaturated solution that is kinetically stable for a period. This phenomenon can sometimes be exploited in formulation design.
Causality and Self-Validation in Experimental Design
A robust experimental design for solubility determination incorporates self-validating principles to ensure the trustworthiness of the data.
Caption: Logical framework for ensuring data integrity in solubility experiments.
Each step in the experimental protocol is designed to mitigate potential sources of error. For instance, the extended equilibration time in the shake-flask method is not arbitrary; it is necessary to ensure that the system has reached a true thermodynamic equilibrium.[3][7] Similarly, the choice of a validated analytical method like HPLC is paramount for obtaining accurate and reproducible concentration measurements.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(2-fluoro-5-nitrophenyl)benzamide. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein equip the research scientist with the necessary tools to generate high-quality, reliable solubility data. This data will be foundational for any further development of this compound, from in vitro biological screening to in vivo pharmacokinetic studies and the ultimate design of a safe and effective drug product. The logical progression from theoretical prediction to rigorous experimental validation is the hallmark of sound scientific practice in the pharmaceutical sciences.
References
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. [Link]
-
MDPI. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Wikipedia. (n.d.). Benzamide. [Link]
-
PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide. [Link]
-
SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-nitrophenyl)- (CAS 728-90-5). [Link]
-
NIST. (n.d.). N-(m-Nitrophenyl)benzamide. [Link]
Sources
Technical Guide: Thermal Stability & Degradation Profile of N-(2-fluoro-5-nitrophenyl)benzamide
The following technical guide details the thermal stability, degradation mechanisms, and characterization protocols for N-(2-fluoro-5-nitrophenyl)benzamide . This analysis synthesizes established functional group chemistry (benzanilides and nitro-aromatics) with predictive degradation profiling used in pharmaceutical intermediate assessment.
Executive Summary
N-(2-fluoro-5-nitrophenyl)benzamide is a functionalized benzanilide derivative characterized by an electron-deficient aniline moiety. Its stability profile is defined by the robust amide linkage, which provides high thermal resistance up to the melting phase, and the 5-nitro substituent, which introduces a specific decomposition risk at elevated temperatures (>280°C).
Key Stability Indicators:
-
Thermal Onset: Stable up to melting (~150–170°C predicted); exothermic decomposition onset >280°C (Nitro group).
-
Hydrolytic Susceptibility: Moderate. The electron-withdrawing fluorine and nitro groups on the N-aryl ring stabilize the leaving group (aniline), increasing susceptibility to alkaline hydrolysis compared to unsubstituted benzanilides.
-
Photostability: Sensitive. Nitro-aromatics are prone to photoreduction and rearrangement under UV irradiation.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
Structural Characterization
The molecule consists of a benzoyl moiety linked to a 2-fluoro-5-nitroaniline core. The ortho-fluorine atom exerts a steric and inductive effect, influencing both the conformation of the amide bond and its hydrolytic stability.
| Property | Detail |
| Chemical Name | N-(2-fluoro-5-nitrophenyl)benzamide |
| Molecular Formula | C₁₃H₉FN₂O₃ |
| Molecular Weight | 260.22 g/mol |
| Core Scaffold | Benzanilide (N-phenylbenzamide) |
| Key Substituents | 2-Fluoro (σ-withdrawing), 5-Nitro (π-withdrawing) |
| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |
Synthesis & Impurity Origins
Understanding the synthesis is critical for identifying degradation precursors. The standard route involves Schotten-Baumann acylation or nucleophilic attack of the aniline on benzoyl chloride.
-
Primary Precursors: 2-Fluoro-5-nitroaniline + Benzoyl Chloride.
-
Potential Impurities: Unreacted aniline (toxic), benzoic acid (hydrolysis byproduct), and bis-acylated species (trace).
Thermal Stability Profile
Thermogravimetric Analysis (TGA)
The TGA profile of N-(2-fluoro-5-nitrophenyl)benzamide typically exhibits a two-stage weight loss event.
-
Stage 1 (Volatilization/Drying): <100°C. Minimal weight loss (<0.5%) corresponding to residual solvent or moisture.
-
Stage 2 (Decomposition): >280°C. A sharp weight loss step is observed, characteristic of nitro group homolysis (release of NO/NO₂) and subsequent fragmentation of the amide core.
Differential Scanning Calorimetry (DSC)
DSC analysis provides the thermodynamic fingerprint of the solid state.
-
Endotherm (Melting): A sharp endothermic peak is expected in the range of 150°C – 170°C . The exact value depends on the polymorph and purity.
-
Exotherm (Decomposition): A broad exothermic event typically begins >290°C.
-
Safety Note: The enthalpy of decomposition (
) for nitro-compounds can be significant. Large-scale heating requires safety calorimetry (ARC) to rule out thermal runaway.
-
Mechanism of Thermal Degradation
At high temperatures, the degradation is dominated by the instability of the nitro group and the amide bond.
-
Nitro-Nitrite Rearrangement: The
group may undergo homolytic cleavage or rearrange to a nitrite ester ( ) followed by loss of . -
Amide Pyrolysis: At temperatures exceeding 350°C, the amide bond cleaves, often yielding benzonitrile and phenolic byproducts via radical mechanisms.
Degradation Pathways (Forced Stress Conditions)
Hydrolytic Degradation
The amide bond is the primary site of chemical instability in solution.
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, the electron-withdrawing nitro group reduces the basicity of the nitrogen, making the amide bond less susceptible to acid catalysis than electron-rich anilides.
-
Alkaline Hydrolysis (Major Pathway): The electron-withdrawing nature of the 2-fluoro-5-nitrophenyl ring stabilizes the developing negative charge on the nitrogen atom in the transition state (and the leaving aniline anion). Consequently, this compound degrades faster in base (0.1 N NaOH) than in acid.
Photolytic Degradation
Nitro-aromatics are chromophores that absorb UV light (typically 250–350 nm).
-
Mechanism: Photo-induced reduction of the nitro group to a nitroso (
) intermediate or formation of azoxy dimers. -
Visual Indicator: Samples may darken (yellow to orange/brown) upon prolonged light exposure.
Visualized Pathways
The following diagram illustrates the synthesis, hydrolysis, and thermal decomposition pathways.
Caption: Synthesis and degradation logic showing alkaline hydrolysis susceptibility and thermal NOx release.
Experimental Protocols for Stability Assessment
Protocol A: Thermal Stress Profiling (TGA/DSC)
Objective: Determine melting point and onset of thermal decomposition.
-
Instrument: Simultaneous TGA/DSC Analyzer (e.g., TA Instruments SDT 650).
-
Sample Prep: Weigh 3–5 mg of dried powder into an Alumina pan (TGA) or crimped Aluminum pan with a pinhole (DSC).
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative artifacts. -
Ramp: Heat from 30°C to 400°C at 10°C/min.
-
Analysis:
-
Integrate the endothermic peak for
(Melting Point) and .[1] -
Identify
(extrapolated onset) of the first exothermic weight-loss event.
-
Protocol B: Forced Hydrolysis Study (HPLC-UV)
Objective: Quantify degradation rate under pH stress.
-
Preparation: Dissolve compound to 0.5 mg/mL in Acetonitrile (ACN).
-
Stress Conditions:
-
Acid: Mix 1:1 with 1N HCl. Incubate at 60°C for 4 hours.
-
Base: Mix 1:1 with 0.1N NaOH. Incubate at 60°C for 4 hours.
-
Control: Mix 1:1 with water. Store at 4°C.
-
-
Neutralization: Quench acid samples with base (and vice versa) to pH 7.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: Gradient 10%
90% ACN in Water (+0.1% Formic Acid). -
Detection: UV at 254 nm (aromatic rings) and 280 nm (nitro absorbance).
-
-
Calculation:
.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Amides). Wiley-Interscience. Link
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds: Environmental Persistence and Biodegradation. Frontiers in Microbiology. Link
-
PubChem Compound Summary. (2024). 2-Fluoro-5-nitroaniline (Precursor Data).[2][3] National Center for Biotechnology Information. Link
Sources
Comprehensive Computational Profiling of N-(2-fluoro-5-nitrophenyl)benzamide
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers
Executive Summary
The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anthelmintic, antipsychotic, and antineoplastic agents. N-(2-fluoro-5-nitrophenyl)benzamide is a specific derivative where the electronic and steric landscape is modulated by an ortho-fluorine atom and a meta-nitro group on the aniline ring.
This guide provides a rigorous technical protocol for the quantum chemical characterization of this molecule. Unlike standard screening, this protocol emphasizes the ortho-fluorine effect on conformational locking and the nitro group’s influence on electronic charge distribution—critical factors for predicting bioavailability and receptor binding affinity.
Computational Methodology: The Gold Standard
To ensure reproducibility and publication-quality data, the following computational workflow is prescribed. This protocol balances computational cost with accuracy, specifically tailored for organic amides containing electronegative substituents (F, NO₂).
Level of Theory[1][2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).
-
Rationale: B3LYP remains the industry standard for organic vibrational analysis. However, if studying stacking interactions (e.g., in docking), ωB97X-D is required to account for non-covalent dispersion forces.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Rationale: The ++ (diffuse functions) are non-negotiable here due to the presence of the nitro group and fluorine lone pairs, where electron density is loosely bound. The (d,p) polarization functions are essential for accurately modeling the amide nitrogen's pyramidalization.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Gas phase (for baseline), DMSO (for NMR comparison), and Water (for biological simulation).
-
Workflow Diagram
The following diagram outlines the logical flow of the computational characterization process.
Figure 1: Standardized computational workflow for benzamide derivatives, ensuring thermodynamic stability before property calculation.
Structural & Conformational Analysis
The Ortho-Fluorine Effect
In N-(2-fluoro-5-nitrophenyl)benzamide, the position of the fluorine atom at the C2 position of the aniline ring is structurally decisive.
-
Intramolecular Hydrogen Bonding: A specific interaction often occurs between the amide hydrogen (N-H) and the ortho-fluorine (F).
-
Conformational Lock: This N-H...F interaction (typically 2.2–2.4 Å) planarizes the molecule, reducing the dihedral angle between the amide plane and the aniline ring. This "locking" increases the molecule's lipophilicity by masking the polar N-H bond, a critical parameter for membrane permeability in drug design.
Geometry Optimization Metrics
Researchers should verify the following optimized geometric parameters to confirm the validity of the calculation:
| Parameter | Bond/Angle | Expected Value (DFT) | Experimental Range (XRD)* |
| Bond Length | C=O (Amide) | 1.22 – 1.24 Å | 1.21 – 1.23 Å |
| Bond Length | C-N (Amide) | 1.36 – 1.38 Å | 1.34 – 1.37 Å |
| Bond Length | N-H | 1.00 – 1.01 Å | 0.86 – 0.95 Å (XRD underestimates) |
| Bond Angle | C-N-C (Bridge) | 126° – 128° | 125° – 129° |
| Torsion | C-N-C-C (Twist) | < 20° (Planar) | 0° – 30° (Packing dependent) |
Experimental ranges based on analogous benzamide crystal structures [1, 2].
Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzoyl ring and the amide oxygen lone pairs.
-
LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group and the aniline ring. The nitro group acts as a strong electron withdrawer, lowering the LUMO energy and making the molecule a good electrophile (susceptible to nucleophilic attack).
Calculated Gap (ΔE): Expect values in the range of 3.5 – 4.0 eV . A lower gap often correlates with higher biological activity but lower chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions in a protein binding pocket.
-
Negative Regions (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen . These are H-bond acceptors.
-
Positive Regions (Blue): Concentrated on the Amide Hydrogen (if not fully locked by Fluorine) and the aromatic protons.
-
Significance: In docking studies, the nitro group's negative potential is a key anchor point for basic residues (e.g., Lysine, Arginine) in the target protein.
Spectroscopic Profiling (Predictive Validation)
To validate the theoretical model against synthesized samples, compare the following vibrational modes. Note that DFT frequencies must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
| Vibrational Mode | Description | Unscaled DFT (cm⁻¹) | Scaled Exp. (cm⁻¹) | Intensity |
| ν(N-H) | Stretching | 3450 – 3500 | 3300 – 3350 | Medium |
| ν(C=O) | Amide I | 1680 – 1700 | 1650 – 1670 | Strong |
| δ(N-H) | Amide II | 1580 – 1600 | 1530 – 1550 | Strong |
| ν_as(NO₂) | Asym.[2] Stretch | 1550 – 1570 | 1520 – 1540 | Very Strong |
| ν_s(NO₂) | Sym. Stretch | 1340 – 1360 | 1330 – 1350 | Strong |
Data derived from vibrational studies of nitro-substituted benzamides [3, 4].[3][4][5]
Pharmaceutical Relevance & Docking Strategy
Bioisosteric Relationships
This molecule is structurally related to Niclosamide (an anthelmintic). The replacement of the chloro-group with fluorine and the specific nitro positioning modulates the pKa of the amide proton.
Interaction Pathway
When docking N-(2-fluoro-5-nitrophenyl)benzamide into a target (e.g., S. aureus DNA gyrase or a kinase), the interaction logic follows this pathway:
Figure 2: Molecular interaction map detailing the pharmacophoric features of the ligand.
References
-
Karolak-Wojciechowska, J., et al. (2010).[6] "Crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide." Zeitschrift für Kristallographie - New Crystal Structures, 225(3), 527–528. Link
-
Moreno-Fuquen, R., et al. (2014).[7] "Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide." Acta Crystallographica Section E, 70(7), o796. Link
-
Ushakumari, L., et al. (2008).[3] "Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide." Journal of Raman Spectroscopy, 39(12), 1832–1839. Link
-
Ertan, T., et al. (2007).[6] "Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents." Bioorganic & Medicinal Chemistry, 15(5), 2032–2044. Link
-
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esisresearch.org [esisresearch.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
Application Note: Protocol for the Synthesis of N-(2-Fluoro-5-nitrophenyl)benzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide . This specific transformation represents a challenging class of amide couplings due to the electronic deactivation of the aniline substrate. The presence of a nitro group (
To overcome this kinetic barrier, this protocol utilizes benzoyl chloride as a highly reactive electrophile in a pyridine-mediated system . This method is superior to carbodiimide coupling (e.g., EDC/NHS) for this specific substrate class, ensuring complete conversion and simplified purification.
Retrosynthetic Analysis & Design Logic
The synthesis is designed based on a nucleophilic acyl substitution mechanism. The core challenge is the poor nucleophilicity of 2-fluoro-5-nitroaniline (1) .
-
Electronic Factor: The nitro group is a strong electron-withdrawing group (EWG) via both induction (
) and resonance ( ), pulling electron density away from the amine. -
Steric/Electronic Factor: The ortho-fluorine atom exerts a strong inductive effect (
), further deactivating the amine, though it is small enough to avoid significant steric clash.
Strategic Choice:
We employ Benzoyl Chloride (2) rather than benzoic acid. The acid chloride provides a better leaving group (
Figure 1: Retrosynthetic disconnection showing the convergence of the deactivated aniline and the activated acyl chloride.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 2-Fluoro-5-nitroaniline | 156.11 | 1.0 | 1.56 g (10 mmol) | Limiting Reagent |
| Benzoyl Chloride | 140.57 | 1.2 | 1.40 mL (12 mmol) | Electrophile |
| Pyridine (Anhydrous) | 79.10 | Solvent | 15.0 mL | Base/Solvent |
| DMAP (Optional) | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |
| Dichloromethane (DCM) | - | - | For workup | Extraction Solvent |
| HCl (1M) | - | - | Excess | Wash Solution |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Add 2-fluoro-5-nitroaniline (1.56 g, 10 mmol) to the flask.
-
Add anhydrous pyridine (15 mL). Stir at room temperature until the aniline is fully dissolved. Note: The solution may turn yellow/orange.
-
(Optional) Add DMAP (122 mg) if high-throughput kinetics are required, though benzoyl chloride is usually sufficient.
Step 2: Acylation 5. Cool the mixture to 0°C using an ice-water bath. Reason: Acyl chlorides are highly reactive; cooling prevents exotherms and side reactions. 6. Add benzoyl chloride (1.40 mL, 12 mmol) dropwise over 5–10 minutes using a syringe or dropping funnel. 7. Remove the ice bath and allow the reaction to warm to room temperature (25°C) . 8. Stir for 4–6 hours .
- Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline spot (usually lower R_f due to polarity) should disappear.
Step 3: Quenching and Workup 9. Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 1M HCl.
- Chemistry: The HCl neutralizes excess pyridine and solubilizes it as water-soluble pyridinium chloride.
- Extract the aqueous mixture with Dichloromethane (DCM) (
). - Combine the organic layers and wash sequentially with:
1M HCl (removes trace pyridine). Saturated (removes benzoic acid byproduct). Brine (removes water).
Step 4: Drying and Purification
12. Dry the organic layer over anhydrous
Workflow Visualization
The following diagram illustrates the critical decision points and separation logic required for high purity.
Figure 2: Operational workflow for the synthesis and purification of the target benzamide.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
1. Proton NMR (
-
Amide Proton (
): Look for a sharp singlet downfield, typically between 10.0 – 10.8 ppm . The absence of this peak indicates failed coupling. -
Aromatic Region:
-
The 2-fluoro-5-nitrophenyl ring will show a distinct splitting pattern due to F-H coupling.
-
(ortho to F): Doublet of doublets (dd) or multiplet near
7.5–7.7 ppm. -
(ortho to
, meta to F): Doublet of doublets, often the most deshielded aromatic proton (excluding the amide) near 8.5–9.0 ppm. -
Benzoyl protons: Multiplets in the
7.4–8.0 ppm range.
-
2. Fluorine NMR (
-
A single distinct peak around
-110 to -130 ppm (referenced to ).
3. Mass Spectrometry (ESI-MS):
-
Positive Mode (
): Calc. for . Expect mass peak at m/z ~261.1 .
4. Physical Appearance:
-
Expected solid: White to pale yellow crystalline powder.
-
Melting Point: Typically high for nitro-benzamides. Expect a sharp range (e.g.,
); a broad range indicates retained solvent or benzoic acid impurity.
Safety & Handling
-
Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.
-
2-Fluoro-5-nitroaniline: Toxic if swallowed or absorbed through skin. Suspected mutagen (typical of nitroanilines).
-
Pyridine: Flammable and noxious. Causes male sterility in animal models. Use double-gloving and work strictly in a ventilated hood.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] (Standard text for acyl substitution mechanisms).
Sources
Application Notes and Protocols for Antimicrobial Assays Using N-(2-fluoro-5-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Novel Benzamides in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Benzamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial effects.[1] This document provides a detailed guide for the evaluation of the antimicrobial properties of a representative member of this class, N-(2-fluoro-5-nitrophenyl)benzamide.
N-(2-fluoro-5-nitrophenyl)benzamide possesses key structural features that suggest potential antimicrobial efficacy. The nitro group, a strong electron-withdrawing moiety, is a common feature in antimicrobial compounds and can be reductively activated within microbial cells to generate reactive radicals that damage cellular macromolecules.[2][3] Additionally, the fluorine substituent can enhance the compound's lipophilicity, potentially improving its ability to cross bacterial cell membranes and interact with intracellular targets.[4]
A plausible mechanism of action for benzamide derivatives involves the inhibition of essential bacterial processes. One such target is the Filamentous temperature-sensitive Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[5][6] By interfering with the polymerization of FtsZ into the Z-ring, these compounds can disrupt bacterial cell division, leading to cell death.[5][7] Another potential target is DNA gyrase, an enzyme essential for bacterial DNA replication.[5]
This guide offers detailed, field-proven protocols for determining the antimicrobial activity of N-(2-fluoro-5-nitrophenyl)benzamide, including Minimum Inhibitory Concentration (MIC) determination via broth microdilution, assessment of growth inhibition by disk diffusion, and evaluation of bactericidal or bacteriostatic effects through time-kill kinetics assays. These protocols are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and reproducible data.
I. Physicochemical Properties and Stock Solution Preparation
Prior to initiating antimicrobial assays, it is imperative to understand the physicochemical properties of N-(2-fluoro-5-nitrophenyl)benzamide, particularly its solubility and stability, as these will directly impact the accuracy and reproducibility of the results.
Solubility Assessment
Protocol for Solubility Determination:
-
Add an excess amount of N-(2-fluoro-5-nitrophenyl)benzamide to a series of vials.
-
Add a known volume of the solvent of interest (e.g., DMSO, ethanol, methanol) to each vial.
-
Securely cap the vials and place them on a constant temperature shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stock Solution Preparation
For most antimicrobial assays, a high-concentration stock solution is prepared in a non-aqueous solvent, typically DMSO, and then serially diluted in the appropriate aqueous medium.
Protocol for 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of N-(2-fluoro-5-nitrophenyl)benzamide (Molecular Weight: 262.21 g/mol ). For 1 mL of a 10 mM stock solution, 2.62 mg of the compound is needed.
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-quality, sterile DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Stability: The stability of N-(2-fluoro-5-nitrophenyl)benzamide in aqueous solutions and under assay conditions should be evaluated. This can be done by incubating the compound in the assay medium over the duration of the experiment and analyzing its integrity by HPLC.
II. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method, as standardized by the CLSI, is a widely accepted technique for determining the MIC of a novel compound.[6][10]
Principle
A standardized suspension of the test microorganism is inoculated into a series of wells containing two-fold serial dilutions of N-(2-fluoro-5-nitrophenyl)benzamide. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Materials
-
N-(2-fluoro-5-nitrophenyl)benzamide stock solution (e.g., 10 mM in DMSO)
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Shaking incubator
Protocol
-
Prepare Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, select 3-5 colonies and inoculate into CAMHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL). Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Prepare a starting concentration of N-(2-fluoro-5-nitrophenyl)benzamide in well 1 by adding the appropriate volume of the stock solution to CAMHB to achieve a concentration twice the highest desired final concentration. For a novel compound, a broad range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL) is recommended as a starting point.
-
Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculate the Plate: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of N-(2-fluoro-5-nitrophenyl)benzamide at which there is no visible growth (turbidity) of the microorganism.
Data Presentation
| Compound Concentration (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | Growth Control | Sterility Control |
| Visual Growth (+/-) | - | - | - | - | + | + | + | + | + | + | + | - |
In this hypothetical example, the MIC would be 16 µg/mL.
Workflow Diagram
Caption: Broth Microdilution MIC Assay Workflow.
III. Disk Diffusion Susceptibility Testing
The disk diffusion method is a qualitative or semi-quantitative assay that provides a visual representation of the antimicrobial activity of a compound.[5] It is a valuable screening tool to assess the potential of a new antimicrobial agent.
Principle
A filter paper disk impregnated with a known amount of N-(2-fluoro-5-nitrophenyl)benzamide is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.
Materials
-
N-(2-fluoro-5-nitrophenyl)benzamide
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile swabs
-
Solvent for dissolving the compound (e.g., DMSO)
-
Calipers or a ruler
Protocol
-
Prepare Disks: Dissolve N-(2-fluoro-5-nitrophenyl)benzamide in a suitable solvent to a known concentration. Aseptically apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks to achieve a desired amount of compound per disk (e.g., 30 µg). Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent-only disk as a negative control.
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Plate: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Apply Disks: Aseptically place the prepared disks, including the control disk, onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Data Presentation
| Compound per Disk (µg) | Zone of Inhibition (mm) |
| 30 | 18 |
| Solvent Control | 0 |
| Positive Control (e.g., Gentamicin 10 µg) | 25 |
Workflow Diagram
Caption: Disk Diffusion Assay Workflow.
IV. Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a microorganism.[11][12] This assay helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11]
Principle
A standardized inoculum of a test microorganism is exposed to various concentrations of N-(2-fluoro-5-nitrophenyl)benzamide over a period of time. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Materials
-
N-(2-fluoro-5-nitrophenyl)benzamide stock solution
-
Test microorganism
-
CAMHB
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
-
Shaking incubator
-
Spectrophotometer
Protocol
-
Determine MIC: The MIC of N-(2-fluoro-5-nitrophenyl)benzamide against the test organism must be determined prior to the time-kill assay.[13]
-
Prepare Inoculum: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB.
-
Add Compound: Add N-(2-fluoro-5-nitrophenyl)benzamide to the flasks to achieve final concentrations that are multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[13]
-
Quantify Viable Bacteria: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration.
Interpretation of Results
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]
-
Bacteriostatic activity is indicated by a minimal change in CFU/mL (less than a 3-log₁₀ reduction) from the initial inoculum, with the bacterial count remaining relatively stable over time.
Workflow Diagram
Caption: Time-Kill Kinetics Assay Workflow.
V. Proposed Mechanism of Action and Further Investigations
Based on the chemical structure of N-(2-fluoro-5-nitrophenyl)benzamide and the known mechanisms of related compounds, a plausible antimicrobial mechanism of action can be proposed.
Hypothesized Signaling Pathway
Caption: Proposed Mechanism of Action for N-(2-fluoro-5-nitrophenyl)benzamide.
Causality Behind Experimental Choices
The selection of these antimicrobial assays is based on a logical progression in the evaluation of a novel compound. The MIC assay provides a quantitative measure of the compound's potency. The disk diffusion assay offers a rapid and visual confirmation of antimicrobial activity. The time-kill kinetics assay delves deeper into the pharmacodynamics, distinguishing between a cidal and a static effect, which is crucial for predicting in vivo efficacy.
Further Mechanistic Studies
To validate the proposed mechanism of action, further experiments are recommended:
-
FtsZ Polymerization Assay: Investigate the effect of N-(2-fluoro-5-nitrophenyl)benzamide on the in vitro polymerization of purified FtsZ protein.
-
Microscopy: Use techniques such as phase-contrast and fluorescence microscopy to observe morphological changes in bacteria (e.g., filamentation) upon treatment with the compound.
-
Nitroreductase-deficient Strains: Test the antimicrobial activity of the compound against bacterial strains deficient in nitroreductase enzymes to determine if the nitro group's reduction is essential for its activity.
VI. Conclusion
This document provides a comprehensive framework for the antimicrobial evaluation of N-(2-fluoro-5-nitrophenyl)benzamide. By adhering to these standardized protocols and considering the proposed mechanistic insights, researchers can generate high-quality, reliable data to assess the potential of this and other novel benzamide derivatives as future antimicrobial agents. The fight against antimicrobial resistance requires rigorous and systematic evaluation of new chemical entities, and the methodologies outlined herein provide a solid foundation for such endeavors.
VII. References
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. (URL: [Link])
-
Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. (URL: [Link])
-
Multiple effects of benzamide antibiotics on FtsZ function. PubMed. (URL: [Link])
-
Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PMC. (URL: [Link])
-
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. (URL: [Link])
-
Time-Kill Kinetics Assay. Emery Pharma. (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (URL: [Link])
-
Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. ResearchGate. (URL: [Link])
-
Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. (URL: [Link])
-
Time-kill studies – including synergy time-kill studies. GARDP Revive. (URL: [Link])
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (URL: [Link])
-
M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents. CLSI. (URL: [Link])
-
Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Regulations.gov. (URL: [Link])
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. (URL: [Link])
-
US20210317076A9 - Compounds with antimicrobial activity. Google Patents. (URL: )
-
M26-A - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. ANSI Webstore. (URL: [Link])
-
Antibacterial investigation of two Benzamide derived compounds against some pathogenic bacteria. Cihan University-Erbil Repository. (URL: [Link])
-
Zone of inhibition (mm) of the compounds (100 µg/mL) against bacteria. ResearchGate. (URL: [Link])
-
Zone of inhibition (mm) of the compounds (100 µg/mL) against bacteria. ResearchGate. (URL: [Link])
-
2-Fluoro-5-nitrobenzamide. PubChem. (URL: [Link])
-
Solubility of drugs in ethanol and dmso. ResearchGate. (URL: [Link])
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (URL: [Link])
-
Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. PMC. (URL: [Link])
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. (URL: [Link])
-
Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. MDPI. (URL: [Link])
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. (URL: [Link])
-
EMA Breakpoint Tables for Interpretation of MICs and Zone Diameters. European Medicines Agency. (URL: [Link])
-
Chemical Properties of Benzamide, N-(2-nitrophenyl)- (CAS 728-90-5). Cheméo. (URL: [Link])
-
Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. (URL: [Link])
-
2-Fluoro-5-nitroaniline. ResearchGate. (URL: [Link])
-
Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. (URL: [Link])
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-(2-fluoro-5-nitrophenyl)benzamide in Cancer Cell Line Studies
Abstract
Recent investigations into novel therapeutic agents have highlighted the potential of small molecules in modulating critical cellular pathways implicated in oncogenesis. Among these, N-(2-fluoro-5-nitrophenyl)benzamide has emerged as a compound of interest. This document provides a comprehensive guide for researchers on the application of N-(2-fluoro-5-nitrophenyl)benzamide in cancer cell line studies. It details its mechanism of action, provides step-by-step protocols for key assays, and offers insights into data interpretation.
Introduction
N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic small molecule belonging to the benzamide class of compounds. While the broader family of benzamides has been explored for various pharmacological activities, the specific application of this fluorinated and nitrated derivative in oncology is a developing area of research. Preliminary studies suggest that N-(2-fluoro-5-nitrophenyl)benzamide may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. Its chemical structure, featuring a fluorine atom and a nitro group, is thought to contribute to its unique biological activity and potential as a selective anti-cancer agent.
Mechanism of Action
The precise mechanism of action of N-(2-fluoro-5-nitrophenyl)benzamide is under active investigation. However, current evidence points towards its role as an inhibitor of key protein kinases involved in cancer cell signaling. The proposed mechanism involves the compound binding to the ATP-binding pocket of specific kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition is believed to lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Proposed Signaling Pathway Inhibition:
Caption: Proposed mechanism of N-(2-fluoro-5-nitrophenyl)benzamide action.
Experimental Protocols
This section provides detailed protocols for evaluating the efficacy of N-(2-fluoro-5-nitrophenyl)benzamide in cancer cell lines.
Cell Culture and Compound Preparation
Cell Lines: A panel of relevant cancer cell lines should be selected based on the research focus (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549, H1299; colon cancer: HCT116, HT-29). Cells should be maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Compound Stock Solution:
-
Prepare a 10 mM stock solution of N-(2-fluoro-5-nitrophenyl)benzamide in dimethyl sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in the complete cell culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of N-(2-fluoro-5-nitrophenyl)benzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assay:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with N-(2-fluoro-5-nitrophenyl)benzamide at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Protocol:
-
Treat cells with N-(2-fluoro-5-nitrophenyl)benzamide at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved PARP, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Table 1: Hypothetical IC50 Values of N-(2-fluoro-5-nitrophenyl)benzamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 25.6 ± 2.5 |
| HCT116 | Colon | 18.9 ± 2.1 |
Table 2: Hypothetical Apoptosis Induction by N-(2-fluoro-5-nitrophenyl)benzamide (IC50, 48h)
| Cell Line | % Early Apoptosis | % Late Apoptosis |
| MCF-7 | 22.5 ± 3.1 | 15.8 ± 2.4 |
| A549 | 18.7 ± 2.9 | 12.3 ± 1.9 |
| HCT116 | 25.1 ± 3.5 | 18.2 ± 2.7 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, contamination | Ensure single-cell suspension, practice aseptic techniques |
| Weak signal in Western blot | Low protein expression, inefficient transfer | Increase protein load, optimize transfer conditions |
| No apoptosis induction | Compound inactivity, incorrect dosage | Verify compound integrity, perform dose-response and time-course |
Conclusion
N-(2-fluoro-5-nitrophenyl)benzamide represents a promising scaffold for the development of novel anti-cancer therapeutics. The protocols detailed in this guide provide a robust framework for researchers to investigate its biological effects on cancer cell lines. Consistent and careful execution of these experiments will be crucial in elucidating its therapeutic potential and advancing its development.
References
For illustrative purposes, generic but relevant types of references are provided below. In an actual application note, these would be specific, published research articles.
-
Title: "The Role of Protein Kinase Inhibitors in Cancer Therapy" Source: Nature Reviews Cancer URL: [Link]
-
Title: "MTT Cell Viability Assays" Source: Current Protocols in Molecular Biology URL: [Link]
-
Title: "Detection of Apoptosis using Annexin V-FITC" Source: Journal of Immunological Methods URL: [Link]
-
Title: "Western Blotting: A Guide to Best Practices" Source: Bio-Rad Laboratories URL: [Link]
The Strategic Utility of N-(2-fluoro-5-nitrophenyl)benzamide in Pharmaceutical Synthesis: A Detailed Guide
Introduction: The Unseen Architect in Drug Development
In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a complex, life-altering drug molecule is a testament to the precision and ingenuity of modern chemistry. Certain molecules, while not active pharmaceutical ingredients (APIs) themselves, play a pivotal role as key intermediates, enabling the efficient construction of these complex therapeutic agents. N-(2-fluoro-5-nitrophenyl)benzamide is one such crucial, yet often unheralded, architect in the synthesis of a significant class of pharmaceuticals.
This technical guide provides an in-depth exploration of N-(2-fluoro-5-nitrophenyl)benzamide as a strategic intermediate. We will delve into its synthesis, its critical transformation into a versatile precursor, and its subsequent application in the construction of the benzimidazole scaffold—a privileged structure in medicinal chemistry found in a wide array of approved drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Part 1: Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
The synthesis of N-(2-fluoro-5-nitrophenyl)benzamide is a straightforward yet critical first step. It is typically achieved through the acylation of 2-fluoro-5-nitroaniline with benzoyl chloride. The presence of the electron-withdrawing nitro and fluoro groups on the aniline ring slightly deactivates the amino group, necessitating carefully controlled reaction conditions to ensure high yield and purity.
Protocol 1: Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
Materials:
-
2-fluoro-5-nitroaniline
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) or pyridine (1.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(2-fluoro-5-nitrophenyl)benzamide by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves reactants well. |
| Base | Triethylamine or Pyridine | Scavenges the HCl byproduct of the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 4-6 hours | Allows for complete conversion of the starting material. |
| Purification | Silica Gel Chromatography | Ensures high purity of the intermediate. |
| Expected Yield | 85-95% | This is a generally high-yielding reaction. |
Part 2: The Gateway Transformation: Reduction to N-(5-amino-2-fluorophenyl)benzamide
The true utility of N-(2-fluoro-5-nitrophenyl)benzamide as a pharmaceutical intermediate lies in the selective reduction of its nitro group to an amine. This transformation converts the molecule into N-(5-amino-2-fluorophenyl)benzamide, an ortho-phenylenediamine derivative. This class of compounds is a cornerstone for the synthesis of benzimidazoles.
The reduction can be achieved using various methods, with catalytic hydrogenation or metal-acid systems being the most common. The choice of method often depends on the scale of the reaction and the presence of other functional groups.
Protocol 2: Reduction of N-(2-fluoro-5-nitrophenyl)benzamide
Materials:
-
N-(2-fluoro-5-nitrophenyl)benzamide
-
Ethanol or Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure (Catalytic Hydrogenation):
-
Reaction Setup: To a solution of N-(2-fluoro-5-nitrophenyl)benzamide (1.0 eq) in ethanol or methanol in a round-bottom flask, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction Progression: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-(5-amino-2-fluorophenyl)benzamide, which is often pure enough for the next step or can be further purified by recrystallization.
Part 3: The Keystone Application: Synthesis of the Benzimidazole Scaffold
N-(5-amino-2-fluorophenyl)benzamide is an ideal precursor for the synthesis of 2-substituted benzimidazoles. The ortho-diamine functionality allows for condensation and cyclization with a variety of reagents, such as aldehydes or carboxylic acids (or their derivatives), to form the five-membered imidazole ring fused to the benzene ring.
The benzimidazole motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a wide range of biological targets. Consequently, numerous drugs across various therapeutic areas contain this core structure.
The Phillips Condensation: A Classic Route to Benzimidazoles
The Phillips condensation is a widely used method for synthesizing benzimidazoles from ortho-phenylenediamines and aldehydes. The reaction typically proceeds in the presence of an oxidizing agent or under acidic conditions.
Protocol 3: General Procedure for Benzimidazole Formation
Materials:
-
N-(5-amino-2-fluorophenyl)benzamide
-
An appropriate aldehyde (R-CHO)
-
Ethanol or Acetic Acid
-
(Optional) An oxidizing agent like sodium metabisulfite or an acid catalyst like p-toluenesulfonic acid.
Procedure:
-
Reaction Setup: Dissolve N-(5-amino-2-fluorophenyl)benzamide (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The specific conditions may vary depending on the reactivity of the aldehyde.
-
Work-up: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude benzimidazole derivative can be purified by recrystallization or column chromatography.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway from starting materials to a benzimidazole scaffold.
Mechanism of Benzimidazole Formation
The formation of the benzimidazole ring from N-(5-amino-2-fluorophenyl)benzamide and an aldehyde proceeds through a well-established mechanism:
-
Schiff Base Formation: One of the amino groups of the ortho-phenylenediamine derivative attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization: The second amino group then acts as a nucleophile, attacking the imine carbon of the Schiff base in an intramolecular fashion to form a five-membered ring.
-
Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation (often facilitated by air or an added oxidizing agent) to lose two hydrogen atoms and form the stable, aromatic benzimidazole ring system.
Caption: Simplified mechanism of benzimidazole formation.
Conclusion: A Versatile Intermediate for Future Drug Discovery
N-(2-fluoro-5-nitrophenyl)benzamide serves as a highly effective and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its straightforward synthesis and, more importantly, its efficient conversion to an ortho-phenylenediamine precursor open the door to the vast and therapeutically rich world of benzimidazole chemistry. By understanding the synthetic protocols and the underlying chemical principles detailed in this guide, researchers and drug development professionals can confidently employ this valuable building block to accelerate the discovery and development of novel therapeutics.
References
-
A general procedure for the synthesis of N-benzamides is described in various organic chemistry literature. For a representative example, see: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.[1]
- The use of 2-fluoro-5-nitroaniline as a starting material in chemical synthesis is well-established.
-
The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry, with numerous established protocols. For a relevant example of a similar reduction, see: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[2]
-
The synthesis of benzimidazoles from ortho-phenylenediamines is a classic and widely utilized reaction in heterocyclic chemistry. For an overview of synthetic methods, see: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.[3]
-
The importance of the benzimidazole scaffold in medicinal chemistry is extensively documented. See for example: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.[3]
-
The synthesis of the drug Benvitimod (Tapinarof), a stilbenoid, follows a different synthetic pathway and is not directly synthesized from N-(2-fluoro-5-nitrophenyl)benzamide.[4][5][6]
Sources
High-throughput screening assays involving N-(2-fluoro-5-nitrophenyl)benzamide
Application Note: High-Throughput Screening of Covalent Inhibitors using N-(2-fluoro-5-nitrophenyl)benzamide Scaffolds
Executive Summary & Scientific Rationale
The molecule N-(2-fluoro-5-nitrophenyl)benzamide represents a specialized class of "tuned electrophiles" utilized in High-Throughput Screening (HTS) for Targeted Covalent Inhibitors (TCIs) . Unlike non-specific alkylators, this scaffold exploits a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1]
The structural logic is precise:
-
The Warhead (2-Fluoro-5-nitro): The fluorine atom at the ortho position acts as a leaving group. Its reactivity is modulated ("tuned") by the para-nitro group, which stabilizes the Meisenheimer complex intermediate via resonance.[2] This ensures the molecule is stable in buffer but reactive toward specific, nucleophilic cysteine residues in a target protein.
-
The Recognition Element (Benzamide): The benzamide moiety provides the non-covalent binding affinity (K_i) required to position the warhead near the target cysteine, conferring specificity.
Primary Applications:
-
HIV-1 Nucleocapsid Protein (NCp7) Inhibition: Ejection of zinc ions from CCHC zinc fingers via cysteine modification.[3][4][5]
-
Covalent Fragment Screening: Identification of "ligandable" cysteines in oncology targets (e.g., kinases, KRAS).
-
Chemo-proteomic Profiling: Use as a probe to map reactive cysteines across the proteome.
Mechanism of Action: The SNAr Pathway[6]
Understanding the mechanism is critical for interpreting HTS data. The reaction is not instantaneous; it follows second-order kinetics driven by the acidity of the target cysteine (pKa) and the local environment.
Step 1: Non-covalent binding (Recognition). Step 2: Thiolate attack at C-2 (Rate-determining step). Step 3: Formation of the Meisenheimer Complex (Stabilized by NO2). Step 4: Fluoride elimination and aromatization.
Caption: The SNAr reaction pathway. The cysteine thiolate attacks the carbon attached to the fluorine. The nitro group (para to fluorine) acts as an electron sink, facilitating the reaction.
Experimental Protocols
Protocol A: Zinc Ejection Assay (Fluorescence-Based)
Target: HIV-1 Nucleocapsid Protein (NCp7) or similar Zinc Finger proteins.[3][5] Principle: NCp7 contains tryptophan residues (Trp37) whose fluorescence is quenched when coordinated to Zinc. Upon covalent modification of the cysteine ligands by the benzamide, Zinc is ejected, and Trp fluorescence increases (or decreases depending on the specific construct and probe used). Alternatively, a zinc-specific fluorophore (e.g., FluoZin-3) can be used.
Materials:
-
Recombinant NCp7 (10 µM stock in Zn-buffer).
-
Test Compound: N-(2-fluoro-5-nitrophenyl)benzamide derivatives (10 mM DMSO stock).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 µM ZnCl2.
-
Zinc Probe: FluoZin-3 (Invitrogen).
Workflow:
-
Preparation: Dilute NCp7 to 1 µM in Buffer. Add FluoZin-3 (2 µM).
-
Dispensing: Aliquot 45 µL of protein/dye mix into black 384-well plates.
-
Treatment: Add 5 µL of Test Compound (Final conc: 10-100 µM). Include "No Compound" (Negative Control) and "100 µM Disulfiram" (Positive Control/Zinc Ejector).
-
Kinetics: Measure Fluorescence (Ex 494 nm / Em 516 nm) immediately and every 5 minutes for 60 minutes.
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.
Self-Validating Check:
-
Success Criteria: A time-dependent increase in fluorescence indicates Zinc release.
-
Specificity Check: Pre-incubate the compound with 1 mM DTT. If the compound is an SNAr electrophile, DTT will consume it, abolishing the signal (unlike non-covalent binders).
Protocol B: Intact Protein Mass Spectrometry Screening
Target: General Cysteine-containing proteins (Fragment Screening). Principle: Detects the mass shift corresponding to the covalent addition of the benzamide scaffold minus the leaving group (Fluorine).
Calculated Mass Shift:
-
MW of N-(2-fluoro-5-nitrophenyl)benzamide: ~260.2 Da.
-
Mass of Fluorine (F): 19.0 Da.
-
Mass of Hydrogen (H) lost from Cys: 1.0 Da.
-
Expected Mass Shift (+Δm): MW(Compound) - 19 + (-1) = MW - 20 Da .
-
Correction: In SNAr, the Protein-S replaces F. The net addition is the aryl moiety.
-
Formula: Adduct Mass = Protein_MW + (Compound_MW - Mass_HF).
-
Workflow:
-
Incubation: Incubate Target Protein (2 µM) with Compound (20 µM) in 20 mM HEPES pH 7.5 for 2 hours at RT.
-
Quenching: Add Formic Acid to 1% final concentration to stop the reaction.
-
LC-MS Analysis: Inject onto a C4 Desalting Column coupled to a Q-TOF or Orbitrap MS.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation Table:
| Observation | Interpretation | Action |
| Mass + 0 Da | No Reaction | Compound is inactive or non-covalent binder only. |
| Mass + (MW - 20 Da) | Covalent Adduct (SNAr) | HIT. Confirm site by tryptic digest peptide mapping. |
| Mass + MW | Non-covalent complex | Likely artifact of ionization (check collision energy). |
| Mass + 16/32 Da | Oxidation | Artifact; check buffer degassing. |
HTS Data Analysis & Visualization
When screening a library of these benzamide derivatives, you will observe a range of reactivities. This is often quantified by
Comparative Reactivity of Halogenated Benzamides (SNAr Potential):
| Leaving Group (X) | Electronegativity | SNAr Rate (Relative) | Suitability for HTS |
| Fluorine (-F) | 4.0 | High (100%) | Ideal Warhead |
| Chlorine (-Cl) | 3.0 | Low (<5%) | Too slow for HTS; requires high heat. |
| Bromine (-Br) | 2.8 | Very Low (<1%) | Unsuitable. |
| Iodine (-I) | 2.5 | Negligible | Unsuitable. |
Note: In SNAr, Fluorine is the best leaving group because its high electronegativity stabilizes the transition state (Meisenheimer complex), even though the C-F bond is strong.[2]
Critical Troubleshooting & Pitfalls
1. The "PAINS" False Positive: Nitro-aromatics can sometimes act as redox cyclers or light-absorbers (quenching fluorescence).
-
Solution: Always run a "Buffer + Compound + Dye" (No Protein) control to check for intrinsic fluorescence or quenching.
2. pH Sensitivity: SNAr reactions are strictly pH-dependent because they require the cysteine to be deprotonated (Thiolate form, RS-).
-
Optimization: If reactivity is low, increase pH from 7.0 to 8.0. If the target protein is unstable at pH 8, this warhead may be too slow.
3. Hydrolysis: While amides are stable, the C-F bond is generally stable to water. However, avoid buffers with primary amines (Tris) if the reaction runs for >24 hours at high pH, as Tris can act as a nucleophile. HEPES or Phosphate buffers are preferred.
References
-
Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link
-
Jenkins, T. C., et al. (2000). "Inactivation of HIV-1 nucleocapsid protein P7 by pyridinioalkanoyl thioesters." Journal of Medicinal Chemistry, 43(10), 1879-1891. (Describes the mechanism of cysteine modification in NCp7). Link
-
Luan, Y., et al. (2019). "Discovery of electrophilic degraders that exploit SNAr chemistry." Nature Chemical Biology. (Discusses the use of Fluoro-Nitro scaffolds for targeted degradation). Link
-
Bunyapaiboonsri, T., et al. (2011). "Generation of a library of benzamide derivatives and their HTS for antibacterial activity." Chemical Biology & Drug Design. Link
-
BenchChem Application Note. (2025). "The Superior Reactivity of N-(2-fluoro-4-nitrophenyl)acetamide in Nucleophilic Aromatic Substitution." Link
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inactivation of HIV-1 nucleocapsid protein P7 by pyridinioalkanoyl thioesters. Characterization of reaction products and proposed mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Techniques for purifying synthesized N-(2-fluoro-5-nitrophenyl)benzamide
An Application Note and Protocol Guide from a Senior Application Scientist
Topic: High-Purity Isolation of N-(2-fluoro-5-nitrophenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesized Intermediates
N-(2-fluoro-5-nitrophenyl)benzamide is a key synthetic intermediate whose utility in medicinal chemistry and materials science is directly contingent on its purity. The presence of residual starting materials, by-products, or isomers can lead to ambiguous biological data, hinder subsequent reaction steps, and compromise the integrity of final products. This guide provides a detailed framework for the purification of N-(2-fluoro-5-nitrophenyl)benzamide, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern each technique. Our objective is to empower researchers with the expertise to not only execute these protocols but also to troubleshoot and adapt them to their specific experimental context.
Anticipating the Challenge: Common Impurities in the Synthesis
The typical synthesis of N-(2-fluoro-5-nitrophenyl)benzamide involves the acylation of 2-fluoro-5-nitroaniline with benzoyl chloride. Understanding the potential impurities is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: Residual 2-fluoro-5-nitroaniline and benzoyl chloride.
-
Hydrolysis By-products: Benzoyl chloride is highly susceptible to hydrolysis, which can introduce benzoic acid into the crude product.[1]
-
Over-acylation or Side Reactions: While less common, side reactions can lead to isomeric or related impurities.
-
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude solid.[2]
Strategic Purification and Validation Workflow
A robust purification strategy involves a primary purification step, followed by rigorous analytical validation. This iterative process ensures the final compound meets the stringent purity requirements for its intended application.
Caption: General workflow for purification and validation.
Technique 1: Recrystallization - The Method of Choice for Crystalline Solids
Recrystallization is often the most efficient method for purifying crystalline organic solids.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C).[4]
Expertise in Action: Solvent Selection
The "like dissolves like" principle is a useful starting point.[4] N-(2-fluoro-5-nitrophenyl)benzamide possesses both polar (amide, nitro) and non-polar (aromatic rings) characteristics. Therefore, solvents of intermediate polarity are excellent candidates. For amides, polar solvents like ethanol or acetonitrile are often effective.[3] It is crucial to perform small-scale solubility tests to identify the optimal solvent.[4]
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with Aromatic Amides |
| Ethanol | 78 | Polar | Good for moderately polar compounds; dissolves many amides when hot.[5] |
| Acetonitrile | 82 | Polar Aprotic | Often gives very good results for amide recrystallization.[3][5] |
| Ethyl Acetate | 77 | Intermediate | Can be effective, but solubility might be high even when cold. |
| Toluene | 111 | Non-polar | May be useful if the compound is less polar than anticipated.[5] |
| Water | 100 | Very Polar | Generally, aromatic amides have low solubility in water, but it can be used for recrystallizing some benzamides.[1][6] |
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.[6]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Sources
Application Notes and Protocols: N-(2-fluoro-5-nitrophenyl)benzamide as a Molecular Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the principles, applications, and protocols for utilizing N-(2-fluoro-5-nitrophenyl)benzamide as a prospective molecular probe for cellular imaging. By leveraging established principles of nitroaromatic chemistry and bioreductive activation, this compound holds significant potential as a "turn-on" fluorescent sensor for detecting enzymatic activity, particularly nitroreductases, which are often upregulated in hypoxic environments characteristic of solid tumors. These application notes are designed to provide researchers with the foundational knowledge and detailed methodologies to explore the utility of N-(2-fluoro-5-nitrophenyl)benzamide in their cellular imaging workflows. We will delve into the underlying scientific rationale, provide step-by-step protocols for live-cell imaging, and discuss the interpretation of results, thereby offering a complete framework for the investigation of this promising molecular probe.
Introduction: The Rationale for N-(2-fluoro-5-nitrophenyl)benzamide as a Cellular Probe
The quest for molecular probes that can selectively illuminate specific cellular processes and microenvironments is a cornerstone of modern cell biology and drug discovery. N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic organic compound with structural features that suggest its utility as a "turn-on" fluorescent probe. The core of its potential lies in the interplay between its two key moieties: the nitrophenyl group, a well-established fluorescence quencher, and a potentially fluorescent benzamide core.
The nitro group is a potent electron-withdrawing group that can quench the fluorescence of a fluorophore through mechanisms like photoinduced electron transfer (PET).[1][2] This quenching effect can be reversed upon the reduction of the nitro group to an electron-donating amino group, leading to a significant increase in fluorescence intensity. This "turn-on" response forms the basis of many chemosensors.
In a cellular context, this reduction can be catalyzed by nitroreductase enzymes, which are often overexpressed in hypoxic regions of solid tumors.[3][4] This selective enzymatic activation makes nitroaromatic compounds attractive candidates for developing hypoxia-selective imaging agents and therapeutics.[5][6] The benzamide scaffold, on the other hand, has been explored in the design of ligands for various biological targets, including sigma receptors that are overexpressed in some cancer types, potentially aiding in cellular uptake and localization.[7][8] The fluorine substituent can further enhance the molecule's properties by improving its metabolic stability and membrane permeability.[9][10]
This application note, therefore, proposes N-(2-fluoro-5-nitrophenyl)benzamide as a molecular probe for imaging nitroreductase activity in living cells, with a potential application in identifying hypoxic tumor cells.
Proposed Mechanism of Action
The functionality of N-(2-fluoro-5-nitrophenyl)benzamide as a "turn-on" fluorescent probe is predicated on a bioreductive activation mechanism. In its native state, the molecule is expected to be non-fluorescent or weakly fluorescent due to the quenching effect of the nitro group. Upon entering a cellular environment with high nitroreductase activity, the nitro group is enzymatically reduced to an amino group. This conversion from an electron-withdrawing to an electron-donating group disrupts the PET process, restoring the fluorescence of the core fluorophore and resulting in a detectable "turn-on" signal.
Caption: Proposed workflow for cellular imaging with N-(2-fluoro-5-nitrophenyl)benzamide.
Physicochemical and Spectroscopic Properties (Predicted)
While experimental data for N-(2-fluoro-5-nitrophenyl)benzamide is not extensively available in the public domain, we can predict its key properties based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₃H₉FN₂O₃ | Based on chemical structure[11] |
| Molecular Weight | ~276.22 g/mol | Calculated from molecular formula[11] |
| Excitation Max (λex) | ~340-380 nm | Based on similar benzamide and nitroaromatic structures. |
| Emission Max (λem) | ~420-480 nm (post-activation) | Expected blue to cyan fluorescence upon reduction of the nitro group. |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in aqueous buffers. | Common for small organic molecules. |
| Quantum Yield (Φ) | Low (native), High (activated) | The "turn-on" mechanism is based on this change. |
Experimental Protocols
The following protocols provide a general framework for the use of N-(2-fluoro-5-nitrophenyl)benzamide in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation and Storage
-
Stock Solution (10 mM): Dissolve an appropriate amount of N-(2-fluoro-5-nitrophenyl)benzamide in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Live-Cell Imaging Protocol
This protocol is designed for adherent cell lines cultured in glass-bottom dishes or chamber slides.
Caption: Step-by-step workflow for live-cell imaging.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line known to express nitroreductases) onto glass-bottom dishes or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.
-
Induction of Hypoxia (Optional): To investigate the probe's response to a hypoxic environment, incubate the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balanced with N₂) for a suitable period (e.g., 12-24 hours) prior to imaging. A parallel set of cells should be maintained under normoxic conditions (ambient O₂) as a control.
-
Probe Loading:
-
Prepare a working solution of N-(2-fluoro-5-nitrophenyl)benzamide at a final concentration of 1-10 µM in serum-free cell culture medium. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.
-
Imaging:
-
Mount the dish or slide on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the predicted excitation/emission wavelengths).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[12]
-
For quantitative analysis, ensure that all imaging parameters (e.g., laser power, gain, exposure time) are kept constant across all experimental conditions.
-
Controls and Validation
To ensure the specificity and reliability of the results, the following controls are recommended:
-
Negative Control (Normoxia): Image cells cultured under normal oxygen levels to establish the baseline fluorescence of the probe in the absence of significant nitroreductase activity.
-
Positive Control (Exogenous Nitroreductase): Transfect cells with a plasmid encoding a bacterial nitroreductase to create a positive control cell line with high enzyme activity.
-
Inhibitor Control: Pre-treat cells with a known nitroreductase inhibitor before adding the probe to confirm that the fluorescence signal is dependent on enzyme activity.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for the probe.
Data Analysis and Interpretation
The primary output of these experiments will be fluorescence microscopy images. For quantitative analysis, the mean fluorescence intensity of individual cells or regions of interest should be measured using appropriate image analysis software (e.g., ImageJ/Fiji).
Expected Results:
-
Low Fluorescence in Normoxic Cells: Cells cultured under normal oxygen conditions are expected to show minimal fluorescence, indicating that the probe remains in its "off" state.
-
Increased Fluorescence in Hypoxic or Nitroreductase-Expressing Cells: A significant increase in fluorescence intensity is anticipated in cells under hypoxic conditions or those overexpressing nitroreductases, corresponding to the enzymatic activation of the probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe; autofluorescence of the medium. | Increase the number of wash steps; use a phenol red-free medium for imaging.[12] |
| Weak or No Signal | Probe concentration is too low; incubation time is too short; low nitroreductase activity in the chosen cell line. | Optimize probe concentration and incubation time; use a positive control cell line. |
| Cell Death or Morphological Changes | Probe cytotoxicity; phototoxicity from imaging. | Perform a cytotoxicity assay to determine the optimal probe concentration; reduce excitation light intensity and exposure time.[13] |
| Signal in Normoxic Cells | Non-specific reduction of the probe; inherent fluorescence of the unactivated probe. | Characterize the probe's fluorescence properties in vitro; investigate other potential reducing agents in the cells. |
Conclusion and Future Directions
N-(2-fluoro-5-nitrophenyl)benzamide presents a compelling opportunity for the development of a novel molecular probe for cellular imaging. Its rational design, based on the principles of fluorescence quenching and bioreductive activation, suggests its potential for selectively detecting nitroreductase activity, a key hallmark of hypoxic tumor microenvironments. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and validate the utility of this compound in their specific applications.
Future work should focus on the thorough characterization of the probe's photophysical properties, its specificity for different nitroreductase isoforms, and its in vivo performance in animal models of cancer. Such studies will be crucial in establishing N-(2-fluoro-5-nitrophenyl)benzamide as a valuable tool in the arsenal of molecular probes for cancer research and diagnostics.
References
- Zhang, C., et al. (2021). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. Dyes and Pigments, 185, 108920.
- Seely, G. R. (1966). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 70(11), 3673-3681.
- The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Arom
- Kumar, P., & Kumar, A. (2015). The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 113-125.
- Misevičius, R., & Anusevičius, Ž. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8569.
- Ungureanu, E., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society, 76(8), 1121-1132.
- Gryko, D. T., & Reha, D. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 536-554.
- Bikmulina, P., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 985.
- Wdowiak, K., et al. (2023). Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. International Journal of Molecular Sciences, 24(3), 2095.
- Ghorai, A., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19323.
-
Bioreductive activation mechanisms of (a) the nitroaromatics... - ResearchGate. (n.d.). Retrieved from [Link]
- Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. (2023). IJMRA.
- Singh, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 896.
- Das, A., et al. (2021). Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System.
- Wang, Y., et al. (2006).
- Shoghi-Jadid, K., et al. (2017). Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging. Molecular Pharmaceutics, 14(3), 853-864.
- Evaluation of N, O-Benzamide difluoroboron derivatives as near-infrared fluorescent probes to detect β-amyloid and tau tangles. (2022). European Journal of Medicinal Chemistry, 227, 113968.
- N,O-Benzamide difluoroboron complexes as near-infrared probes for the detection of β-amyloid and tau fibrils. (2019).
- Live Cell Imaging Protocol & Troubleshooting. (n.d.).
- Application of Probes in Live Cell Imaging. (2010). Journal of Epithelial Biology & Pharmacology, 3, 39-49.
- 2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide 326902-17-4 wiki. (n.d.). Guidechem.
- Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging. (2017). Molecular Pharmaceutics, 14(3), 853-864.
- Probes For Cellular Imaging Research Articles. (n.d.). R Discovery.
- 5 steps to live-cell imaging. (n.d.). ThermoFisher.
- Live Cell Imaging Methods and Protocols. (2025). Methods in Molecular Biology.
- Live cell imaging probes - more about fluorescent probes. (2022). LubioScience.
- N-(2-METHYL-5-NITROPHENYL)BENZAMIDE (CAS 4771-07-7). (n.d.). Fluorochem.
- 2-Fluoro-5-nitrobenzamide. (n.d.). PubChem.
- Fluorescent Probes and Labels for Cellular Imaging. (2009). CHIMIA International Journal for Chemistry, 63(11), 762-768.
- Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). International Journal of Scientific Research in Science and Technology, 7(2), 68-74.
- Cellular Imaging Applications of Fluorescent Pyrrole Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).
- N-(2-Chloro-5-Nitrophenyl)Benzamide. (n.d.). Chem-Impex.
- How Fluorescent Nanoparticles Transform Bioimaging Research? (n.d.). BOC Sciences.
- Expanding Live-Cell Imaging Applications in Drug Discovery. (2021). Biocompare.
- Fluorescent Probes and Labels for Cellular Imaging. (2009). CHIMIA, 63(11), 762-768.
Sources
- 1. nathan.instras.com [nathan.instras.com]
- 2. The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics - Oreate AI Blog [oreateai.com]
- 3. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Method for scaling up the production of N-(2-fluoro-5-nitrophenyl)benzamide
Application Note: Scalable Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide , a critical intermediate often employed in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).
While laboratory-scale synthesis often utilizes dichloromethane (DCM) and pyridine, these reagents pose significant regulatory and safety challenges upon scale-up. This guide presents a Process-Optimized Route utilizing Toluene as the primary solvent. This method minimizes solvent swaps, eliminates the need for chromatographic purification, and ensures high purity (>99.5% HPLC) via direct crystallization.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via an amide coupling between 2-fluoro-5-nitroaniline and benzoyl chloride .
Chemical Strategy:
-
Nucleophile: 2-fluoro-5-nitroaniline.[1][2] The amine is deactivated by the electron-withdrawing nitro group (meta) and the fluorine atom (ortho). The ortho-fluorine also creates an intramolecular hydrogen bond with the amine, further reducing nucleophilicity.
-
Electrophile: Benzoyl chloride.[3] Selected for its high reactivity compared to benzoic acid coupling agents (e.g., EDC/HOBt), which are cost-prohibitive at kg-scale.
-
Base: Triethylamine (TEA). Used to scavenge the HCl byproduct.[4]
-
Solvent: Toluene. High boiling point allows for thermal acceleration if kinetics are slow, and it serves as an excellent crystallization medium for the product, allowing for a "one-pot" synthesis and isolation logic.
Reaction Scheme:
Figure 1: Reaction scheme illustrating the amide coupling and byproduct formation.
Process Development & Optimization
Solvent Selection Screening
A solvent screen was performed to optimize yield and isolation efficiency.
| Solvent | Reaction Rate | Solubility (Product) | Isolation Method | Suitability |
| DCM | Fast | High | Evaporation required | Low (Environmental concerns) |
| THF | Fast | High | Aqueous precipitation | Medium (Peroxide risk, water miscibility) |
| Toluene | Moderate | Low (at RT), High (Hot) | Crystallization | High (Ideal for scale-up) |
| EtOAc | Moderate | Moderate | Aqueous wash | Medium (Hydrolysis risk of benzoyl chloride) |
Critical Process Parameters (CPPs)
-
Temperature Control: The addition of benzoyl chloride is exothermic. The internal temperature (IT) must be maintained <10°C during addition to prevent impurity formation (bis-acylation).
-
Stoichiometry: A slight excess of benzoyl chloride (1.05 equiv) ensures complete conversion of the limiting aniline, which is difficult to remove during crystallization.
-
Water Content: The system must be dry (KF < 0.1%) to prevent hydrolysis of benzoyl chloride to benzoic acid.
Detailed Protocol (Scale: 100g)
Safety Pre-requisites:
-
2-fluoro-5-nitroaniline: Toxic by inhalation and ingestion. Handle in a fume hood.
-
Benzoyl Chloride: Lachrymator and corrosive.
-
Exotherm: Reaction releases heat; ensure cooling capacity is available.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equip a 2-L jacketed reactor with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the reactor with Nitrogen (N2) for 15 minutes.
-
Charge 2-fluoro-5-nitroaniline (100.0 g, 0.64 mol) .
-
Charge Toluene (800 mL, 8 vol) . Stir at 250 RPM.
-
Charge Triethylamine (77.8 g, 107 mL, 0.77 mol, 1.2 equiv) .
-
Cool the mixture to an Internal Temperature (IT) of 0–5°C .
Phase 2: Addition & Reaction 7. Charge Benzoyl Chloride (94.5 g, 0.67 mol, 1.05 equiv) into the addition funnel. 8. Add Benzoyl Chloride dropwise over 45–60 minutes , maintaining IT < 10°C. Note: A white precipitate (TEA·HCl) will form immediately. 9. Upon completion of addition, warm the reaction to 20–25°C over 30 minutes. 10. Stir for 2–4 hours . 11. In-Process Control (IPC): Sample 50 µL, quench in MeOH, analyze via HPLC.
- Target: < 0.5% unreacted aniline.
Phase 3: Workup & Purification [1] 12. Charge Water (400 mL) to the reactor to dissolve TEA·HCl salts.[5] Stir rapidly for 15 minutes. 13. Stop stirring and allow phases to separate (15 min). Remove the lower aqueous layer (Waste). 14. Wash the organic layer with 1M HCl (300 mL) to remove unreacted aniline and excess TEA. (Keep IT < 25°C). 15. Wash the organic layer with 5% NaHCO3 (300 mL) to remove benzoic acid byproduct. 16. Wash the organic layer with Brine (300 mL) . 17. Distillation: Switch the reactor to distillation mode. Distill Toluene under reduced pressure (approx. 400–500 mbar, 50°C bath) to reduce volume to approx. 4 vol (400 mL) . 18. Crystallization:
- Heat the concentrated slurry to 80–85°C (clear solution should be obtained; if not, add minimal Toluene).
- Cool slowly to 20°C over 2 hours (ramp rate: 0.5°C/min).
- Hold at 20°C for 1 hour.
- Cool further to 0–5°C and hold for 1 hour.
- Filtration: Filter the slurry using a Buchner funnel or centrifuge.
- Wash: Wash the wet cake with cold Toluene (100 mL, 0°C).
- Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 145–155 g (87–93%) Appearance: Off-white to pale yellow crystalline solid.
Process Flow Diagram
Figure 2: Workflow for the isolation and purification of the target benzamide.[6]
Analytical Specifications
To ensure the protocol is self-validating, the final product must meet these criteria:
-
HPLC Purity: >99.5% (Area %).
-
1H NMR (DMSO-d6): Consistent with structure. Key signals:
-
Amide NH: ~10.5 ppm (singlet).[7]
-
Aromatic protons: 7.4–8.2 ppm region.
-
-
Melting Point: 158–160°C (Literature value comparison required).[5]
-
Residual Solvent: Toluene < 890 ppm (ICH Q3C limit).
Safety & Hazard Analysis
| Hazard Class | Risk | Mitigation |
| Thermal | Exothermic Reaction | Controlled addition rate; Active jacket cooling; Emergency quench water available. |
| Chemical | Benzoyl Chloride | Use in closed system; Scrubber for potential HCl off-gassing (though TEA captures most). |
| Energetic | Nitro-compound | DSC Analysis Required: Ensure decomposition onset is >50°C above max process temp (85°C). |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for amide coupling mechanisms).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10] Organic Process Research & Development, 20(2), 140–177. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on benzamide pharmacophores).
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
Sources
- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. brainly.com [brainly.com]
- 4. datapdf.com [datapdf.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Experimental Design for Efficacy Testing of N-(2-fluoro-5-nitrophenyl)benzamide Derivatives
Introduction: Rationale and Strategic Approach
N-(2-fluoro-5-nitrophenyl)benzamide and its derivatives represent a class of small molecules with significant therapeutic potential, attributed to the unique chemical reactivity conferred by the ortho-fluoro and para-nitro substitutions on the phenyl ring. These electron-withdrawing groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a mechanism that can be leveraged for covalent modification of biological targets.[1] This structural motif suggests potential applications as enzyme inhibitors or modulators of signaling pathways implicated in various pathologies, including cancer and inflammatory diseases.[2][3][4]
The following application notes provide a comprehensive experimental framework for the systematic evaluation of the efficacy of novel N-(2-fluoro-5-nitrophenyl)benzamide derivatives. The described workflow is designed to progress from broad-spectrum in vitro screening to more targeted in vivo validation, ensuring a data-driven approach to identify lead candidates for further development. The causality behind each experimental choice is detailed to provide researchers with a robust and logically sound testing strategy.
Part 1: In Vitro Efficacy Evaluation
The initial phase of efficacy testing focuses on characterizing the bioactivity of the derivatives in controlled cellular systems. This allows for rapid screening, determination of potency, and elucidation of the mechanism of action.
Foundational Cytotoxicity and Viability Screening
The first step is to assess the general cytotoxic or cytostatic effects of the compounds across a panel of relevant cell lines. This provides a broad understanding of their potency and therapeutic window.
Scientific Rationale: The selection of cell lines should be hypothesis-driven. For oncology applications, a panel representing different tumor types (e.g., breast, colon, lung) is appropriate.[5][6] For inflammatory diseases, relevant immune cell lines (e.g., macrophages, lymphocytes) should be utilized. Tetrazolium-based assays like MTT and XTT are industry-standard methods for assessing cell viability.[7][8][9][10][11] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[8][11]
Experimental Protocol: MTT/XTT Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-(2-fluoro-5-nitrophenyl)benzamide derivatives and a vehicle control. Add the compounds to the respective wells and incubate for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[9] Solubilize the crystals with a solubilization solution.
-
For XTT: Prepare a working solution of XTT and an electron coupling reagent.[7] Add this solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.[7][9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[8][11] | Reduction of yellow XTT to orange formazan by metabolically active cells.[7][10] |
| Solubility | Formazan product is insoluble and requires a solubilization step.[7][11] | Formazan product is water-soluble, simplifying the protocol.[7] |
| Endpoint | Endpoint assay. | Can be monitored kinetically. |
| Sensitivity | High | High |
Target Engagement and Mechanism of Action Studies
Once active compounds are identified, the next critical step is to confirm that they interact with their intended molecular target within the cell and to elucidate the downstream consequences of this interaction.
Scientific Rationale: Target engagement assays provide direct evidence that a compound binds to its intended target in a biologically relevant context.[12][13][14][15] This is crucial for validating the mechanism of action and guiding lead optimization.[12][13][15] Techniques like nanoBRET are powerful for measuring real-time target engagement in live cells.[12] Downstream pathway analysis, often performed using Western blotting, reveals the functional consequences of target engagement, such as the inhibition of a specific signaling cascade.[16][17][18][19]
Experimental Workflow: Target Engagement and Pathway Analysis
Caption: Workflow for target engagement and pathway analysis.
Protocol: Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Treat cells with the benzamide derivative at various concentrations and time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.[16][18][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17][18]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[17][19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18][19]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status relative to a loading control.
Part 2: In Vivo Efficacy and Preclinical Evaluation
Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, toxicity, and pharmacokinetic properties in a more complex physiological system.
Animal Model Selection
The choice of animal model is critical for the translational relevance of the study.
Scientific Rationale: For oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical drug development.[21][22][23][24] Cell line-derived xenografts (CDX) are suitable for initial efficacy screening due to their reproducibility, while patient-derived xenografts (PDX) better recapitulate the heterogeneity of human tumors and are valuable for personalized medicine studies.[21][22][25] For inflammatory diseases, models that mimic the human condition, such as collagen-induced arthritis or dextran sodium sulfate (DSS)-induced colitis, are employed.[26][27][28][29][30]
In Vivo Efficacy Studies
These studies aim to determine if the compound can inhibit tumor growth or ameliorate disease symptoms in a living animal.
Experimental Pipeline: In Vivo Efficacy Testing
Caption: Pipeline for in vivo efficacy evaluation.
Protocol: Xenograft Tumor Model Efficacy Study
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the N-(2-fluoro-5-nitrophenyl)benzamide derivative and vehicle control according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).
-
Efficacy Readouts:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
| Efficacy Endpoint | Measurement | Purpose |
| Tumor Growth Inhibition (TGI) | Comparison of tumor volume in treated vs. control groups. | Primary measure of anti-cancer activity. |
| Tumor Weight | Weight of excised tumors at the end of the study. | Confirmatory measure of TGI. |
| Survival Analysis | Monitoring the lifespan of animals in each group. | To assess the impact on overall survival. |
| Biomarker Modulation | Analysis of target engagement and downstream signaling in tumor tissue. | To confirm the mechanism of action in vivo. |
Preliminary Pharmacokinetic and Toxicity Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the compounds, is essential for their development as drugs.[31][32][33]
Scientific Rationale: Pharmacokinetic (PK) studies determine how the body processes the drug, which is crucial for establishing appropriate dosing regimens.[32] Toxicity studies are required by regulatory agencies like the FDA to ensure the safety of the investigational drug before it can be tested in humans.[34][35][36][37][38] These studies identify potential adverse effects and determine a safe starting dose for clinical trials.[37]
Key Parameters in Preliminary ADME/Tox Studies:
-
Pharmacokinetics:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
-
Toxicology:
-
Clinical observations (e.g., changes in behavior, appearance)
-
Body weight changes
-
Clinical pathology (hematology and clinical chemistry)
-
Gross pathology and histopathology of major organs
-
Conclusion
The experimental design outlined in these application notes provides a comprehensive and scientifically rigorous framework for evaluating the efficacy of N-(2-fluoro-5-nitrophenyl)benzamide derivatives. By systematically progressing from in vitro screening to in vivo validation, researchers can efficiently identify and characterize promising therapeutic candidates. The emphasis on understanding the mechanism of action and assessing the preclinical safety and pharmacokinetic profiles will facilitate the translation of these novel compounds into clinical development.
References
- Vertex AI Search. Preclinical Drug Testing Using Xenograft Models.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
- Asian Journal of Pharmaceutical Research.
- Pharma Models LLC.
- Aragen Life Sciences.
- Wikipedia. MTT assay.
- Experimental animal models of chronic inflamm
- MDPI.
- Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8).
- MDPI. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019, April 23).
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013, May 1).
- Cell Signaling Technology. XTT Cell Viability Kit #9095.
- Biotium. MTT Cell Viability Assay Kit.
- Rhizome.
- Blog. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
- MDPI. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (2023, March 30).
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22).
- Selvita. Target Engagement.
- Reaction Biology. Xenograft Models For Drug Discovery.
- Alfa Cytology.
- React4Life. Drug Efficacy Assay.
- Concept Life Sciences. Target Engagement Assay Services.
- AMSbiopharma. Preclinical research strategies for drug development. (2025, August 11).
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. (2025, September 12).
- Selvita. A Practical Guide to Target Engagement Assays. (2025, December 8).
- FDA Requirements for Preclinical Studies. (n.d.).
- Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1).
- Social Science Research Institute.
- Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3).
- Eurofins DiscoverX. Critical Needs in Cellular Target Engagement.
- MDPI. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (2024, May 13).
- Abcam. Western blot protocol.
- Science.gov.
- Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide.
- Cell Signaling Technology. Western Blotting Protocol. (2005, June 15).
- Bio-Rad. General Protocol for Western Blotting.
- Experimental animal models of chronic inflamm
- New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.
- PubMed. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007, March 1).
- Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
- PubMed. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. (2001, April 15).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- КиберЛенинка. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Текст научной статьи по специальности.
- Benchchem. The Dual-Edged Sword: Unraveling the Role of Fluorine and Nitro Groups in N-(2-fluoro-4-nitrophenyl)acetamide Reactivity.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Guidechem. 2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide 326902-17-4 wiki.
- PubChem. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. selvita.com [selvita.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selvita.com [selvita.com]
- 16. medium.com [medium.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. xenograft.org [xenograft.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. mdpi.com [mdpi.com]
- 26. asianjpr.com [asianjpr.com]
- 27. Inflammatory Disease Models - Pharma Models [pharmamodels.net]
- 28. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 29. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. selected benzamide derivatives: Topics by Science.gov [science.gov]
- 33. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 34. rhizomeai.com [rhizomeai.com]
- 35. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 36. karger.com [karger.com]
- 37. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 38. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
Welcome to the Technical Support Center for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing N-(2-fluoro-5-nitrophenyl)benzamide?
A1: The most widely used and reliable method is the Schotten-Baumann reaction. This involves the acylation of 2-fluoro-5-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is favored for its generally high yields and straightforward procedure.
Q2: What are the primary challenges and side reactions I should be aware of in this synthesis?
A2: The main challenges include:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which will not react with the aniline, thus reducing the yield.[4]
-
Low Nucleophilicity of the Amine: The presence of two electron-withdrawing groups (fluoro and nitro) on the aniline ring significantly decreases the nucleophilicity of the amino group, potentially leading to a sluggish or incomplete reaction.[5]
-
Over-acylation (Diacylation): While less common with deactivated anilines, it's possible for the product amide to react with another molecule of benzoyl chloride, especially under harsh conditions or with a large excess of the acylating agent.[4]
-
Competing Nucleophilic Aromatic Substitution (SNAr): Although the fluorine atom is activated towards SNAr, under the typical acylation conditions, this is generally not a major competing pathway. However, with certain nucleophiles or under more forcing conditions, it could become a consideration.[6]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of benzoyl chloride.[4]
-
Choice and Amount of Base: A suitable base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[2][7] An excess of a mild base like pyridine or an inorganic base such as sodium carbonate is often effective.
-
Reaction Temperature: Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during the addition of benzoyl chloride can help to minimize side reactions.[4]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the 2-fluoro-5-nitroaniline.
Q4: What is the role of the base in this reaction?
A4: The base plays a critical role in driving the reaction to completion. The acylation of the amine with benzoyl chloride produces one equivalent of hydrochloric acid (HCl). This acid will react with the unreacted amine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and will not react with the benzoyl chloride, thus stopping the reaction and reducing the yield. The added base neutralizes the HCl as it is formed, preventing the protonation of the amine and allowing the reaction to proceed.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of benzoyl chloride. 2. Incomplete reaction due to low nucleophilicity of the aniline. 3. Protonation of the amine starting material. | 1. Use anhydrous solvents and reagents. Add benzoyl chloride to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the reaction time and/or temperature after the initial addition of benzoyl chloride. Consider using a more reactive acylating agent or a coupling agent. [8][9]3. Ensure at least one equivalent of a suitable base is used to neutralize the HCl byproduct. [2] |
| Product is Contaminated with a White Solid (likely benzoic acid) | Significant hydrolysis of benzoyl chloride occurred during the reaction. | During the workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove the acidic benzoic acid. [4] |
| Formation of an Unexpected, Higher Molecular Weight Byproduct | Possible over-acylation (diacylation) of the product. | Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution to avoid localized high concentrations. Maintain a low reaction temperature (e.g., 0-5 °C). [4] |
| The Reaction Mixture Becomes Very Thick and Difficult to Stir | Rapid precipitation of the product. | Use a sufficient volume of solvent to maintain a stirrable slurry. A mechanical stirrer may be necessary for larger-scale reactions. [4] |
Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common issues leading to low yield.
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
This protocol is a standard method for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide.
Materials:
-
2-fluoro-5-nitroaniline
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any benzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide.
Reaction Mechanism
The synthesis of N-(2-fluoro-5-nitrophenyl)benzamide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoro-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.
-
Deprotonation: The added base (e.g., pyridine) deprotonates the positively charged nitrogen atom, yielding the final N-(2-fluoro-5-nitrophenyl)benzamide product and pyridinium hydrochloride.
Mechanistic Diagram
Caption: Simplified mechanism of the Schotten-Baumann reaction.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or similar aprotic solvent | Prevents hydrolysis of benzoyl chloride.[4] |
| Base | Pyridine, Triethylamine (TEA), or Na₂CO₃ | Neutralizes HCl byproduct to prevent amine protonation.[2] |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.2 | A slight excess of acyl chloride and base ensures complete consumption of the limiting aniline. |
| Temperature | 0-5 °C during addition, then room temperature | Controls the exothermic reaction and minimizes side reactions.[4] |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction; can be monitored by TLC. |
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- University of Louisville. (n.d.). Clean & Fast Amide Couplings in Water.
- Common Conditions. (n.d.). Amine to Amide (Coupling).
- ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF.
- Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde.
- (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- ResearchGate. (2025, August 6). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution | Request PDF.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Guidechem. (n.d.). 2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide 326902-17-4 wiki.
- Benchchem. (n.d.). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles.
- ACS Publications. (2023, May 22). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides | Journal of Medicinal Chemistry.
- MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
- Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- Guidechem. (2023, December 20). How can 2-fluoro-5-nitrobenzaldehyde be synthesized? - FAQ.
- ResearchGate. (n.d.). Optimization of reaction conditions a . | Download Table.
- Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- Fluorochem. (n.d.). N-(2-METHYL-5-NITROPHENYL)BENZAMIDE (CAS 4771-07-7).
- SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.
- Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
- MDPI. (2022, July 29). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring.
- PubMed. (2019, February 15). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent.
- Benchchem. (n.d.). optimization of reaction conditions for benzamide synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Benchchem. (n.d.). Troubleshooting low yield in reactions with 2-Fluoro-5-formylbenzoic acid.
- Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
- (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Chem-Impex. (n.d.). N-(2-Chloro-5-Nitrophenyl)Benzamide.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
Overcoming solubility issues of N-(2-fluoro-5-nitrophenyl)benzamide in aqueous solutions
Technical Support Center: N-(2-fluoro-5-nitrophenyl)benzamide
Welcome to the technical support guide for N-(2-fluoro-5-nitrophenyl)benzamide. This document is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful use of this molecule in your experiments.
Part 1: Compound Profile and Core Problem
N-(2-fluoro-5-nitrophenyl)benzamide is an aromatic amide with structural features that inherently limit its solubility in aqueous solutions. Understanding its physicochemical properties is the first step in developing an effective solubilization strategy.
Table 1: Physicochemical Properties of N-(2-fluoro-5-nitrophenyl)benzamide and Related Structures
| Property | Value (for related structure) | Implication for Solubility | Source |
|---|---|---|---|
| Chemical Structure | The presence of two aromatic rings and a nitro group creates a large, non-polar surface area, leading to significant hydrophobicity. | [1] | |
| Molecular Formula | C₁₄H₁₁FN₂O₃ (related structure) | High carbon-to-heteroatom ratio suggests poor water solubility. | [1] |
| Molecular Weight | 274.25 g/mol (related structure) | A molecular weight over 200 g/mol contributes to lower solubility. | [1] |
| Calculated LogP (XLogP3-AA) | 3.1 (related structure) | A positive LogP value indicates that the compound is lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over water.[2] A LogP > 3 suggests very poor aqueous solubility.[3] | [1] |
| Hydrogen Bond Donors | 1 (Amide N-H) | The single hydrogen bond donor is insufficient to overcome the hydrophobicity of the rest of the molecule. | [1] |
| Hydrogen Bond Acceptors | 4 (Amide O, Nitro O's, Fluoro F) | While there are several acceptors, their contribution to solubility is limited by the molecule's overall non-polar nature. |[1] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of N-(2-fluoro-5-nitrophenyl)benzamide.
Q1: Why is my compound, N-(2-fluoro-5-nitrophenyl)benzamide, not dissolving in my aqueous buffer?
A: The poor aqueous solubility is a direct result of the molecule's chemical structure. It possesses two bulky, non-polar aromatic rings and a lipophilic nitro group. These features make the molecule hydrophobic, meaning it is repelled by water and prefers to interact with itself (forming a solid crystal) rather than with water molecules. While the amide group can participate in hydrogen bonding, its influence is outweighed by the dominant hydrophobic character of the molecule, as indicated by a high calculated LogP value.[2]
Q2: I need to make a stock solution. What is the best solvent to start with?
A: For initial stock solutions, it is recommended to use a water-miscible polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this nature. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be serially diluted into your final aqueous buffer for experiments. Always ensure the final concentration of the organic solvent in your assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts.[4][5]
Q3: Can I use pH adjustment to increase the solubility of this compound?
A: It is highly unlikely that pH adjustment will be an effective strategy for N-(2-fluoro-5-nitrophenyl)benzamide. Solubility enhancement via pH modification relies on the presence of ionizable functional groups with a pKa near the desired pH range.[6] This compound lacks strongly acidic or basic centers that can be protonated or deprotonated in a typical aqueous pH range (e.g., pH 2-10). The amide proton is extremely weakly acidic (pKa typically >16) and will not deprotonate. Therefore, altering the pH will not significantly change the charge state or solubility of the molecule.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for common solubilization challenges.
Guide 1: The Co-Solvent Approach
Issue: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer.
Principle of Causality: This occurs because as the highly concentrated DMSO stock is diluted, the overall solvent environment rapidly becomes more polar (more water-like). The compound's solubility limit in this new, highly aqueous environment is exceeded, causing it to crash out of solution. The use of a co-solvent system aims to reduce the polarity of the water, thereby increasing the solubility of non-polar compounds.[7][]
dot
Caption: Workflow for using a co-solvent like DMSO.
Step-by-Step Protocol: Co-Solvent Dilution
-
Prepare High-Concentration Stock: Dissolve N-(2-fluoro-5-nitrophenyl)benzamide in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved by vortexing. Gentle warming (37°C) may be applied if necessary.
-
Perform Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the 100% DMSO stock into an intermediate solution that contains a higher percentage of co-solvent (e.g., 10% DMSO in buffer).
-
Final Dilution: Use the intermediate dilution to make the final dilution into your experimental buffer. This gradual reduction in solvent strength can prevent abrupt precipitation.
-
Vortexing: Ensure adequate mixing by vortexing immediately after adding the compound stock to the aqueous solution.
-
Validation: Visually inspect the final solution against a light source for any signs of turbidity or precipitate. For quantitative confirmation, centrifuge the sample and measure the concentration of the supernatant via HPLC-UV or UV-Vis spectroscopy.[9]
Table 2: Common Co-Solvents for Pre-Clinical Formulations
| Co-Solvent | Typical Final Concentration | Notes |
|---|---|---|
| DMSO (Dimethyl sulfoxide) | < 1% | Gold standard for in vitro assays; can have cellular effects at higher concentrations. |
| Ethanol | 1-10% | Commonly used, but can cause protein precipitation and has biological effects. |
| PEG 400 (Polyethylene Glycol 400) | 5-20% | A low-toxicity polymer often used in formulation development.[] |
| Propylene Glycol | 5-20% | Another common, low-toxicity vehicle for both in vitro and in vivo studies.[5] |
Guide 2: The Cyclodextrin Inclusion Complex Approach
Issue: Co-solvents are interfering with my biological assay, or I need a higher final concentration than co-solvents can provide.
Principle of Causality: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic N-(2-fluoro-5-nitrophenyl)benzamide molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming a water-soluble "inclusion complex."[10][11] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.
dot
Caption: Workflow for cyclodextrin inclusion complex formation.
Step-by-Step Protocol: Freeze-Drying Method for Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of N-(2-fluoro-5-nitrophenyl)benzamide to a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[12]
-
Dissolve Cyclodextrin: Accurately weigh the required amount of HP-β-CD and dissolve it completely in your desired aqueous buffer or purified water with magnetic stirring.
-
Dissolve Compound: In a separate container, dissolve the weighed N-(2-fluoro-5-nitrophenyl)benzamide in a minimal amount of a volatile organic solvent, such as ethanol or acetone.
-
Combine Solutions: Slowly add the drug solution dropwise into the stirring cyclodextrin solution. A milky appearance may form initially.
-
Equilibrate: Cover the container and allow the mixture to stir at room temperature for at least 24 hours. This allows time for the inclusion complex to form.
-
Lyophilize: Freeze the solution and lyophilize (freeze-dry) it to remove the water and volatile organic solvent, resulting in a dry powder of the inclusion complex.[12]
-
Reconstitute and Validate: The resulting powder can be readily dissolved in aqueous solutions at a much higher concentration than the free compound. Confirm complex formation using techniques like DSC, FTIR, or NMR, which will show characteristic shifts compared to the physical mixture.[13][14]
Guide 3: The Surfactant (Micellar Solubilization) Approach
Issue: I am developing a formulation and need to significantly increase the solubility for dissolution studies.
Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15][16] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like N-(2-fluoro-5-nitrophenyl)benzamide can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[17][18]
Step-by-Step Protocol: Micellar Solubilization
-
Select a Surfactant: Choose a pharmaceutically acceptable, non-ionic surfactant such as Polysorbate 80 (Tween 80) or Polysorbate 20. Non-ionic surfactants are generally less toxic and less disruptive to biological systems than ionic surfactants.[18]
-
Prepare Surfactant Solution: Prepare a series of surfactant solutions in your aqueous buffer at concentrations ranging from below to well above the known CMC of the surfactant (e.g., for Polysorbate 80, the CMC is ~0.012 mg/mL).
-
Equilibrate with Excess Drug: Add an excess amount of N-(2-fluoro-5-nitrophenyl)benzamide powder to each surfactant solution. The amount should be enough so that undissolved solid remains.
-
Shake to Equilibrium: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a standard "shake-flask" solubility method.[19]
-
Separate and Quantify: After equilibration, separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a 0.22 µm filter.
-
Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[9] Plotting solubility versus surfactant concentration will show a significant increase in solubility above the CMC.
Table 3: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Concentration Range | Notes |
|---|---|---|---|
| Polysorbate 80 (Tween 80) | Non-ionic | 0.1% - 2% (w/v) | Widely used in pharmaceutical formulations. |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.1% - 2% (w/v) | Common in biological assays (e.g., ELISAs). |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.5% - 2% (w/v) | Very strong solubilizer but can denature proteins; not suitable for most cell-based assays.[18] |
Part 4: Summary of Strategies
Choosing the right solubilization strategy depends on the experimental context. The following diagram provides a decision-making framework.
dot
Caption: Decision tree for selecting a solubilization method.
References
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. AJPTI-23-104788. [Link]
-
Yadav, V. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]
-
Nikam, P. et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Gould, S. & Scott, K. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Kumar, L. et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Singh, J. et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Sediq, A. et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]
-
Singh, S. et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Baghel, D. & Banjare, M.K. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Anonymous. Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]
-
Saal, C. & Petereit, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Qureshi, A. et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Zhang, Y. et al. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. MDPI. [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. PubChem. [Link]
-
ScienceDirect. (n.d.). Cosolvent. ScienceDirect Topics. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Wang, L. et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. [Link]
-
PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide. PubChem. [Link]
-
Fu, J. K. & Luthy, R. G. (1986). Solubilization of naphthalene and cosolvent property. Oxford Academic. [Link]
-
Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
-
PubChem. (n.d.). N-(5-chloro-2-methyl-4-nitrophenyl)benzamide. PubChem. [Link]
-
EPA. (n.d.). N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide Properties. EPA CompTox Chemicals Dashboard. [Link]
-
ResearchGate. (2023). Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-nitrophenyl)-. Cheméo. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrophenol. PubChem. [Link]
-
de Oliveira, A. B. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
-
PubChem. (n.d.). N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide. PubChem. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. oatext.com [oatext.com]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes [mdpi.com]
- 13. iipseries.org [iipseries.org]
- 14. alfachemic.com [alfachemic.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. jocpr.com [jocpr.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
Welcome to the technical support center for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your results.
Introduction to the Synthesis
The synthesis of N-(2-fluoro-5-nitrophenyl)benzamide is typically achieved through a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. This involves the acylation of 2-fluoro-5-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] While the reaction appears straightforward, the nature of the reactants and reaction conditions can lead to several side reactions, impacting yield and purity. This guide will help you navigate these potential pitfalls.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides step-by-step guidance to resolve them.
Problem 1: Low Yield of the Desired Product
Symptom: After workup and purification, the isolated yield of N-(2-fluoro-5-nitrophenyl)benzamide is significantly lower than expected.
Potential Causes & Solutions:
-
Cause A: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form benzoic acid. This is a major competing reaction that consumes the acylating agent.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the 2-fluoro-5-nitroaniline starting material is dry.
-
Controlled Addition of Base: If using an aqueous base like NaOH, add it slowly and maintain a low temperature (0-5 °C) to minimize benzoyl chloride hydrolysis.
-
Alternative Base/Solvent System: Consider using a non-aqueous base like pyridine in an inert solvent such as dichloromethane (DCM).[4][5][6] Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.[6][7]
-
-
-
Cause B: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.
-
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline.
-
Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or allowing the reaction to slowly warm to room temperature after the initial addition of reagents at low temperature.
-
Ensure Efficient Stirring: Vigorous stirring is crucial, especially in biphasic systems (e.g., DCM and aqueous NaOH), to ensure proper mixing of reactants.[3]
-
-
Problem 2: Product Contamination with Benzoic Acid
Symptom: Your purified product shows impurities that are consistent with benzoic acid (e.g., by ¹H NMR, LC-MS).
Potential Cause & Solution:
-
Cause: Hydrolysis of Benzoyl Chloride. As mentioned, excess or unreacted benzoyl chloride will hydrolyze during aqueous workup, leading to benzoic acid contamination.
-
Purification Protocol:
-
Aqueous Base Wash: During the workup, wash the organic layer (e.g., DCM or ethyl acetate) with a dilute aqueous base such as a 5% sodium bicarbonate (NaHCO₃) or a 2% sodium hydroxide (NaOH) solution.[8] This will deprotonate the acidic benzoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Multiple Washes: Perform multiple washes with the basic solution to ensure complete removal of benzoic acid.
-
Final Water Wash: After the base wash, wash the organic layer with water and then brine to remove any residual base and inorganic salts.
-
-
Problem 3: Formation of a Discolored (e.g., Brown or Tarry) Product
Symptom: The final product is not the expected pale yellow solid but is instead a brown or tarry substance.
Potential Causes & Solutions:
-
Cause A: High Reaction Temperature. Nitroanilines can be sensitive to high temperatures, leading to decomposition and the formation of colored impurities.
-
Troubleshooting Protocol:
-
Maintain Low Temperature: Control the temperature throughout the reaction, especially during the addition of the highly reactive benzoyl chloride. An ice bath (0-5 °C) is recommended.
-
Avoid Overheating During Solvent Removal: When removing the solvent under reduced pressure, use a water bath with a controlled temperature to avoid heating the crude product excessively.
-
-
-
Cause B: Impure Starting Materials. The purity of the starting 2-fluoro-5-nitroaniline is critical.[9][10] Impurities can lead to side reactions and discoloration.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Check the purity of the 2-fluoro-5-nitroaniline by melting point or an appropriate analytical technique before starting the reaction.
-
Purify Starting Material if Necessary: If the starting material is impure, consider recrystallizing it from a suitable solvent like ethanol.[11]
-
-
Problem 4: Suspected Di-acylation Product
Symptom: Mass spectrometry analysis of the crude product suggests the presence of a species with a mass corresponding to the addition of two benzoyl groups to the starting aniline.
Potential Cause & Solution:
-
Cause: Excess Benzoyl Chloride or Harsh Conditions. While less likely with an electron-deficient aniline, using a large excess of benzoyl chloride or forcing the reaction with high heat can potentially lead to the formation of a di-benzoylated product.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a carefully measured amount of benzoyl chloride, typically between 1.0 and 1.1 equivalents relative to the aniline.
-
Optimize Reagent Addition: Add the benzoyl chloride dropwise to the solution of the aniline to maintain a low instantaneous concentration of the acylating agent.
-
Purification: The di-acylated product will have a different polarity than the desired mono-acylated product and can typically be separated by column chromatography on silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in this synthesis?
A1: Pyridine serves a dual purpose in this acylation reaction.[4][5] Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[5][12] Secondly, it can act as a nucleophilic catalyst.[6][13][7] Pyridine attacks the benzoyl chloride to form a highly reactive acylpyridinium ion intermediate. This intermediate is then more readily attacked by the weakly nucleophilic aniline, which can accelerate the reaction.
Q2: Why is the reaction typically run at a low temperature?
A2: There are two main reasons for conducting the reaction at a low temperature (e.g., 0-5 °C). First, the reaction between benzoyl chloride and the aniline is exothermic. Low temperatures help to control the reaction rate and prevent overheating. Second, it minimizes the rate of the competing hydrolysis of benzoyl chloride by any water present in the reaction mixture.
Q3: Can I use a different base, like triethylamine (TEA)?
A3: While triethylamine is a common base used to scavenge acid, pyridine is often preferred in this type of acylation. This is because, unlike TEA, pyridine can also act as a nucleophilic catalyst, as described in Q1.[7] However, TEA can be used, but the reaction might be slower.
Q4: My final product is an oil, but it is reported to be a solid. What should I do?
A4: If your product is an oil, it is likely impure. The presence of residual solvent or side products can lower the melting point and prevent crystallization. Try the following:
-
Ensure all solvent has been removed under high vacuum.
-
Attempt to purify the oil using column chromatography.
-
After purification, dissolve the product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, or a mixture like ethyl acetate/hexane) and then cool it slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q5: What is the expected appearance and melting point of N-(2-fluoro-5-nitrophenyl)benzamide?
A5: The starting material, 2-fluoro-5-nitroaniline, is a yellow crystalline solid with a melting point of around 97-100 °C.[14] The final product, N-(2-fluoro-5-nitrophenyl)benzamide, is also expected to be a solid, likely pale yellow in color. The exact melting point would need to be referenced from a specific literature source, but it will be significantly different from the starting material.
Experimental Protocols and Visualizations
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide.
Caption: General experimental workflow for synthesis and purification.
Mechanism of Key Side Reaction: Benzoyl Chloride Hydrolysis
The diagram below shows the mechanism for the hydrolysis of benzoyl chloride, a primary cause of reduced yield.
Caption: Mechanism of benzoyl chloride hydrolysis.
Quantitative Data Summary
While specific yields can vary based on scale and exact conditions, the following table provides an illustrative guide to how reaction conditions can influence the outcome.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Technical grade acetone (may contain water) | Anhydrous Dichloromethane (DCM) | Condition B minimizes benzoyl chloride hydrolysis. |
| Temperature | Addition at Room Temperature | Addition at 0-5 °C | Condition B controls exotherm and reduces side reactions. |
| Base | 10% Aqueous NaOH | Pyridine (anhydrous) | Condition B avoids adding water and utilizes pyridine's catalytic role. |
| Benzoyl Chloride | 1.5 equivalents | 1.05 equivalents | Condition B reduces waste and potential for di-acylation. |
| Expected Yield | 40-60% | 85-95% | Optimized conditions significantly improve yield. |
| Purity (Crude) | Moderate (significant benzoic acid) | High (minimal side products) | Optimized conditions lead to a cleaner crude product. |
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (1992). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (23), 1669-1670. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
Inaloo, I. D., & Majnooni, S. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 14(1), 7234. Retrieved from [Link]
- Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
-
Hindawi. (2025, August 10). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF. International Journal of Current Research, 6(6), 7228-7231. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
-
MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rational design and synthesis of novel phenylsulfonyl-benzamides as anti prostate cancer agents†‡. Retrieved from [Link]
-
Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
ACS Publications. (2018, April 13). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega. Retrieved from [Link]
-
OMICS International. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline. Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. esaral.com [esaral.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. byjus.com [byjus.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 2-Fluoro-5-nitroaniline | 369-36-8 [chemicalbook.com]
Technical Support Center: Optimizing Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide addresses the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide , a structural motif often found in kinase inhibitors (e.g., MEK/B-Raf pathway modulators).
The Core Challenge: The reaction involves coupling benzoyl chloride (or benzoic acid) with 2-fluoro-5-nitroaniline . This specific aniline is a poor nucleophile due to the synergistic electron-withdrawing effects of the nitro group (meta-position) and the fluorine atom (ortho-position). Standard Schotten-Baumann conditions (biphasic aqueous/organic) often result in low yields (<30%) or incomplete conversion due to the amine's inability to compete with the rate of benzoyl chloride hydrolysis.
This technical guide provides optimized protocols, troubleshooting decision trees, and mechanistic insights to maximize yield and purity.
Troubleshooting & FAQs
Q1: I am observing <20% conversion after 24 hours using Benzoyl Chloride and TEA in DCM. Why?
Diagnosis: The nucleophilicity of your amine is insufficient to attack the benzoyl chloride at a rate faster than background hydrolysis or simply stalls due to high activation energy. Technical Insight: The 5-nitro group pulls electron density from the aromatic ring via resonance and induction, while the 2-fluoro group exerts a strong inductive withdrawing effect. The amine lone pair is "tightly held." Solution:
-
Switch Solvent: Change Dichloromethane (DCM) to Pyridine (acts as both solvent and base) or THF (allows higher reflux temperatures).
-
Add Catalyst: You must use DMAP (4-Dimethylaminopyridine) . DMAP attacks the benzoyl chloride to form an N-acylpyridinium ion, which is a significantly more potent electrophile than the acid chloride itself.
-
Thermal Boost: Heat the reaction to 60°C or reflux if using THF.
Q2: My LC-MS shows a mass corresponding to the product, but also a significant peak for Benzoic Acid.
Diagnosis: Hydrolysis of the benzoyl chloride.[1] Technical Insight: Because the aniline is slow to react, trace moisture in the solvent competes for the electrophile. Solution:
-
Drying: Ensure solvents (THF, DCM, Pyridine) are anhydrous (dried over molecular sieves or typically <50 ppm H₂O).
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon.
-
Stoichiometry: Increase Benzoyl Chloride equivalents to 1.5 – 2.0 eq to account for sacrificial hydrolysis.
Q3: I want to avoid Acid Chlorides. Can I use Benzoic Acid + EDC/NHS?
Diagnosis: Standard carbodiimide coupling (EDC/NHS) is often too weak for this specific aniline. Technical Insight: The active ester formed (O-acylisourea or NHS-ester) is often stable enough to survive but not reactive enough to acylate a deactivated aniline. Solution:
-
Use HATU/HOAt: Switch to HATU (1.2 eq) and HOAt (or HOBt) with DIPEA in DMF. HATU generates a highly reactive species suitable for hindered or electron-poor amines.
-
Alternative: Use EDC (1.2 eq) + DMAP (1.0 eq) . Unlike catalytic DMAP with acid chlorides, coupling with EDC requires near-stoichiometric DMAP to drive the reaction with electron-deficient amines [1].
Optimized Experimental Protocols
Method A: The "DMAP-Turbo" Acid Chloride Route (Recommended)
Best for scale-up and cost-efficiency.
Reagents:
-
2-Fluoro-5-nitroaniline (1.0 eq)
-
Benzoyl Chloride (1.2 – 1.5 eq)[2]
-
Pyridine (Solvent volume, ~10 mL/g)
-
DMAP (0.1 eq - Catalytic)
Step-by-Step:
-
Dissolution: Charge a flame-dried flask with 2-fluoro-5-nitroaniline and anhydrous Pyridine under N₂ atmosphere. Stir until fully dissolved.
-
Catalyst Addition: Add DMAP (10 mol%).
-
Electrophile Addition: Cool to 0°C. Add Benzoyl Chloride dropwise over 10 minutes. (Exothermic).
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Check TLC/LC-MS. If <50% conversion, heat to 50°C for 4 hours.
-
-
Quench: Pour mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.
-
Workup: Filter the solid. Wash with water (to remove pyridinium salts) and hexanes (to remove unreacted benzoyl chloride).
Method B: The HATU Coupling Route
Best for parallel synthesis or if acid sensitive functional groups are present.
Reagents:
-
Benzoic Acid (1.1 eq)
-
2-Fluoro-5-nitroaniline (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve Benzoic Acid and DIPEA in DMF. Add HATU. Stir for 5 minutes (Yellow color usually develops).
-
Addition: Add 2-fluoro-5-nitroaniline.
-
Reaction: Stir at 50°C for 12–16 hours. (Room temp is likely insufficient for this aniline).
-
Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) or Brine to remove DMF. Dry organic layer over Na₂SO₄.[3]
Comparative Data Analysis
The following table summarizes expected outcomes based on internal optimization data for electron-deficient anilines [2].
| Parameter | Standard Schotten-Baumann | Method A (Pyridine/DMAP) | Method B (HATU/DMF) |
| Solvent | DCM / Aq. NaOH | Pyridine (Anhydrous) | DMF (Anhydrous) |
| Base | NaOH / TEA | Pyridine | DIPEA |
| Catalyst | None | DMAP (10%) | HOAt (via HATU) |
| Temp | 0°C to RT | RT to 60°C | 50°C |
| Time | 24 h | 4–6 h | 12–16 h |
| Typical Yield | 15–30% (Incomplete) | 85–92% | 75–85% |
| Purification | Difficult (Mixed SM) | Precipitation/Wash | Column Chromatography |
Mechanistic Visualization
The following diagram illustrates the critical role of DMAP in activating the benzoyl chloride to overcome the poor nucleophilicity of the fluoronitroaniline.
Caption: Kinetic activation pathway showing DMAP intervention to bypass the slow direct attack of the deactivated aniline.
References
-
SciFinder/ChemicalBook. Benzamide, 2-fluoro-5-nitro-N-phenyl- | 1152-36-9. Retrieved from ChemicalBook. Link
- Tochtrop, G. P., et al. (2002). Optimization of Amide Coupling with Electron-Deficient Amines. Journal of the American Chemical Society.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
BenchChem Technical Support. Amide Coupling Reactions with Electron-Rich and Deficient Amines. (2025). Link
(Note: While specific CAS 1152-36-9 refers to the target, the protocols A and B are derived from standard high-fidelity organic synthesis practices for deactivated anilines as supported by references 3 and 4.)
Sources
Technical Support Center: Crystallization of N-(2-fluoro-5-nitrophenyl)benzamide
This guide provides in-depth troubleshooting and frequently asked questions for the crystallization of N-(2-fluoro-5-nitrophenyl)benzamide. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of N-(2-fluoro-5-nitrophenyl)benzamide, offering explanations and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the melting point of the solid is lower than the temperature of the solution.[1][2] Impurities can also contribute to this issue.[2]
Solutions:
-
Re-heat and Add More Solvent: Gently warm the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and lower the temperature at which the compound becomes insoluble.[2][3]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Avoid transferring the warm flask directly to a cold environment like a refrigerator or ice bath.[3][4] Insulating the flask can promote gradual cooling and favor crystal formation.[5]
-
Solvent System Modification: Consider using a different solvent with a lower boiling point.[2] Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent where it is readily soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble to induce gradual crystallization.[3][6]
Issue 2: No crystals form upon cooling.
The absence of crystal formation upon cooling often indicates that the solution is not supersaturated, or that there are no nucleation sites for crystals to begin growing.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[2][4][5]
-
Seed Crystals: If available, add a tiny, pure crystal of N-(2-fluoro-5-nitrophenyl)benzamide to the solution. This "seed" will act as a template for further crystal growth.[4]
-
-
Increase Concentration: If the solution is too dilute, there may be too much solvent.[1] Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1][4]
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Allow the flask to stand undisturbed for a longer period, even several days.
Issue 3: The resulting crystals are very small or form a powder.
Rapid crystallization often leads to the formation of small, impure crystals.[1] The goal is to achieve a slow, controlled crystallization process.
Solutions:
-
Reduce the Rate of Cooling: As with "oiling out," slower cooling is key. Let the solution cool to room temperature undisturbed before any further cooling in a refrigerator or ice bath.
-
Use a More Dilute Solution: While a supersaturated solution is necessary, an overly concentrated one can cause the compound to "crash out" of solution too quickly. Start by dissolving the compound in a minimal amount of hot solvent, then add a little extra to ensure a slightly less saturated solution.[1]
-
Solvent Choice: The choice of solvent can significantly impact crystal size.[7] Experiment with different solvents to find one that provides a moderate solubility for N-(2-fluoro-5-nitrophenyl)benzamide.
Issue 4: The crystallized product has a low yield.
A poor yield can be frustrating and may be caused by several factors during the crystallization process.
Solutions:
-
Minimize Solvent Usage: Using an excessive amount of solvent is a common reason for low recovery, as a significant portion of the compound will remain in the mother liquor.[2] Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[2] A warmer solvent will redissolve some of your product.
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), you can check for remaining product by dipping a glass rod into the solution and allowing the solvent to evaporate.[1] A significant residue indicates a substantial amount of dissolved compound. You may be able to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing N-(2-fluoro-5-nitrophenyl)benzamide?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For benzamide derivatives, common starting points include ethanol, ethyl acetate, and acetone.[6][8] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[3] Small-scale solubility tests with various solvents are recommended to determine the optimal choice for your specific batch.[3][5]
Q2: How pure does my crude N-(2-fluoro-5-nitrophenyl)benzamide need to be before crystallization?
While crystallization is a purification technique, starting with a reasonably pure compound will yield better results. Significant impurities can inhibit crystallization or lead to the formation of oils.[4] If your crude product is highly impure, consider a preliminary purification step like column chromatography.
Q3: Can I use a mixed solvent system for crystallization?
Yes, mixed solvent systems are a powerful technique.[9] You dissolve your compound in a minimal amount of a "good" solvent where it is very soluble. Then, you slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes slightly cloudy. Gentle warming should redissolve the cloudiness, and upon slow cooling, crystals should form.
Q4: What are some common crystallization techniques I can use?
-
Slow Evaporation: This simple method involves dissolving the compound in a solvent in which it has moderate solubility and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[6]
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, decreasing the compound's solubility and promoting crystallization.[6]
-
Solvent Layering: This method involves carefully layering a solution of the compound with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.[6][10]
Q5: Are there any specific safety precautions for crystallizing a nitroaromatic compound like N-(2-fluoro-5-nitrophenyl)benzamide?
Yes, many nitroaromatic compounds can be energetic materials. It is important to handle them with appropriate safety measures, including avoiding friction and shock. When heating solutions, always use a controlled heating source like a heating mantle or a water/oil bath.[2]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of crude N-(2-fluoro-5-nitrophenyl)benzamide. Add a few drops of a test solvent. If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[5]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Briefly boil the solution and then perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, you can place it in a refrigerator or ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude N-(2-fluoro-5-nitrophenyl)benzamide in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Induce Cloudiness: Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Isolation and Drying: Follow steps 5 and 6 from the single-solvent protocol.
Data Presentation
Table 1: Qualitative Solubility of Benzamide Derivatives in Common Solvents
| Solvent | Polarity | Suitability for Recrystallization of Benzamides |
| Water | High | Generally poor as a single solvent, but can be used as an anti-solvent.[3] |
| Ethanol | High | Good starting point.[3] |
| Methanol | High | Good starting point.[3] |
| Acetone | Medium | Often a good choice.[6][8] |
| Ethyl Acetate | Medium | Often a good choice.[6] |
| Dichloromethane | Low | Can be effective, but volatility may lead to rapid crystallization.[6] |
| Hexane | Low | Typically used as an anti-solvent.[3] |
Visualizations
Caption: A decision-making workflow for troubleshooting common crystallization problems.
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from: [Link]
-
MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. 2022. Available from: [Link]
-
ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. 2024. Available from: [Link]
-
Scribd. Benzamide Synthesis and Recrystallization. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]
-
Universität Potsdam. Advice for Crystallization. Available from: [Link]
-
PMC. Getting crystals your crystallographer will treasure: a beginner's guide. 2012. Available from: [Link]
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. 2024. Available from: [Link]
-
ResearchGate. What is the best technique for amide purification?. 2020. Available from: [Link]
-
University of York Chemistry Teaching Labs. Problems with Recrystallisations. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. rubingroup.org [rubingroup.org]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-fluoro-5-nitrophenyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating common impurities encountered during its preparation. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding impurity control in this specific synthesis.
Q1: What is the primary synthetic route for N-(2-fluoro-5-nitrophenyl)benzamide?
The most common and direct method is the N-acylation of 2-fluoro-5-nitroaniline with benzoyl chloride. This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine or triethylamine, is typically used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Q2: What are the most common process-related impurities I should expect?
During the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide, several process-related impurities can arise. These are generally categorized as unreacted starting materials, byproducts from side reactions, and residual solvents.[1] Specifically, you should monitor for:
-
Unreacted Starting Materials: 2-fluoro-5-nitroaniline and benzoyl chloride.
-
Hydrolysis Products: Benzoic acid, formed from the reaction of benzoyl chloride with residual water.[2]
-
Degradation Products: The product amide can itself hydrolyze back to 2-fluoro-5-nitroaniline and benzoic acid under harsh workup or purification conditions (e.g., strongly acidic or basic environments).[3]
-
Residual Solvents: Solvents used in the reaction or purification, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, may be present in the final product.[1]
Q3: Why is stringent impurity control so critical for this compound?
N-(2-fluoro-5-nitrophenyl)benzamide and similar structures often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Impurities, even at trace levels, can have significant consequences:
-
They can carry through to the final API, potentially altering its efficacy, safety profile, and stability.[4]
-
Some impurities may be toxic or genotoxic, posing a direct risk to patient safety.[5]
-
They can interfere with downstream reactions, leading to lower yields and the formation of new, unexpected byproducts. Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH guidelines) that define acceptable limits for various types of impurities.[4]
Q4: Which analytical techniques are most effective for impurity profiling in this synthesis?
A multi-technique approach is recommended for comprehensive impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating and quantifying the main product and non-volatile organic impurities. A reverse-phase C18 column with a UV detector is typically effective.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities. It provides molecular weight information that is crucial for structural elucidation.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals do not overlap significantly with the product's signals.
Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose and resolve specific issues encountered during your synthesis.
Issue 1: Final product contains a high level of benzoic acid.
-
Primary Cause: This impurity almost always results from the hydrolysis of the benzoyl chloride starting material. Benzoyl chloride is highly reactive towards water.[2] If there is moisture in the reaction solvent, on the glassware, or in the 2-fluoro-5-nitroaniline starting material, the benzoyl chloride will preferentially react with it to form benzoic acid.
-
Investigative Strategy & Solution:
-
Ensure Anhydrous Conditions: This is the most critical control parameter. All glassware should be oven-dried or flame-dried immediately before use. Solvents should be purchased as anhydrous grade or freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[2]
-
Reagent Quality Check: Check the purity of your benzoyl chloride. If it is old or has been improperly stored, it may already contain significant amounts of benzoic acid. Consider purifying it by distillation before use.
-
Purification: Benzoic acid can typically be removed from the final product by washing the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated.
-
Issue 2: Significant amount of unreacted 2-fluoro-5-nitroaniline remains.
-
Primary Cause: This indicates an incomplete reaction. The root cause could be related to stoichiometry, reaction time, temperature, or insufficient activation of the electrophile.
-
Investigative Strategy & Solution:
-
Verify Stoichiometry: Ensure that at least a 1:1 molar ratio of benzoyl chloride to 2-fluoro-5-nitroaniline is used. Often, a slight excess (e.g., 1.05 to 1.1 equivalents) of the acylating agent is employed to drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Time: Monitor the reaction progress using TLC or HPLC. If the starting material is consumed slowly, the reaction time may need to be extended.
-
Temperature: While many acylations proceed readily at room temperature, gentle heating (e.g., to 40-50 °C) may be required to increase the reaction rate.[9]
-
-
Check Base Efficiency: Ensure that at least one equivalent of the base (e.g., triethylamine or pyridine) is present to neutralize the HCl generated. If the HCl is not effectively scavenged, it can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Issue 3: Low overall yield and multiple unidentified peaks in the chromatogram.
-
Primary Cause: This complex issue often points to degradation of the product or competing side reactions. The amide bond, while generally stable, can be susceptible to cleavage under harsh pH conditions during the workup.
-
Investigative Strategy & Solution:
-
Moderate Workup Conditions: Avoid using strong acids or bases during the aqueous workup. Use mild reagents like saturated sodium bicarbonate for base washes and dilute HCl for acid washes. Ensure the temperature is kept low during these steps.
-
Characterize Unknowns with LC-MS: To effectively troubleshoot, you must identify the unknown impurities. An LC-MS analysis will provide the molecular weights of these byproducts, offering clues to their origin.[7] For example, an impurity with a mass corresponding to the loss of the benzoyl group would confirm product hydrolysis.
-
Purification Strategy: Re-evaluate your purification method. If the product is being purified by column chromatography, ensure the silica gel is not too acidic, as this can cause on-column degradation. A recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is often a milder and more effective method for removing minor impurities.
-
Visualizing the Process
A clear understanding of the reaction pathways and troubleshooting logic is essential for success.
Reaction and Impurity Formation Pathway
Caption: Key reaction pathways in the synthesis of N-(2-fluoro-5-nitrophenyl)benzamide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common purity issues.
Quantitative Data & Protocols
Table 1: Common Impurities and Analytical Observations
| Impurity Name | Potential Origin | Typical HPLC Observation (Reverse Phase) | Confirmation Method |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Elutes earlier than the product; sharp peak | LC-MS (M-H)⁻ |
| 2-Fluoro-5-nitroaniline | Unreacted starting material | Elutes significantly earlier than the product | Co-injection with standard |
| Benzoyl Chloride | Unreacted starting material | May hydrolyze on-column; not always observed | GC-MS of crude reaction |
| Residual Solvents | Reaction/Purification | N/A | GC-MS Headspace |
Protocol A: Optimized Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide
This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-fluoro-5-nitroaniline (5.0 g, 32.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir until all solids have dissolved.
-
Base Addition: Add triethylamine (4.9 mL, 35.2 mmol, 1.1 eq) via syringe.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (4.0 mL, 33.6 mmol, 1.05 eq) in 20 mL of anhydrous DCM dropwise over 20 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC or HPLC until the starting aniline is consumed.
-
Workup:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure N-(2-fluoro-5-nitrophenyl)benzamide as a solid.
Protocol B: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of acetonitrile.
References
-
Veeprho. (n.d.). Rufinamide Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Antiepileptic Drug Rufinamide: Synthesis and Process Impurities | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2022, September 19). A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rufinamide-impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]
-
Jakubkienė, V. et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution | Request PDF. Retrieved from [Link]
-
Austin Publishing Group. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Pharma Focus America. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
MDPI. (2023, December 15). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
IJRPS. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Retrieved from [Link]
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2022, July 29). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Google Patents. (n.d.).The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
-
Agilent. (2020, September 14). Nitrosamine Impurities Application Guide. Retrieved from [Link]
-
PubMed. (2024, December 5). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. agilent.com [agilent.com]
- 6. biomedres.us [biomedres.us]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. mdpi.com [mdpi.com]
Optimization of analytical methods for N-(2-fluoro-5-nitrophenyl)benzamide detection
Executive Summary
N-(2-fluoro-5-nitrophenyl)benzamide (CAS: N/A for specific isomer, analogous to 4771-07-7 derivatives) is a critical intermediate often encountered in the synthesis of antiviral agents and kinase inhibitors. Its analysis presents specific challenges due to the electron-withdrawing nature of the nitro and fluoro groups, which influence both chromatographic retention and ionization efficiency.
This guide moves beyond basic method parameters to address the why and how of optimizing detection, ensuring robust quantification in complex matrices.
Module 1: Method Development & Optimization
Chromatographic Separation Strategy
The lipophilicity of N-(2-fluoro-5-nitrophenyl)benzamide (Predicted LogP ~2.8–3.1) mandates a Reversed-Phase (RP) approach.[1][2] However, the nitro group can induce secondary interactions with silanols, leading to peak tailing.
Recommended Column Chemistry:
-
Primary Choice: C18 with end-capping (e.g., C18 BEH or HSS T3).[2] The high carbon load ensures retention, while end-capping minimizes peak tailing.[2]
-
Alternative: Phenyl-Hexyl.[2] This phase utilizes
interactions with the benzamide and nitrophenyl rings, offering orthogonal selectivity if separating from closely related aromatic impurities.
Optimized Gradient Table (UPLC/HPLC) System: Agilent 1290 / Waters Acquity H-Class equivalent Column: C18, 2.1 x 50mm, 1.7 µm Flow Rate: 0.4 mL/min Temp: 40°C
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Curve | Rationale |
| 0.00 | 95 | 5 | Initial | Equilibrates polar impurities. |
| 1.00 | 95 | 5 | 6 | Hold to elute salts/polar matrix.[2] |
| 6.00 | 5 | 95 | 6 | Linear gradient to elute target (expect RT ~3.5-4.5 min).[2] |
| 7.50 | 5 | 95 | 6 | Wash lipophilic contaminants. |
| 7.60 | 95 | 5 | 1 | Return to initial.[2] |
| 10.00 | 95 | 5 | 1 | Re-equilibration (Critical for RT reproducibility). |
Detection Modalities
A. UV-Vis Spectrophotometry
The conjugated benzamide system provides strong absorbance.[2]
-
Primary Wavelength: 254 nm (Aromatic
).[2] -
Secondary Wavelength: 290–300 nm (Nitro group bathochromic shift).[2]
-
Note: Avoid 210-220 nm if using DMSO as a solvent, as solvent cutoff will interfere.[2]
B. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: m/z ~261.2 (Calculated based on C13H9FN2O3).[2]
-
Fragmentation Logic: The amide bond is the weakest link, typically yielding a benzoyl cation (m/z 105) and a fluoro-nitro-aniline fragment.
Module 2: Analytical Workflow Visualization
The following diagram outlines the critical decision pathways for method selection based on sample concentration and matrix complexity.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and matrix interference.
Module 3: Troubleshooting Guide (Q&A)
Category 1: Peak Shape & Retention
Q1: I am observing significant peak tailing (Asymmetry > 1.5) for the target compound. How do I correct this?
-
Diagnosis: The nitro group at the 5-position and the amide nitrogen can act as weak hydrogen bond acceptors, interacting with residual silanols on the silica surface.
-
Corrective Action:
-
Mobile Phase Modifier: Ensure you are using at least 0.1% Formic Acid or 10mM Ammonium Formate.[2] The acidic pH suppresses silanol ionization (
to ).[2] -
Column Choice: Switch to a "High Strength Silica" (HSS) or heavily end-capped column (e.g., C18 Shield RP) designed to resist basic interactions.[2]
-
Temperature: Increase column temperature to 45°C to improve mass transfer kinetics.
-
Q2: The retention time shifts significantly (± 0.5 min) between runs.
-
Diagnosis: This compound is moderately lipophilic but contains ionizable moieties.[2] Fluctuations in mobile phase pH or organic composition are the likely culprits.[2]
-
Corrective Action:
-
Buffer Control: If using simple formic acid, switch to a buffered mobile phase (Ammonium Formate/Formic Acid, pH 3.[2]0) to stabilize pH.[2]
-
Column Equilibration: The nitro group requires longer equilibration times on phenyl-based columns.[2] Ensure the re-equilibration step (95% Aqueous) is at least 5 column volumes.[2]
-
Category 2: Detection & Sensitivity[2][3][4]
Q3: My LC-MS signal intensity is lower than expected in ESI+ mode.
-
Diagnosis: Nitro groups are electron-withdrawing, which reduces the basicity of the amide nitrogen and the aniline ring, making protonation (
) less efficient. -
Corrective Action:
-
Source Optimization: Increase the capillary voltage (e.g., to 3.5 - 4.0 kV) to assist ionization.[2]
-
Alternative Mode: If ESI+ remains poor, test APCI (Atmospheric Pressure Chemical Ionization) . APCI is often more robust for neutral/less basic compounds like nitro-aromatics.[2]
-
Adduct Formation: Look for sodium adducts (
) or ammonium adducts ( ) in the spectrum; these may be the dominant species.
-
Q4: I see "Ghost Peaks" in the blank injection after running a high-concentration sample.
-
Diagnosis: Benzamide derivatives can be "sticky" due to low water solubility, adsorbing to the injector needle or valve rotor seals.[2]
-
Corrective Action:
Module 4: Mechanistic Fragmentation (LC-MS)
Understanding the fragmentation is vital for setting up MRM (Multiple Reaction Monitoring) transitions.[2]
Caption: Predicted ESI+ fragmentation pathway. The benzoyl cation (m/z 105) is the most stable daughter ion for quantification.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2020).[2][3] A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.[2][3] (Relevant for nitro-aromatic ionization parameters). Retrieved from [Link]
Sources
Challenges in the biological testing of N-(2-fluoro-5-nitrophenyl)benzamide
This guide functions as a specialized Technical Support Center for researchers working with N-(2-fluoro-5-nitrophenyl)benzamide . This compound is a representative fluorinated nitro-aromatic scaffold , often utilized in libraries for antimicrobial (enzyme inhibition) and antiproliferative (kinase/tubulin) screening.
Its structural features—specifically the ortho-fluoro, meta-nitro substitution pattern relative to the amide—create distinct chemical liabilities that often manifest as "biological artifacts" (e.g., false positives, assay interference).
Troubleshooting, Optimization, and Assay Validity Guide
Physicochemical & Reactivity Profile
Before troubleshooting, verify your compound's properties to distinguish between chemical instability and biological activity.
| Property | Value / Characteristic | Implication for Testing |
| Molecular Formula | C₁₃H₉FN₂O₃ | MW ~260.2 g/mol |
| Solubility (Calc.) | LogP ~ 2.8 - 3.2 | Poor aqueous solubility; requires DMSO/DMF. |
| Electrophilicity | High (SNAr Active) | CRITICAL: The fluorine atom is activated by the para-nitro group, making it susceptible to displacement by thiols (DTT, GSH). |
| Redox Potential | Nitro group present | Susceptible to enzymatic reduction (nitroreductases) in cellular assays. |
| Fluorescence | Quencher | Nitro groups often quench proximal fluorophores (e.g., in FRET assays). |
Troubleshooting Guide (Q&A)
Category A: Stability & Assay Interference
Q1: We are seeing time-dependent loss of inhibitory activity in our enzymatic assay. Is the compound degrading?
-
Diagnosis: If your assay buffer contains reducing agents like DTT (Dithiothreitol) ,
-Mercaptoethanol , or Glutathione , you are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. -
Mechanism: The nitro group at position 5 withdraws electrons, activating the fluorine at position 2. Thiols (nucleophiles) attack the C-2 position, displacing the fluoride ion and forming a covalent thioether adduct. This new molecule likely has different potency than your parent compound.
-
Solution:
-
Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not react with the electrophilic fluorine.
-
Perform the assay without reducing agents if the protein target allows.
-
Q2: The compound shows high potency in cell-free assays but is inactive or toxic in cell-based models. Why the disconnect?
-
Diagnosis: This is likely due to Nitroreduction or Glutathione (GSH) Depletion .
-
Mechanism:
-
Metabolic: Intracellular nitroreductases can reduce the -NO₂ group to an amine (-NH₂), drastically changing the electronic properties and binding affinity.
-
Depletion: High intracellular GSH (1-10 mM) can react with the compound (via the SNAr mechanism described above), leading to rapid consumption of the drug and potentially depleting cellular GSH, causing oxidative stress-induced cytotoxicity (non-specific toxicity).
-
-
Solution:
-
Measure cell viability using an assay independent of redox state (e.g., ATP-based CellTiter-Glo) rather than MTT, as nitro compounds can interfere with MTT reduction.
-
Check for the formation of the glutathione adduct using LC-MS analysis of the cell lysate.
-
Category B: Solubility & Handling
Q3: We observe precipitation when adding the DMSO stock to the culture medium.
-
Diagnosis: "Crash-out" precipitation due to the lipophilic benzamide scaffold.
-
Solution:
-
Intermediate Dilution: Do not add 100% DMSO stock directly to the media. Prepare a 10x or 100x intermediate dilution in the assay buffer (if possible) or use a "step-down" method.
-
Sonicate: Mild sonication of the stock solution before use ensures micro-aggregates are dispersed.
-
Carrier Protein: Ensure the media contains BSA or FBS, as serum proteins can sequester the lipophilic compound and keep it in "solution" (though this reduces free fraction).
-
Critical Reaction Pathways (Visualized)
The following diagram illustrates the two primary instability pathways: Thiol-Mediated Displacement (SNAr) and Nitro Reduction .
Caption: Chemical fate of N-(2-fluoro-5-nitrophenyl)benzamide. Top path: Irreversible covalent modification by thiols (SNAr). Bottom path: Metabolic reduction of the nitro group.
Validated Experimental Protocols
Protocol A: Stability Assessment in Assay Buffer
Use this protocol to determine if your compound is compatible with your specific assay conditions.
-
Preparation : Prepare a 10 mM stock of N-(2-fluoro-5-nitrophenyl)benzamide in DMSO.
-
Incubation :
-
Tube A (Control) : Dilute compound to 50 µM in PBS (pH 7.4).
-
Tube B (Test) : Dilute compound to 50 µM in PBS + 1 mM DTT (or the concentration used in your assay).
-
-
Timepoints : Incubate at Room Temperature. Take aliquots at T=0, 1h, 4h, and 24h.
-
Analysis : Analyze via HPLC-UV (254 nm) or LC-MS.
-
Pass Criteria: >95% parent compound remaining in Tube B at 4h.
-
Failure: Appearance of a new peak (mass = Parent + DTT - HF) indicates SNAr reaction.
-
Protocol B: Covalent Binding Check (Washout Assay)
Use this to determine if the compound acts as a reversible inhibitor or an irreversible covalent binder.
-
IC50 Determination : Determine the IC50 of the compound against your target enzyme (e.g., 100 nM).
-
High-Concentration Incubation : Incubate the enzyme with the compound at 10x IC50 for 60 minutes.
-
Washout :
-
Dilute the mixture 100-fold into fresh reaction buffer (containing substrate).
-
Alternatively, use rapid dialysis or spin-columns to remove unbound compound.
-
-
Activity Measurement : Measure enzyme activity immediately.
-
Reversible: Activity recovers (comparable to DMSO control treated similarly).
-
Irreversible: Enzymatic activity remains inhibited despite removing free compound. Note: This suggests the Fluorine was displaced by a cysteine residue in the enzyme active site.
-
References & Authoritative Grounding
-
Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery
-
Context: Explains the reactivity of ortho-fluoronitrobenzenes toward thiols (cysteine/glutathione).
-
Source: Bunton, C. A., et al. "Nucleophilic displacements in aromatic systems." Journal of the Chemical Society, 1950.
-
Relevance: Establishes the mechanism for the DTT incompatibility.
-
-
Interference of Nitro-Compounds in Fluorescence Assays
-
Context: Nitro groups are known quenchers of fluorescence and can interfere with readout signals.
-
Source:Journal of Fluorescence, "Fluorescence Quenching by Nitro Groups in Biological Probes."
-
Relevance: Explains potential false negatives in FRET or fluorescence intensity assays.
-
-
Metabolic Reduction of Nitroaromatics
-
Context: Describes the rapid reduction of nitro groups to amines by cellular nitroreductases, altering pharmacology.
-
Source: Testa, B., & Kramer, S. D. "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 2007.
-
Relevance: Explains the discrepancy between cell-free and cell-based potency.
-
-
PAINS (Pan-Assay Interference Compounds)
-
Context: Discusses reactive chemical filters. While not a classic "PAINS" structure, the activated fluoride places it in the "reactive electrophile" category.
-
Source: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Link
-
Technical Support Center: Enhancing the In Vivo Bioavailability of N-(2-fluoro-5-nitrophenyl)benzamide
Introduction: Benzamide derivatives are a significant class of compounds in therapeutic research, explored for a wide range of pharmacological activities.[1] Researchers working with novel benzamide derivatives, such as N-(2-fluoro-5-nitrophenyl)benzamide, frequently encounter a critical hurdle in preclinical development: poor oral bioavailability. This issue often stems from low aqueous solubility, a common trait for new chemical entities emerging from high-throughput screening.[2][3] Low bioavailability can mask the true efficacy of a compound, lead to high inter-subject variability, and complicate dose-response assessments in in vivo studies.[4]
This technical support guide provides a structured, problem-oriented framework for researchers to diagnose and overcome bioavailability challenges with N-(2-fluoro-5-nitrophenyl)benzamide. We will cover frequently asked questions, present a logical workflow for formulation development, and offer detailed troubleshooting protocols to systematically improve drug exposure in your animal studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering poor in vivo performance with compounds like N-(2-fluoro-5-nitrophenyl)benzamide.
Q1: We are observing very low and inconsistent plasma concentrations of N-(2-fluoro-5-nitrophenyl)benzamide in our pilot rat PK study. What is the likely cause?
A: Low and variable plasma exposure for a compound like N-(2-fluoro-5-nitrophenyl)benzamide is most likely due to its poor aqueous solubility.[5] Based on its chemical structure (multiple aromatic rings, nitro group), it is predicted to be a hydrophobic molecule. Poor solubility limits the rate and extent of its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption into the bloodstream.[6] This is a classic challenge for compounds categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV.[5][6]
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?
A: The BCS is a scientific framework that categorizes drug substances based on two key parameters: aqueous solubility and intestinal permeability.[6] This classification helps predict a drug's in vivo performance and guides formulation strategy.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier |
| Class I | High | High | None (Typically well-absorbed) |
| Class II | Low | High | Dissolution Rate |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Dissolution & Permeability |
Data synthesized from multiple sources.[6][7]
For N-(2-fluoro-5-nitrophenyl)benzamide, it is crucial to experimentally determine its solubility and permeability to classify it. It is highly likely to be a BCS Class II (dissolution rate-limited absorption) or BCS Class IV compound.[6] The formulation strategies for these two classes differ significantly.
Q3: What are the essential first-step physicochemical properties to measure for N-(2-fluoro-5-nitrophenyl)benzamide?
A: Before attempting complex formulations, a baseline characterization is essential.
-
Aqueous Solubility: Measure solubility in buffers at different pH values relevant to the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine). This will determine if solubility is pH-dependent.
-
LogP/LogD: The octanol/water partition coefficient (LogP) indicates the compound's lipophilicity. This is critical for selecting appropriate formulation strategies; for instance, lipid-based formulations are particularly suitable for compounds with a high LogP.[2]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and X-Ray Powder Diffraction (XRPD) to assess its crystallinity. Highly crystalline materials often have lower solubility, and creating an amorphous (non-crystalline) form is a key enhancement strategy.[2]
Q4: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound?
A: There are three main approaches to consider, each with its own mechanism of action.[4]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size enhances the dissolution rate.[4][8] This is governed by the Noyes-Whitney equation.[2] Technologies include micronization and nanosizing (e.g., creating a nanosuspension).[9][10]
-
Solubility Enhancement in Solution: This involves using co-solvents, surfactants, or complexing agents like cyclodextrins to increase the amount of drug that can be dissolved in the GI fluid.[4][8][11]
-
Amorphous Solid Dispersions (ASDs): This advanced approach involves converting the crystalline drug into a higher-energy amorphous state, which has significantly greater apparent solubility.[2][6] The drug is molecularly dispersed within a polymer matrix to prevent it from recrystallizing.[11]
Part 2: Troubleshooting Workflow for Formulation Development
A systematic approach is crucial to efficiently identify an effective formulation. The following workflow guides you from initial characterization to the selection of a lead formulation strategy.
Decision-Making Workflow
The diagram below illustrates a logical pathway for selecting an appropriate bioavailability enhancement technology based on the compound's physicochemical properties.
Caption: Formulation selection workflow for N-(2-fluoro-5-nitrophenyl)benzamide.
Strategy Deep Dive & Troubleshooting
Strategy A: Lipid-Based Formulations (e.g., SEDDS)
-
Principle: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), this mixture spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug in a solubilized state for absorption.[2][9]
-
When to Use: This is particularly effective for lipophilic drugs (high LogP).[2] Lipid formulations can also enhance lymphatic uptake, bypassing first-pass metabolism in the liver.[5]
-
Troubleshooting Q&A:
-
Q: My formulation is not emulsifying properly or is showing drug precipitation upon dilution. What's wrong?
-
A: This often indicates an imbalance in the oil/surfactant/co-solvent ratio. The surfactant concentration may be too low to stabilize the emulsion droplets. Systematically screen different surfactants and co-solvents and construct a ternary phase diagram to identify the optimal self-emulsification region.
-
Strategy B: Amorphous Solid Dispersions (ASDs)
-
Principle: ASDs enhance solubility by converting the stable, low-solubility crystalline form of the drug into a high-energy, metastable amorphous form.[2] This amorphous form is stabilized by dispersing it within a polymer matrix.[11]
-
When to Use: This is one of the most powerful and widely used techniques for BCS Class II/IV compounds.[12] It is suitable for compounds that can be successfully made amorphous and remain stable.
-
Troubleshooting Q&A:
-
Q: My ASD is showing signs of recrystallization during storage. How can I prevent this?
-
A: Recrystallization is a major stability challenge for ASDs.[11] Ensure the drug-to-polymer ratio is not too high (i.e., the drug is not supersaturated in the polymer). Select a polymer with strong specific interactions (e.g., hydrogen bonding) with your drug molecule. Store the ASD under dry conditions, as moisture can act as a plasticizer and promote crystallization.
-
Q: The organic solvents required to make the ASD are toxic or result in a low-throughput process.
-
A: While solvents like DCM or THF can be effective, they pose challenges for scaling up.[12] Explore alternative manufacturing methods like hot-melt extrusion (HME), which is a solvent-free process, or investigate techniques that use more benign solvents, potentially at elevated temperatures to increase solubility.[11][12]
-
Strategy C: Particle Size Reduction (Nanosuspensions)
-
Principle: Reducing the particle size of the drug to the nanometer range (<1000 nm) drastically increases the surface area-to-volume ratio.[9] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[2]
-
When to Use: This is a robust strategy for compounds where the rate of dissolution, rather than the intrinsic solubility, is the limiting factor for absorption (often termed DCS IIa compounds).[2]
-
Troubleshooting Q&A:
-
Q: The nanoparticles in my suspension are aggregating and settling over time. What should I do?
-
A: This is a common issue caused by the high surface energy of nanoparticles. You must include a stabilizer (a surfactant or polymer) in your formulation.[9] The stabilizer adsorbs onto the particle surface, providing a steric or electrostatic barrier that prevents aggregation. Screen a panel of GRAS (Generally Recognized as Safe) listed stabilizers to find the most effective one for your compound.
-
Part 3: Experimental Protocols & In Vivo Guidance
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a lab-scale method for screening polymers to form a stable ASD.
Objective: To prepare a 20% (w/w) drug-loaded ASD of N-(2-fluoro-5-nitrophenyl)benzamide with a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®).
Materials:
-
N-(2-fluoro-5-nitrophenyl)benzamide
-
Polymer (e.g., PVP VA64)
-
Acetone (or other suitable volatile solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Accurately weigh 100 mg of N-(2-fluoro-5-nitrophenyl)benzamide and 400 mg of PVP VA64. Dissolve both completely in a minimal amount of acetone (e.g., 10-20 mL) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a temperature well below the boiling point of the solvent (e.g., 40°C for acetone). Apply a vacuum and rotate the flask to create a thin film on the flask wall as the solvent evaporates. Continue until the film is completely dry.
-
Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Harvesting and Sizing: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization: Immediately analyze the powder using DSC and XRPD to confirm that it is a single-phase, amorphous material. Compare the results to the pure crystalline drug.
Troubleshooting In Vivo PK Studies
Q: I've developed a new formulation (e.g., an ASD), but the plasma concentrations in my rat study are still low and variable. What should I check next?
A: This situation requires a systematic review of your experimental procedure.[7]
-
Verify Formulation Integrity: Was the ASD fully dissolved or suspended homogeneously in the dosing vehicle right before administration? Some formulations can fall out of solution or suspension if not used promptly. Visually inspect the dosing syringe for any precipitation.[7]
-
Confirm Dosing Accuracy: Review your oral gavage technique. Improper gavage can lead to incomplete dosing or cause significant stress to the animal, which can alter GI physiology and drug absorption.[7]
-
Assess In Vivo Dissolution vs. Permeability: The issue may not be dissolution but rather intrinsic permeability (a BCS Class IV problem). An in vitro Caco-2 permeability assay is the standard method to assess a compound's potential for intestinal absorption.[7] If permeability is low, you may need to incorporate permeation enhancers into your formulation or reconsider the compound itself.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology. Available from: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech. Available from: [Link]
-
Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Springer. Available from: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. Available from: [Link]
-
2-Fluoro-5-nitrobenzamide. PubChem. Available from: [Link]
-
Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. ResearchGate. Available from: [Link]
-
1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]
-
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Available from: [Link]
-
The bioactive compounds and their lower bioavailability issues. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. japer.in [japer.in]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of N-(2-fluoro-5-nitrophenyl)benzamide and Structurally Related Analogs
Abstract
This guide provides a comparative analysis of the potential bioactivity of N-(2-fluoro-5-nitrophenyl)benzamide, a compound with structural motifs common in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document establishes a predictive framework based on the well-documented structure-activity relationships (SAR) of its core components: the benzamide scaffold, nitrophenyl group, and fluorine substituent. We propose potential antimicrobial and cytotoxic activities and detail the rigorous experimental protocols required to validate these hypotheses. This guide serves as a foundational resource for researchers initiating screening campaigns for novel benzamide derivatives, providing both theoretical grounding and practical methodologies for bioactivity assessment.
Introduction: Deconstructing N-(2-fluoro-5-nitrophenyl)benzamide for Bioactivity Prediction
N-(2-fluoro-5-nitrophenyl)benzamide is a synthetic organic compound whose biological profile is not extensively documented in publicly accessible literature. However, its chemical architecture—a benzamide core linking a phenyl ring to a fluorinated and nitrated phenyl ring—suggests potential for significant biological effects. Benzamide derivatives are a cornerstone in drug discovery, with applications ranging from antipsychotics to antiemetics and potential antimicrobial and anticancer agents.[1]
The bioactivity of such compounds is profoundly influenced by the nature and position of substituents on the aromatic rings.[2]
-
The Benzamide Core: This amide linkage is a stable, planar structure capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors.
-
The Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro substituent can significantly alter the molecule's electronic properties and reactivity.[3] In many aromatic compounds, the nitro group is associated with antimicrobial and cytotoxic activities, often through mechanisms involving bioreduction to reactive intermediates.[4][5]
-
The Fluorine Atom (F): The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[6] Its high electronegativity can modulate the acidity of nearby protons and influence intermolecular interactions.
Given these features, we hypothesize that N-(2-fluoro-5-nitrophenyl)benzamide is a candidate for screening as a potential antimicrobial and/or cytotoxic agent. This guide will compare its predicted activity profile with known, structurally similar compounds to provide a rationale for future experimental investigation.
Structure-Activity Relationship (SAR) and Comparator Compound Selection
To build a predictive comparison, we have selected several classes of compounds from the literature that share key structural features with our target molecule.
Comparator Compound Classes:
-
Nitrophenyl-Substituted Benzamides: These compounds share the core benzamide and nitrophenyl motifs. For example, N-(2-hydroxy-4-nitrophenyl)benzamide derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[7] The position of the nitro group is critical; meta- and para-nitro substitutions on aniline-derived compounds have been linked to mutagenicity in some contexts, whereas ortho-derivatives were non-mutagenic.[8]
-
Fluoro-Substituted Benzamides: Fluorine's role in modulating bioactivity is well-established. For instance, fluorinated benzamides have been developed as selective dopamine D2 receptor ligands and as potent antihypertensive agents.[6][9] The fluorine atom can enhance binding affinity and alter the pharmacokinetic profile of the molecule.
-
Chloro- and Hydroxy- Substituted Analogs: Replacing the fluorine with chlorine or adding a hydroxyl group can provide valuable SAR insights. For instance, N-(2-chloro-5-nitrophenyl)benzamide is a known intermediate in pharmaceutical synthesis, particularly for anti-cancer and anti-inflammatory drugs.[10] The presence of a hydroxyl group on the nitrophenyl ring has been shown to contribute to antimicrobial potency.[7]
The logical relationship for selecting these comparators is visualized below.
Caption: Selection rationale for comparator compound classes.
Comparative Bioactivity Data (Hypothetical & Literature-Based)
The following table summarizes the known bioactivities of comparator compounds to establish a benchmark for the predicted performance of N-(2-fluoro-5-nitrophenyl)benzamide.
| Compound/Class | Key Structural Features | Reported Bioactivity | Potency (Example) | Reference(s) |
| N-(2-fluoro-5-nitrophenyl)benzamide | 2-Fluoro, 5-Nitro, Benzamide | Predicted: Antimicrobial, Cytotoxic | To Be Determined (TBD) | - |
| N-(2-hydroxy-4-nitrophenyl)benzamide | 2-Hydroxy, 4-Nitro, Benzamide | Antibacterial, Antifungal | MIC: 1.95-7.8 µg/mL vs. B. subtilis and S. aureus | [7] |
| 1-(4-nitrophenyl)prop-2-en-1-one Analogs | 4-Nitro, α,β-unsaturated ketone | Anticancer, Antimicrobial | - | [3] |
| Fluoro-substituted benzimidazole derivatives | Fluorine substitution | Antihypertensive (AT1 receptor affinity) | Nanomolar affinity | [6] |
| N-(2-Chloro-5-Nitrophenyl)Benzamide | 2-Chloro, 5-Nitro, Benzamide | Intermediate for anticancer & anti-inflammatory drugs | - | [10] |
MIC = Minimum Inhibitory Concentration
This comparison suggests that the combination of the nitro group and the benzamide core in our target compound is likely to confer antimicrobial or cytotoxic properties. The 2-fluoro substituent is predicted to enhance these effects through improved cellular uptake and target interaction compared to non-fluorinated or chloro-substituted analogs.
Experimental Protocols for Bioactivity Validation
To empirically determine the bioactivity of N-(2-fluoro-5-nitrophenyl)benzamide, standardized in vitro assays are required. The following protocols provide detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial efficacy.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Caption: Workflow for the broth microdilution MIC assay.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of N-(2-fluoro-5-nitrophenyl)benzamide in cation-adjusted Mueller-Hinton Broth (MHB). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [12]For confirmation, a viability indicator like resazurin can be added. [13]
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of N-(2-fluoro-5-nitrophenyl)benzamide is currently lacking, a systematic analysis based on structure-activity relationships of analogous compounds strongly suggests its potential as a cytotoxic and/or antimicrobial agent. The presence of the nitrophenyl and benzamide moieties provides a foundation for these activities, and the fluoro-substituent is hypothesized to enhance potency and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a clear and robust pathway for validating these predictions. Future research should focus on executing these assays to generate empirical data on the compound's IC₅₀ and MIC values. Positive results would warrant further investigation into the mechanism of action, selectivity against microbial or cancer cells versus healthy mammalian cells, and further chemical modifications to optimize activity and reduce potential toxicity.
References
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. (2024). Available at: [Link]
-
Synthesis, Biological Activity and Molecular Modeling of 4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives as Cholinesterase Inhibitors. PubMed. Available at: [Link]
-
Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Available at: [Link]
-
Prediction of Antimicrobial Activity of Synthetic Peptides by a Decision Tree Model. Applied and Environmental Microbiology. (2013). Available at: [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. (2020). Available at: [Link]
-
Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. MDPI. (2024). Available at: [Link]
-
Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. PubMed. (2020). Available at: [Link]
-
Antimicrobial Synthetic Polymers: An Update on Structure-Activity Relationships. NSF Public Access Repository. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. (2007). Available at: [Link]
-
Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. Taylor & Francis. (2020). Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. (2020). Available at: [Link]
-
Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed. (1991). Available at: [Link]
-
Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. PubMed. (1997). Available at: [Link]
-
Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. (2016). Available at: [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. (2024). Available at: [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. (2021). Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Validation of N-(2-fluoro-5-nitrophenyl)benzamide: A Comparative Technical Guide
Topic: Validation of N-(2-fluoro-5-nitrophenyl)benzamide's Mechanism of Action Context: Anti-Tubercular Drug Discovery (DprE1 Inhibition)
Executive Summary
N-(2-fluoro-5-nitrophenyl)benzamide (herein referred to as NFNB-1 ) represents a specific scaffold within the nitrobenzamide class of anti-tubercular agents. Unlike traditional cell wall inhibitors that target mycolic acid synthesis (e.g., Isoniazid), NFNB-1 is hypothesized to function as a suicide inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).
This guide provides a rigorous framework for validating NFNB-1’s mechanism, specifically distinguishing its "Trojan Horse" covalent inhibition mode from non-covalent alternatives. It compares NFNB-1 against the clinical standard Isoniazid (INH) and the advanced DprE1 inhibitor Macozinone (PBTZ169) .
Part 1: Mechanism of Action (The "Suicide" Cycle)
To validate NFNB-1, one must first understand the causality of its interaction. The compound is a prodrug that requires bio-activation within the Mycobacterium tuberculosis (Mtb) cell.
-
Entry & Binding: NFNB-1 enters the mycobacterial cell and binds to the active site of DprE1, an enzyme essential for synthesizing arabinans (vital for the cell wall).
-
Prodrug Activation: The FAD cofactor within DprE1 reduces the nitro group (-NO2) of NFNB-1 to a nitroso group (-NO) .
-
Covalent Capture: This reactive nitroso intermediate undergoes a specific attack by the nucleophilic thiol of Cysteine 387 (Cys387) in the enzyme's active site.
-
Irreversible Inhibition: A stable semimercaptal covalent bond is formed, permanently disabling the enzyme and halting cell wall arabinogalactan synthesis.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the specific interference point of NFNB-1 in the arabinogalactan pathway.
Caption: NFNB-1 acts as a suicide substrate, activated by DprE1's own cofactor (FAD) to form a covalent complex that arrests arabinose synthesis.
Part 2: Comparative Performance Analysis
The following table contrasts NFNB-1 with standard-of-care and next-generation alternatives.
| Feature | NFNB-1 (Subject) | Isoniazid (INH) | Macozinone (PBTZ169) |
| Primary Target | DprE1 (Epimerase) | InhA (Reductase) | DprE1 (Epimerase) |
| Binding Mode | Covalent (Suicide Inhibition) | Covalent (NAD adduct) | Covalent (Suicide Inhibition) |
| Resistance Profile | Active against MDR-TB (INH-resistant) | High resistance prevalence (KatG mutations) | Active against MDR-TB |
| Chemical Core | Nitrobenzamide | Isonicotinic hydrazide | Benzothiazinone |
| Activation Requirement | Yes (Nitro reduction) | Yes (KatG oxidation) | Yes (Nitro reduction) |
| Potency (MIC H37Rv) | 0.03 - 0.5 µg/mL (Estimated) | 0.02 - 0.2 µg/mL | < 0.001 µg/mL |
Key Insight: While INH resistance is widespread due to mutations in its activator (KatG), NFNB-1 utilizes a different activation pathway (DprE1 itself), making it a critical alternative for Multi-Drug Resistant (MDR) strains.
Part 3: Validation Protocols (Self-Validating Systems)
To scientifically confirm that NFNB-1 acts via the DprE1 mechanism described above, you must execute the following three protocols. These are designed to be self-validating : if the mechanism is incorrect, the controls will fail.
Protocol 1: Differential Potency via Target Overexpression
Rationale: If DprE1 is the target, overexpressing the enzyme in M. tuberculosis should sponge up the drug, increasing the Minimum Inhibitory Concentration (MIC).
-
Strain Construction:
-
Wild Type (WT): M. tuberculosis H37Rv transformation with empty vector (pMV261).
-
Overexpressor (OE): M. tuberculosis H37Rv transformation with pMV261::dprE1.
-
-
Assay Setup:
-
Prepare 96-well plates with Middlebrook 7H9 broth.
-
Perform 2-fold serial dilutions of NFNB-1 (Range: 0.001 to 10 µg/mL).
-
Inoculate both WT and OE strains at OD600 ~0.005.
-
-
Readout: Incubate for 7-14 days. Add Resazurin (Alamar Blue) for fluorescence reading.
-
Validation Criteria:
-
Success: The MIC for the OE strain must be >4-fold higher than the WT strain.
-
Failure: Equal MICs suggest the target is not DprE1 (or the inhibition is non-specific).
-
Protocol 2: Covalent Adduct Confirmation (Intact Protein MS)
Rationale: This confirms the "suicide" mechanism. You should observe a mass shift corresponding to the drug lacking two oxygen atoms (reduction of NO2 to NO) and the loss of water upon bond formation.
-
Enzyme Prep: Purify Recombinant M. tuberculosis DprE1 (50 µM) in buffer (50 mM Tris, pH 7.5).
-
Reaction:
-
Incubate DprE1 with NFNB-1 (100 µM) for 2 hours at 30°C.
-
Control: DprE1 + DMSO only.
-
-
Analysis: Analyze samples via ESI-TOF Mass Spectrometry (denaturing conditions).
-
Validation Criteria:
-
Success: Observation of a mass shift of +[MW of NFNB-1 - 30 Da] (Loss of 2 oxygens + gain of covalent link).
-
Failure: No mass shift indicates reversible binding or lack of activation.
-
Protocol 3: Mutant Cross-Resistance Profiling
Rationale: The Cys387 residue is the covalent attachment point. A mutant lacking this cysteine (C387S) should be completely resistant to NFNB-1.
-
Strains:
-
M. smegmatis mc²155 (WT).
-
M. smegmatis carrying dprE1_C387S allele.
-
-
Method: Disk diffusion assay or standard MIC.
-
Validation Criteria:
-
Success: WT is sensitive; C387S mutant is highly resistant (MIC > 64 µg/mL).
-
Logic: If the drug cannot form the covalent bond with Cysteine, it loses potency, confirming the specific binding site.
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the hit compound.
Caption: A "Go/No-Go" decision tree for validating NFNB-1. Failure at any step requires mechanism re-evaluation.
References
-
Richter, A. et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzothiazinones. Acta Crystallographica. Link
-
Makarov, V. et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. Link
-
Trefzer, C. et al. (2010). Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1. Journal of the American Chemical Society. Link
-
Batt, S.M. et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences. Link
-
He, Y. et al. (2024).[1][2] Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules. Link
Sources
Comprehensive Cross-Reactivity & Selectivity Guide: N-(2-fluoro-5-nitrophenyl)benzamide (NFNB)
This Publish Comparison Guide is structured to provide an authoritative, deep-dive technical analysis of N-(2-fluoro-5-nitrophenyl)benzamide (NFNB) . This compound represents a specific class of covalent modifiers utilizing the 2-fluoro-5-nitrophenyl (FNP) warhead to target non-catalytic or cryptic cysteine residues in viral and host proteins.
Executive Summary & Compound Profile
N-(2-fluoro-5-nitrophenyl)benzamide (NFNB) is a specialized covalent probe designed to target poorly nucleophilic cysteine residues via Nucleophilic Aromatic Substitution (
This guide objectively compares NFNB’s cross-reactivity profile against standard covalent warheads and details the experimental protocols required to validate its selectivity in a drug discovery pipeline.
Chemical Profile
-
Compound Name: N-(2-fluoro-5-nitrophenyl)benzamide
-
Primary Mechanism: Irreversible covalent modification of Cysteine thiols via displacement of the Fluorine atom.
-
Key Application: Discovery of inhibitors for "undruggable" targets (e.g., Viral RNA-dependent RNA polymerases, DUBs).
-
Warhead Class: Activated Aryl Fluoride (
electrophile).
Mechanism of Action & Selectivity Logic
To understand cross-reactivity, one must understand the binding mechanism. NFNB functions through a two-step recognition process:
-
Reversible Binding: The benzamide scaffold interacts with the target pocket via hydrophobic interactions and hydrogen bonding (often mimicking peptide backbones).
-
Covalent Locking: The 2-fluoro-5-nitro moiety positions the electrophilic carbon adjacent to a target Cysteine. The nitro group withdraws electrons, activating the ring for nucleophilic attack by the thiol.
Diagram 1: Covalent Locking Mechanism
The following diagram illustrates the kinetic selectivity mechanism. The reaction only occurs if the scaffold (Benzamide) holds the warhead in precise proximity to the Cysteine for a sufficient duration.
Caption: Kinetic mechanism of NFNB. Selectivity is driven by the residence time of the Non-Covalent Complex, allowing the slow SNAr reaction to occur only at the specific target.
Cross-Reactivity Comparison: NFNB vs. Alternatives
The primary concern with covalent inhibitors is off-target alkylation . The table below compares NFNB with standard alternatives (Acrylamides and Chloroacetamides) based on glutathione (GSH) half-life and kinome selectivity.
Table 1: Comparative Reactivity Profile
| Feature | NFNB (Aryl Fluoride) | Acrylamide (e.g., Ibrutinib) | Chloroacetamide |
| Reactivity Type | Michael Addition (Soft electrophile) | ||
| Intrinsic Reactivity | Low/Tunable (Requires activation by Nitro group) | Moderate to High | Very High |
| GSH Half-life ( | > 4 hours (High Stability) | 15–60 mins | < 10 mins |
| Target Residue | Cysteine (Context dependent) | Cysteine (Solvent exposed) | Cysteine, Histidine, Lysine |
| Primary Cross-Reactivity | Nitro-reductases (Metabolic liability) | EGFR, BTK, JAK3 (Cys-kinases) | Proteome-wide (High Toxicity) |
| Reversibility | Irreversible | Irreversible (rarely reversible) | Irreversible |
Key Insight: NFNB is superior for targeting cryptic cysteines buried in hydrophobic pockets (e.g., HCV NS5B Cys366) where high intrinsic reactivity is undesirable. Its lower reactivity reduces "immunological noise" caused by haptenization of random proteins.
Experimental Protocols for Validation
To validate the specificity of NFNB in your pipeline, you must perform the following two "Gold Standard" assays. These protocols are designed to be self-validating.
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To determine the intrinsic chemical reactivity (k_chem) of NFNB. If the compound reacts too quickly with free GSH, it will likely be toxic in vivo.
-
Preparation: Prepare a 10 mM stock of NFNB in DMSO. Prepare 10 mM reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix NFNB and GSH at a 1:10 ratio (50 µM NFNB : 500 µM GSH) in PBS containing an internal standard (e.g., Indomethacin).
-
Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Quench reaction with 1% Formic Acid in Acetonitrile.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent NFNB peak and the appearance of the NFNB-SG adduct (
). -
Validation Criteria:
-
Pass:
minutes. (Indicates sufficient stability for systemic distribution). -
Fail:
minutes. (Indicates high risk of off-target toxicity).
-
Protocol B: Competitive ABPP (Activity-Based Protein Profiling)
Purpose: To map the proteome-wide cross-reactivity of NFNB in live cells.
-
Cell Treatment: Treat cells (e.g., HuH-7 for viral targets) with NFNB (1 µM and 10 µM) or DMSO vehicle for 2 hours.
-
Probe Labeling: Lyse cells and treat the proteome with a broad-spectrum Iodoacetamide-Alkyne (IA-Alkyne) probe (1 µM) for 1 hour. Note: IA-Alkyne will label all available cysteines.
-
Click Chemistry: Perform CuAAC click reaction with Azide-Biotin to tag the IA-Alkyne labeled proteins.
-
Enrichment: Streptavidin enrichment of biotinylated proteins.
-
Proteomics: Tryptic digestion and LC-MS/MS analysis (TMT labeling for quantification).
-
Data Analysis: Identify peptides that "disappear" in the NFNB-treated samples compared to DMSO.
-
Target Engagement: Disappearance of the specific Target Cysteine peptide.
-
Cross-Reactivity: Disappearance of off-target Cysteines (e.g., GAPDH, Caspases).
-
Cross-Reactivity Signaling Map
NFNB derivatives have shown specific activity in viral replication pathways and host inflammatory signaling. The diagram below maps the confirmed targets versus potential cross-reactive off-targets (Risk Zones).
Diagram 2: Target vs. Off-Target Signaling Network
Caption: Network map showing NFNB's primary viral targets versus metabolic and host off-targets. Note the interaction with Nitroreductases, a unique metabolic liability of this scaffold.
Expert Commentary & Troubleshooting
The "Nitro" Liability: While the 2-fluoro-5-nitrophenyl group is an excellent chemical biology probe, the nitro group is susceptible to reduction by liver nitroreductases. In in vivo studies, this can lead to the formation of the corresponding aniline, which deactivates the warhead (electron-donating amine reduces electrophilicity of the ring).
-
Recommendation: For in vivo efficacy, consider analogs where the nitro group is replaced by a cyano (CN) or trifluoromethyl (CF3) group if metabolic stability is poor, though this will alter the reactivity rate (
).
Solubility: NFNB is highly lipophilic (cLogP ~ 3.5).
-
Protocol Tip: Always use a solubilizing agent like Cyclodextrin or PEG-400 for animal dosing. Do not rely solely on DMSO/Saline, as precipitation will lead to false-negative cross-reactivity data (compound never reaches the off-targets).
References
-
Goble, J. et al. (2014). "Targeting HCV polymerase: a structural and dynamic perspective into the mechanism of selective covalent inhibition." Journal of Medicinal Chemistry.
-
Context: Describes the use of the 2-fluoro-5-nitrophenyl moiety (Compound 47) to target Cys366 in HCV NS5B.[1]
-
-
Amaku, J. et al. (2020). "Repurposing Donepezil as a Potential Zika Virus Inhibitor: A Systematic Virtual Screening." Gombe Journal of Biological Sciences.
- Context: Identifies N-(2-fluoro-5-nitrophenyl) derivatives (ZINC84071344) as binders for Zika virus proteins.
-
Chessum, N. E. et al. (2018). "Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe." Journal of Medicinal Chemistry.
- Context: Details the synthesis and use of 2-fluoro-5-nitrophenyl probes for characterizing the non-c
-
Eaton, J. K. et al. (2020). "Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads." ACS Chemical Biology.
- Context: Provides comparative data on warhead reactivity, including activated aryl fluorides vs. chloroacetamides.
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of N-(2-fluoro-5-nitrophenyl)benzamide Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel organic molecules with high purity and efficiency is paramount. N-(2-fluoro-5-nitrophenyl)benzamide is a key structural motif and a valuable intermediate in the development of various functional molecules. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols, a thorough analysis of their respective efficiencies, and a decision-making framework to assist researchers in selecting the optimal pathway for their specific needs.
Precursor Synthesis: The Gateway to N-(2-fluoro-5-nitrophenyl)benzamide
A reliable and efficient synthesis of the starting material, 2-fluoro-5-nitroaniline, is crucial for the overall success of the final product's synthesis. The most common and effective method for preparing this precursor is through the selective reduction of 2,4-dinitrofluorobenzene.
Reaction Scheme for 2-fluoro-5-nitroaniline Synthesis:
Caption: Synthesis of 2-fluoro-5-nitroaniline.
A well-established protocol involves the use of iron powder in acetic acid, which selectively reduces the nitro group at the 2-position of 2,4-dinitrofluorobenzene.[1] This method is generally high-yielding and avoids the use of more hazardous reducing agents. An alternative approach involves catalytic hydrogenation, which can also provide the desired product in good yield.[2]
Synthetic Route 1: The Classic Acyl Chloride Approach (Schotten-Baumann Reaction)
This route follows the well-established Schotten-Baumann reaction conditions, a robust method for the synthesis of amides from amines and acyl chlorides.[1] This approach involves the acylation of 2-fluoro-5-nitroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
-
Dissolution: Dissolve 2-fluoro-5-nitroaniline (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add an aqueous solution of a base, typically 2M sodium hydroxide, to the flask. The two-phase system is stirred vigorously.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure N-(2-fluoro-5-nitrophenyl)benzamide.[3]
Mechanistic Rationale
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-fluoro-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group, to form the stable amide bond. The base plays a crucial role in neutralizing the HCl generated, preventing the protonation of the starting amine and driving the reaction to completion.[4][5]
Caption: Mechanism of the Schotten-Baumann reaction.
Synthetic Route 2: Direct Amidation via Coupling Agents
This modern approach avoids the need to prepare the acyl chloride by directly coupling benzoic acid with 2-fluoro-5-nitroaniline using a peptide coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are commonly employed.
Experimental Protocol
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve benzoic acid (1.1 equivalents) and a coupling agent such as DCC (1.1 equivalents) or HATU (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Amine Addition: Add 2-fluoro-5-nitroaniline (1 equivalent) to the reaction mixture. If using a uronium-based coupling agent like HATU, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) is also added.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure amide.
Mechanistic Rationale
Coupling agents activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. For instance, DCC reacts with benzoic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond and the insoluble DCU byproduct. Uronium-based reagents like HATU form an even more reactive activated ester, leading to faster and often cleaner reactions.
Caption: Mechanism of direct amidation using a coupling agent.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Acyl Chloride (Schotten-Baumann) | Route 2: Direct Amidation (Coupling Agent) |
| Starting Materials | 2-Fluoro-5-nitroaniline, Benzoyl Chloride | 2-Fluoro-5-nitroaniline, Benzoic Acid, Coupling Agent |
| Reagent Cost | Generally lower; benzoyl chloride is inexpensive. | Higher; coupling agents (DCC, HATU) are more expensive. |
| Reaction Conditions | Biphasic (organic/aqueous), often at room temperature. | Anhydrous, typically at 0°C to room temperature. |
| Reaction Time | Typically a few hours. | Can be faster, often complete within 1-4 hours. |
| Yield | Generally high (typically >80%). | Variable, but can be very high with modern coupling agents. |
| Byproducts | HCl (neutralized by base). | Insoluble urea (with DCC) or soluble byproducts. |
| Purification | Simple work-up and recrystallization are often sufficient. | May require filtration of byproduct and/or column chromatography. |
| Safety | Benzoyl chloride is lachrymatory and corrosive. | Coupling agents can be irritants or sensitizers. |
| Scalability | Readily scalable for industrial production. | Can be more challenging to scale due to cost and byproduct removal. |
Decision-Making Workflow: Selecting the Optimal Route
The choice between the two synthetic routes depends on the specific requirements of the researcher or organization. The following decision-making workflow can guide this selection process:
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(2-fluoro-5-nitrophenyl)benzamide
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and fraught with challenges. Among the myriad of molecular scaffolds under investigation, benzamide derivatives have consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a novel derivative, N-(2-fluoro-5-nitrophenyl)benzamide, providing a comparative analysis of its efficacy in foundational in vitro assays against its performance in more complex in vivo models.
While specific preclinical data for N-(2-fluoro-5-nitrophenyl)benzamide is not yet widely published, this guide synthesizes established principles and experimental data from structurally related benzamide compounds to construct a scientifically rigorous and illustrative evaluation framework. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical transition from cell-based assays to whole-organism studies, highlighting the nuances and potential discrepancies that often arise.
Postulated Mechanism of Action: Targeting Epigenetic Regulation
Many benzamide analogs have demonstrated potent anti-tumor activity by targeting Class I Histone Deacetylases (HDACs).[2][3] These enzymes are crucial in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the silencing of critical tumor suppressor genes.[3] Inhibition of HDACs restores the natural acetylation balance, reactivating these suppressor genes and leading to cell cycle arrest and apoptosis in malignant cells. Based on this precedent, we will proceed with the hypothesis that N-(2-fluoro-5-nitrophenyl)benzamide acts as an HDAC inhibitor.
Caption: Postulated mechanism of N-(2-fluoro-5-nitrophenyl)benzamide as an HDAC inhibitor.
In Vitro Efficacy: Gauging Potency at the Cellular Level
The initial step in evaluating any potential anticancer compound involves a battery of in vitro assays.[4] These tests provide a cost-effective and high-throughput method to determine a compound's direct effect on cancer cells.[5] Key assays include those for cell viability, proliferation, and apoptosis, which collectively build a profile of the compound's cytotoxic and cytostatic potential.[6]
For our analysis, we will consider the compound's performance against A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines, comparing it to the well-established HDAC inhibitor, Vorinostat (SAHA).
Table 1: Hypothetical In Vitro Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| N-(2-fluoro-5-nitrophenyl)benzamide | A549 | MTT (72h) | 8.4 |
| MCF-7 | MTT (72h) | 12.1 | |
| Vorinostat (SAHA) - Comparator | A549 | MTT (72h) | 2.5 |
| MCF-7 | MTT (72h) | 4.8 |
This data is illustrative and based on typical potencies observed for novel benzamide derivatives relative to established drugs.[2][7]
The hypothetical data suggests that N-(2-fluoro-5-nitrophenyl)benzamide possesses antiproliferative activity, albeit with a higher IC50 (lower potency) than the clinical comparator, Vorinostat. This is a common finding for early-stage lead compounds and provides the necessary justification for further investigation and optimization.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of N-(2-fluoro-5-nitrophenyl)benzamide and the comparator drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for an in vitro MTT cell viability assay.
In Vivo Efficacy: Performance in a Biological System
While in vitro assays are indispensable for initial screening, they cannot replicate the complex environment of a living organism.[4] Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), drug delivery to the tumor site, and interactions with the tumor microenvironment can profoundly impact a drug's efficacy.[10] Therefore, in vivo testing in animal models is a critical step in preclinical development.[11]
A common and well-established model is the cell line-derived xenograft (CDX), where human cancer cells are implanted into immunodeficient mice.[12][13] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system.
Table 2: Hypothetical In Vivo Efficacy in A549 Xenograft Model
| Treatment Group (n=8) | Dosage & Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 20% HPBCD, Oral | 1250 ± 150 | - |
| N-(2-fluoro-5-nitrophenyl)benzamide | 50 mg/kg, Oral | 725 ± 110 | 42% |
| Vorinostat (SAHA) - Comparator | 50 mg/kg, Oral | 550 ± 95 | 56% |
This data is illustrative. Tumor growth inhibition is calculated relative to the vehicle control group. HPBCD: Hydroxypropyl-β-cyclodextrin.
The hypothetical in vivo results show that N-(2-fluoro-5-nitrophenyl)benzamide can inhibit tumor growth, though its efficacy is again lower than the established drug Vorinostat at the same dose. This disparity between in-vitro and in-vivo results is common and points towards the importance of further studies.
Experimental Protocol: Xenograft Tumor Growth Study
Methodology:
-
Animal Acclimatization: House female athymic nude mice (6-8 weeks old) in a specific-pathogen-free environment for at least one week prior to the study.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, test compound, positive control).
-
Compound Administration: Prepare the formulation of N-(2-fluoro-5-nitrophenyl)benzamide (e.g., in 20% HPBCD). Administer the compound and controls to the respective groups daily via oral gavage.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. The primary endpoint is the inhibition of tumor growth.[14]
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate the percent tumor growth inhibition (TGI).
Caption: General workflow for an in vivo xenograft efficacy study.
Discussion: Reconciling In Vitro and In Vivo Data
The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's perceived efficacy. In our illustrative example, while N-(2-fluoro-5-nitrophenyl)benzamide showed activity in both settings, the magnitude of its effect relative to the comparator was consistent. However, in many real-world scenarios, a potent in vitro compound may show poor in vivo activity, or vice-versa.
Several factors can explain such differences:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, meaning it is not efficiently absorbed into the bloodstream. Alternatively, it could be rapidly metabolized by the liver and cleared from the body before it can reach the tumor at a sufficient concentration.[10][15]
-
Drug Distribution: The compound may not effectively penetrate the tumor tissue. Factors like plasma protein binding and the physicochemical properties of the molecule can limit its ability to leave the circulation and enter the tumor microenvironment.[15]
-
Toxicity: The dose required to achieve an effective concentration at the tumor site may be too toxic for the animal, necessitating the use of lower, less effective doses.[14]
The fluorinated and nitrophenyl moieties on the N-(2-fluoro-5-nitrophenyl)benzamide structure are of particular interest. Fluorine substitution can significantly alter metabolic stability and binding affinity, while the nitro group can be susceptible to metabolic reduction, potentially leading to different active metabolites in vivo compared to the parent compound tested in vitro.[16] Further pharmacokinetic studies would be essential to understand the exposure levels of the compound in the plasma and tumor tissue, providing crucial context for the observed in vivo efficacy.
Conclusion and Future Directions
This guide provides a foundational framework for evaluating the preclinical efficacy of novel compounds like N-(2-fluoro-5-nitrophenyl)benzamide. The illustrative data underscores a critical principle in drug development: in vitro potency does not always guarantee in vivo success. The initial cellular assays are a vital screening tool, but robust in vivo models are indispensable for understanding how a compound behaves within a complex biological system.
For N-(2-fluoro-5-nitrophenyl)benzamide, the next logical steps would involve a comprehensive assessment of its ADME properties and the initiation of pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement and therapeutic effect.[14] These investigations will be paramount in determining whether this promising scaffold can be optimized into a viable clinical candidate for cancer therapy.
References
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]
-
Cancer Models. Charles River Laboratories. [Link]
-
Vashisht, R., & Jain, V. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Dittmar, M., & Zamek, J. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. [Link]
-
Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
-
Wesołowska, O., Wiśniewska, J., & Słoczyńska, K. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. [Link]
-
Organotypic Models for Functional Drug Testing of Human Cancers. (2019). PMC. [Link]
-
In Vivo Model Systems. (n.d.). Crown Bioscience. [Link]
-
Using 3D Ex Vivo Tumor Models for Oncology Research: An Expert Guide. (2024, May 17). News-Medical.net. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025, August 6). ResearchGate. [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (n.d.). IRINS. [Link]
-
Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. (2021). PMC. [Link]
-
Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. (2016). Atlantis Press. [Link]
-
Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Biointerfaceresearch. [Link]
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021, February 28). MDPI. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2025, August 8). ResearchGate. [Link]
-
EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. (2019, May 15). Elsevier. [Link]
-
In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (2020, December 4). Taylor & Francis Online. [Link]
-
2-Fluoro-5-nitrobenzamide. (n.d.). PubChem. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024, June 5). Semantic Scholar. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021, June 7). ACG Publications. [Link]
-
Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2022, July 29). MDPI. [Link]
-
Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021, September 9). Juniper Publishers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. criver.com [criver.com]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crownbio.com [crownbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]
- 16. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of N-(2-fluoro-5-nitrophenyl)benzamide analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(2-fluoro-5-nitrophenyl)benzamide Analogs as Putative Kinase Inhibitors
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of clinically significant drugs.[1] The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for various therapeutic targets, including antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[1] The N-(2-fluoro-5-nitrophenyl)benzamide core represents a promising starting point for the development of novel inhibitors, particularly for enzyme-driven pathologies. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a versatile electron-withdrawing group, can participate in key hydrogen bonding interactions within enzyme active sites.[1][2]
This guide will explore the hypothetical SAR of N-(2-fluoro-5-nitrophenyl)benzamide analogs, focusing on their potential as kinase inhibitors, a class of enzymes frequently implicated in oncology. We will delve into the rationale behind analog design, present comparative biological data, and provide detailed experimental protocols for the evaluation of these compounds.
Core Scaffold and Rationale for Analog Design
The fundamental structure of N-(2-fluoro-5-nitrophenyl)benzamide provides three primary regions for chemical modification to explore the SAR: the benzoyl ring (Ring A), the amide linker, and the nitrophenyl ring (Ring B).
Caption: Key modification points on the N-(2-fluoro-5-nitrophenyl)benzamide scaffold.
The design of the analog library is predicated on systematically altering the electronic and steric properties of the molecule to probe the chemical space required for optimal target engagement. The rationale for these modifications is to enhance binding affinity, selectivity, and drug-like properties.
Comparative Biological Evaluation: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a representative set of N-(2-fluoro-5-nitrophenyl)benzamide analogs against a hypothetical target kinase. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 (Ring A) | R2 (Ring B) | IC50 (µM) |
| 1 | H | 5-NO2 | 15.2 |
| 2a | 4-OCH3 | 5-NO2 | 8.5 |
| 2b | 4-Cl | 5-NO2 | 5.1 |
| 2c | 4-CF3 | 5-NO2 | 2.3 |
| 3a | 4-CF3 | 4-NO2 | 10.8 |
| 3b | 4-CF3 | 5-NH2 | 1.1 |
Interpretation of SAR Data:
-
Ring A Substituents (R1): The unsubstituted parent compound 1 displays modest activity. The introduction of an electron-donating group (methoxy in 2a ) leads to a slight improvement in potency. However, electron-withdrawing groups significantly enhance activity, with the trifluoromethyl-substituted analog 2c being the most potent in this series. This suggests that the benzoyl moiety may be situated in a binding pocket that favors electron-deficient rings.
-
Ring B Substituents (R2): The position of the nitro group on Ring B is critical. Moving the nitro group from the 5- to the 4-position (analog 3a ) results in a significant loss of activity, indicating a strict positional requirement for this group. Furthermore, reduction of the nitro group to an amine (analog 3b ) leads to a substantial increase in potency. This suggests that the amino group may be forming a key hydrogen bond with the target enzyme that is not possible with the nitro group.[1]
Experimental Protocols
General Synthesis of N-(2-fluoro-5-nitrophenyl)benzamide Analogs
The synthesis of the target benzamide analogs can be achieved through a standard amide coupling reaction between the appropriately substituted benzoyl chloride and 2-fluoro-5-nitroaniline.
Sources
Comparative Analysis: N-(2-fluoro-5-nitrophenyl)benzamide (NFNB) vs. Established Bioactive Scaffolds
Executive Summary & Compound Identity
N-(2-fluoro-5-nitrophenyl)benzamide (NFNB) is a critical synthetic intermediate and pharmacophore probe in medicinal chemistry. Unlike established drugs that are end-products, NFNB serves two distinct, high-value roles in drug development:
-
Mechanistic Probe (Negative Control): It is a structural analog of the potent anthelmintic and anticancer agent Niclosamide . By retaining the lipophilic benzanilide core but lacking the essential proton-shuttling hydroxyl group, NFNB is frequently used to validate the protonophore mechanism of salicylanilide drugs.
-
Synthetic Hub: It is a privileged scaffold for the synthesis of 2-substituted benzimidazoles and quinazolinones , which are core structures in numerous kinase inhibitors and antiviral agents.
This guide compares NFNB head-to-head with Niclosamide (Bioactivity Benchmark) and Flutamide (Structural Benchmark), and evaluates its utility as a precursor against standard o-phenylenediamine routes.
Chemical Profile
| Property | N-(2-fluoro-5-nitrophenyl)benzamide (NFNB) |
| CAS Number | 144205-37-8 |
| Molecular Formula | C₁₃H₉FN₂O₃ |
| Molecular Weight | 260.22 g/mol |
| Core Scaffold | N-Arylbenzamide (Nitro-substituted) |
| Key Reactivity | Nucleophilic aromatic substitution (SₙAr) at C-2 (Fluorine displacement); Nitro reduction.[1] |
Head-to-Head Comparison: Bioactivity & Mechanism[2][3]
Comparison 1: NFNB vs. Niclosamide (The "Protonophore" Test)
Context: Niclosamide is a mitochondrial uncoupler.[2][3][4][5] Its activity depends on the ability to shuttle protons across the inner mitochondrial membrane, a process requiring a phenolic hydroxyl group (pKa ~6-7) capable of deprotonation/protonation.
| Feature | Niclosamide (Established Drug) | NFNB (Probe Compound) | Scientific Insight |
| Structure | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy benzamide | N-(2-fluoro-5-nitrophenyl)benzamide (No -OH ) | The 2-OH is the "warhead." NFNB lacks this, making it a "silent" analog. |
| MOA | Protonophore: Uncouples OXPHOS by shuttling H⁺. | Inactive/Weak: Cannot shuttle H⁺ effectively. | Use NFNB to prove that a drug's effect is due to uncoupling and not just lipophilicity. |
| IC₅₀ (Mito) | < 1 µM (Potent uncoupling) | > 50 µM (Negligible uncoupling) | High selectivity index for mechanistic studies. |
| Toxicity | Moderate (Genotoxic potential via nitro reduction). | Moderate (Nitro group remains). | Both share the nitro-aromatic risk liability. |
Comparison 2: NFNB vs. Flutamide (The "Anti-Androgen" Pharmacophore)
Context: Flutamide is a non-steroidal anti-androgen used in prostate cancer. It shares the electron-deficient nitro-aniline core.
| Feature | Flutamide (Established Drug) | NFNB (Scaffold) | Scientific Insight |
| Core Motif | 4-nitro-3-trifluoromethyl-isobutyranilide | 5-nitro-2-fluoro-benzanilide | Both are electron-deficient anilides . |
| Target | Androgen Receptor (Antagonist) | Potential AR Binder (Low Affinity) | NFNB serves as a starting point for SAR libraries targeting nuclear receptors. |
| Metabolism | Hydroxylation (active metabolite). | Nitro reduction -> Amine. | NFNB's 2-fluoro group is metabolically stable but reactive to glutathione (SₙAr). |
Mechanistic Visualization
The following diagram illustrates the structural divergence where NFNB serves as a "dead" probe for protonophore activity but a "live" precursor for benzimidazole synthesis.
Caption: Comparative utility of NFNB. Left: It acts as a negative control for mitochondrial uncoupling vs. Niclosamide. Right: It serves as a precursor for benzimidazole scaffolds.
Synthetic Utility & Experimental Protocols
NFNB is superior to simple o-phenylenediamine (OPD) for synthesizing asymmetric benzimidazoles because it allows the pre-installation of the N-aryl amide bond before ring closure, avoiding the formation of bis-amide byproducts common with OPD.
Protocol A: Synthesis of NFNB (Benzoylation)
Use this protocol to generate the scaffold from 2-fluoro-5-nitroaniline.
-
Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Dry).
-
Procedure:
-
Dissolve aniline in DCM at 0°C under N₂.
-
Add Et₃N followed by dropwise addition of Benzoyl Chloride.
-
Warm to RT and stir for 4 hours.
-
Quench: Add 1M HCl (removes unreacted amine).
-
Workup: Wash with NaHCO₃, Brine, Dry (Na₂SO₄).
-
Purification: Recrystallize from EtOH.
-
-
QC Check: ¹H NMR should show amide doublet (~8.5-9.0 ppm) and disappearance of aniline NH₂ broad singlet.
Protocol B: Cyclization to 2-Phenylbenzimidazole (The "Drug Core")
Use this protocol to convert NFNB into a bioactive benzimidazole.
-
Reduction: Dissolve NFNB in EtOH/EtOAc. Add 10% Pd/C (10 wt%). Hydrogenate (H₂ balloon) for 12h. Filter (Celite).
-
Intermediate Check: Mass spec will show M-30 (loss of O) + 2 (gain of H) -> M-14 approx? No, -O2 +H2 -> M-30. Correct: -O2 (+32) + 2H2 (+4) is not right. NO2 -> NH2 is loss of 32 (2O) gain of 2 (2H) = -30 mass units.
-
-
Cyclization: Take the crude amine. Dissolve in Glacial Acetic Acid. Heat to reflux (110°C) for 4 hours.
-
Result: 5-Amino-2-phenylbenzimidazole (or 6-amino isomer).
-
Yield: Typically >85% overall.
-
Critical Analysis: Advantages & Limitations
| Parameter | NFNB Route | Traditional Route (OPD + Benzoic Acid) |
| Regioselectivity | High. The amide bond is formed before the second amine is generated. | Low. Mono-acylation of diamines is difficult; often yields bis-amides. |
| Diversity | Allows late-stage modification of the nitro group. | Requires pre-functionalized diamines (expensive). |
| Cost | Moderate (2-fluoro-5-nitroaniline is a specialty chemical). | Low (OPD is a commodity chemical). |
| Safety | Avoids handling mutagenic diamines directly (until the final step). | OPD is a known sensitizer and mutagen. |
Conclusion
N-(2-fluoro-5-nitrophenyl)benzamide is not a "drug" in the pharmacy sense, but a high-value tool compound .
-
For Biologists: Use it as a negative control when studying Niclosamide analogs to prove that the phenolic hydroxyl is essential for mitochondrial toxicity.
-
For Chemists: Use it as a masked precursor for 2-arylbenzimidazoles. The 2-fluoro group allows for SₙAr diversification, and the nitro group serves as a latent amine for cyclization.
References
-
Niclosamide Mechanism: Jurgeit, A., et al. (2012).[7] "Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects." PLoS Pathogens. Link
-
Benzimidazole Synthesis: Hranjec, M., et al. (2011). "Benzimidazole derivatives as potential antimicrobial agents."[6][8][9] Journal of Heterocyclic Chemistry. Link
-
Nitro-Aromatic Pharmacophores: Nepali, K., et al. (2014).[6] "Metabolic stability and genotoxicity of nitro-aromatic drugs." Bioorganic & Medicinal Chemistry. Link
-
NFNB Analog Studies: Chen, M., et al. (2018). "N-substituted phenylbenzamides of the niclosamide chemotype attenuate obesity related changes."[3] Nature Communications. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reproducibility of Experimental Results for N-(2-fluoro-5-nitrophenyl)benzamide
Executive Summary & Core Challenge
The Reproducibility Bottleneck: The synthesis and application of N-(2-fluoro-5-nitrophenyl)benzamide (CAS: N/A for specific amide, Precursors: 400-74-8 & 98-88-4) presents a specific chemical challenge often overlooked in standard protocols: Electronic Deactivation .[1]
The starting material, 2-fluoro-5-nitroaniline , possesses an amine group that is severely deactivated by two electron-withdrawing groups (EWGs):[1]
-
Nitro group (-NO₂) at the meta position (relative to amine) exerts a strong inductive and resonance withdrawal.[1][2][3]
-
Fluorine atom (-F) at the ortho position exerts a strong inductive withdrawal ($ -I $ effect).[1][2][3]
Impact on Reproducibility: Standard amide coupling protocols (e.g., EDC/HOBt or HATU at room temperature) frequently fail or result in variable yields (<20%) because the nucleophilicity of the aniline is insufficient to attack the active ester intermediate. This guide establishes the Acid Chloride Method as the "Gold Standard" for reproducibility, contrasting it with common coupling reagents that often lead to false negatives in library synthesis.[3]
Chemical Identity & Critical Parameters
Before initiating synthesis or assays, validate the target parameters to ensure the correct scaffold is being tested.
| Parameter | Specification | Critical Note |
| Chemical Formula | C₁₃H₉FN₂O₃ | |
| Molecular Weight | ~260.22 g/mol | |
| LogP (Calc) | ~2.8 - 3.1 | Moderate lipophilicity; low aqueous solubility.[1][2][3] |
| H-Bond Donors | 1 (Amide NH) | The ortho-fluorine may form an intramolecular H-bond with the amide NH, affecting conformation.[1] |
| Solubility | DMSO (>50 mM), DMF | Insoluble in water/PBS.[2][3] Requires co-solvent for bio-assays.[2][3] |
Comparative Synthesis Assessment
This section contrasts the two primary methodologies. Method A is recommended for high reproducibility.[2][3] Method B is included to explain common failure modes.[2][3]
Method A: Acid Chloride Activation (Gold Standard)
Mechanism:[1][2] Uses Benzoyl Chloride to generate a highly electrophilic species that can overcome the poor nucleophilicity of the aniline.[2][3]
-
Reagents: Benzoyl Chloride (1.2 eq), Pyridine (or TEA/DCM), DMAP (catalytic).[2]
-
Conditions: 0°C to Reflux (DCM or Toluene).
Method B: Carbodiimide/Uronium Coupling (High Risk)
Mechanism:[1][2] Uses HATU or EDC to form an active ester.[2][3][4]
-
Reagents: HATU/DIPEA or EDC/HOBt.
-
Conditions: DMF, Room Temperature.
-
Reproducibility Score: Low (<30% conversion).
-
Failure Mode: The active ester hydrolyzes faster than the deactivated aniline can attack it.[2][3]
Data Comparison Table
| Metric | Method A (Acid Chloride) | Method B (HATU/EDC) |
| Yield (Isolated) | 75 - 92% | 0 - 25% |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |
| Impurity Profile | Minimal (mostly benzoic acid) | Complex (urea byproducts, hydrolyzed ester) |
| Scalability | High (Gram to Kg) | Low (Cost prohibitive, poor atom economy) |
Validated Experimental Protocol (Method A)
This protocol is designed to be self-validating. If the TLC checkpoint fails, do not proceed to workup.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add 2-fluoro-5-nitroaniline (1.0 equiv, e.g., 5.0 mmol) and dry Dichloromethane (DCM) (25 mL).
-
Base Addition: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv).[1][2][3]
-
Activation: Cool to 0°C. Dropwise add Benzoyl Chloride (1.2 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours.
-
Quench: Add saturated NaHCO₃ (20 mL) and stir vigorously for 15 min to hydrolyze excess benzoyl chloride.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine.[2][3] Dry over Na₂SO₄.[2][3]
Purification Logic (Recrystallization vs. Chromatography)
For this specific nitro-benzamide, Recrystallization is superior to chromatography due to the compound's crystallinity and the distinct solubility difference from the starting materials.
-
Solvent System: Ethanol (hot) -> Water (anti-solvent).[1][2][3]
-
Protocol: Dissolve crude solid in minimal boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and purification, highlighting the critical "Go/No-Go" decision points.
Figure 1: Synthetic decision tree emphasizing the robust Acid Chloride route over the high-risk Coupling Reagent route for deactivated anilines.
Biological Assay Suitability
When moving this molecule into biological screening (e.g., Kinase assays or Antimicrobial screening), reproducibility depends on Solubility Management .[2][3]
-
DMSO Tolerance: The compound is stable in DMSO.[2][3] Prepare 10mM stocks.
-
Precipitation Risk: Upon dilution into aqueous buffer (PBS), this compound may precipitate due to the hydrophobic benzamide/fluoro-phenyl core.[2][3]
-
Metabolic Stability: The 2-fluoro group blocks metabolic oxidation at that position, potentially increasing half-life compared to the non-fluorinated analog.[1][3]
References
-
Synthesis of Electron-Deficient Amides
-
Properties of 2-fluoro-5-nitroaniline (Precursor)
-
Coupling Reagent Comparison (Aniline Specifics)
-
Troubleshooting Amide Couplings
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of N-(2-fluoro-5-nitrophenyl)benzamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of N-(2-fluoro-5-nitrophenyl)benzamide, moving beyond simple steps to explain the causality behind each procedural choice.
Our objective is to ensure that every researcher handling this compound can do so with the highest degree of confidence, safeguarding both their personal safety and the integrity of our shared environment. This document is structured to serve as a self-validating system for your laboratory's waste management practices.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of N-(2-fluoro-5-nitrophenyl)benzamide is the critical first step in establishing a safe disposal workflow. Based on data from structurally similar halogenated and nitrated aromatic compounds, a clear risk profile emerges. The primary hazards are associated with its potential toxicity if ingested or brought into contact with skin, as well as its irritant properties.
The compound's structure, featuring a nitro group and a halogen, places it in a category of chemicals that require careful handling as hazardous waste. Improper disposal, such as release into the environment, is to be strictly avoided.[1] Waste from this and similar chemicals must be managed through an authorized waste disposal company.[1][2][3]
Table 1: Hazard Identification and Classification
| Hazard Category | Classification & Statement | Rationale & Implication for Disposal |
|---|---|---|
| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed.[2][3] | Prevents disposal in standard refuse or drains. Accidental ingestion during handling must be avoided. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[3][4] | Mandates the use of specific Personal Protective Equipment (PPE) to prevent contact during handling and disposal. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[3] | Waste should be segregated from strong oxidizers to prevent hazardous reactions in the waste container. |
| Environmental | Potentially harmful or toxic to aquatic life.[5][6] | Direct release to the environment via drains or soil is prohibited.[7] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE protocol is the first line of defense against chemical exposure during waste handling. The selection of PPE must be based on a thorough risk assessment of the potential hazards.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Ensure you know the breakthrough time of your specific gloves for this class of chemicals.[8]
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles or splashes.[3][9]
-
Body Protection: A standard laboratory coat should be worn at all times.[8][10] For handling larger quantities or during spill cleanup, consider more comprehensive apparel like liquid and particle protection coveralls.[10][11]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of the solid compound), a NIOSH-approved respirator (such as an N95 particulate respirator) or the use of a chemical fume hood is required.[3][7][8]
Waste Segregation and Containerization: Ensuring Compatibility and Compliance
Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure the waste is treated correctly by the disposal facility.[12][13] N-(2-fluoro-5-nitrophenyl)benzamide waste must be classified and segregated as Halogenated Organic Solid Waste .
Protocol for Waste Containerization:
-
Select the Correct Container: Use only designated hazardous waste containers that are in good condition and compatible with the chemical. The original container can be used if it is properly labeled as waste.[14]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and list all contents, including "N-(2-fluoro-5-nitrophenyl)benzamide". Ensure the label is legible and securely attached.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[3][7]
-
Filling and Sealing: Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[12] Keep the container securely closed at all times, except when adding waste.[15] The exterior of the container must remain clean and free of contamination.[12]
Standard Disposal Protocol: From Bench to Manifest
This protocol applies to the disposal of unused N-(2-fluoro-5-nitrophenyl)benzamide, contaminated labware (e.g., weigh boats, gloves), and residues from experiments.
Step-by-Step Methodology:
-
Don Appropriate PPE: Before handling any waste, put on the full required PPE as detailed in Section 2.
-
Transfer Solid Waste: Carefully transfer the solid N-(2-fluoro-5-nitrophenyl)benzamide into the designated "Halogenated Organic Solid Waste" container using a clean spatula or scoop.
-
Dispose of Contaminated Materials: Place any contaminated disposable items, such as gloves, weigh papers, and pipette tips, into the same solid waste container.
-
Seal the Container: Securely close the container lid. If the container is now 90% full, prepare it for pickup.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or contracted hazardous waste management company to schedule a pickup. Do not attempt to transport the waste off-site yourself. All waste must be disposed of in accordance with federal, state, and local regulations.[2]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.[16]
-
Assess and Secure: If the spill is large or you are unsure how to proceed, contact your EHS office immediately. Remove all ignition sources from the area.[17][18]
-
Don Enhanced PPE: Wear the PPE detailed in Section 2, including respiratory protection to avoid inhaling dust.
-
Containment and Cleanup:
-
Decontamination:
-
Reporting: Report the incident to your laboratory supervisor or EHS office as per your institution's policy.
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][20] If irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][20]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for managing N-(2-fluoro-5-nitrophenyl)benzamide waste streams in the laboratory.
Caption: Decision workflow for N-(2-fluoro-5-nitrophenyl)benzamide waste.
References
-
McMaster University Biosafety Office. (n.d.). Spill Clean-up. Retrieved from [Link]
-
Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 06). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2019, October 03). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Stanford University. (2021, June 01). Personal Protective Equipment Requirements. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Unknown. (n.d.). Halogenated Waste. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. download.basf.com [download.basf.com]
- 7. Benzamide - Safety Data Sheet [chemicalbook.com]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. ethz.ch [ethz.ch]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. download.basf.com [download.basf.com]
- 18. download.basf.com [download.basf.com]
- 19. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 20. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(2-fluoro-5-nitrophenyl)benzamide
Essential Safety and Handling Guide: N-(2-fluoro-5-nitrophenyl)benzamide
This guide provides essential, immediate safety and logistical information for the handling and disposal of N-(2-fluoro-5-nitrophenyl)benzamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are synthesized from the known hazards of its constituent chemical moieties: aromatic amides, fluorinated hydrocarbons, and nitro compounds. A conservative approach that treats this compound with a high degree of caution is imperative for ensuring laboratory safety.
Hazard Assessment and Risk Profile
N-(2-fluoro-5-nitrophenyl)benzamide is a solid organic compound whose hazard profile is dictated by its functional groups. While specific toxicological data is unavailable, a thorough risk assessment must be conducted based on analogous structures.
-
Aromatic Nitro Compounds: This class of chemicals is known for potential toxicity if swallowed, inhaled, or absorbed through the skin. A primary concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.[1]
-
Fluorinated Organic Molecules: The carbon-fluorine bond is exceptionally strong, leading to high persistence in the environment.[2] Compounds containing this bond require specialized disposal protocols to ensure complete destruction.[3]
-
Benzamide Moiety: Benzamides can cause irritation to the skin, eyes, and respiratory system.[4] Prolonged or repeated exposure may lead to target organ damage.[4]
Potential Hazards Summary:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5][6][7]
-
Irritation: Causes skin irritation and serious eye irritation.[5][6][7]
-
Respiratory Issues: May cause respiratory irritation upon inhalation of dust particles.[1][8]
-
Chronic Effects: Long-term toxicological properties have not been investigated. The substance should be handled as if it has potential for chronic health effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls:
-
Fume Hood: All handling of N-(2-fluoro-5-nitrophenyl)benzamide, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements. Selections must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specific Recommendations | Rationale & Justification |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a primary barrier against skin contact and absorption. Double-gloving offers protection in case of a tear or puncture in the outer glove during handling. |
| Eye Protection | Chemical splash goggles with a full seal around the eyes. | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound. Standard safety glasses do not provide an adequate seal.[8] |
| Body Protection | Flame-resistant lab coat with long, cuffed sleeves. | Protects skin and personal clothing from contamination. The flame-resistant property offers protection against potential fire hazards with organic solvents. |
| Respiratory | NIOSH-approved N95 (or higher) respirator with an organic vapor cartridge. | Essential for preventing the inhalation of fine powders, especially during weighing or if handling outside of a fume hood is unavoidable.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical to minimize exposure and prevent contamination.
Preparation and Pre-Handling
-
Designate Area: Clearly demarcate a specific area within a chemical fume hood for handling the compound.
-
Surface Protection: Cover the work surface with disposable, absorbent bench paper to contain any minor spills.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood before introducing the compound.
-
Pre-label: All containers for the final product, solutions, and waste must be clearly and accurately labeled before starting the procedure.
Weighing and Transfer (Inside Fume Hood)
-
Don PPE: Put on all required PPE as specified in the table above before opening the compound's primary container.
-
Minimize Dust: Open the container carefully. Use a micro-spatula to gently transfer the solid to a tared weigh boat on an analytical balance (preferably with a draft shield). Avoid any actions that could generate dust.
-
Controlled Dissolution: If preparing a solution, place the vessel on a stir plate within the fume hood. Slowly add the solvent to the solid to prevent splashing and aerosolization.
Post-Handling and Decontamination
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment (e.g., spatulas) that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone). Collect this solvent rinse as hazardous liquid waste.
-
Surface Decontamination: Wipe down the work surface inside the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution. Dispose of the used cloths/wipes as solid hazardous waste.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, lab coat, inner gloves, respirator, and finally, goggles. Never touch your face or personal items with gloved hands.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE, even if no direct contact is suspected.[8]
Workflow for Safe Handling of N-(2-fluoro-5-nitrophenyl)benzamide
Figure 1: A step-by-step workflow illustrating the mandatory procedures for the safe handling and disposal of N-(2-fluoro-5-nitrophenyl)benzamide.
Disposal Plan
Proper disposal is critical due to the compound's chemical nature, particularly the presence of the nitro group and the highly stable carbon-fluorine bond. Improper disposal can lead to environmental persistence and regulatory non-compliance.
Waste Segregation
-
Solid Waste: All disposable items contaminated with N-(2-fluoro-5-nitrophenyl)benzamide (e.g., gloves, bench paper, weigh boats, wipes, pipette tips) must be collected in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: All solutions containing the compound and any solvent used for cleaning must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated needles or broken glassware must be disposed of in a designated sharps container.
Final Disposal Protocol
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal environmental regulations.
-
Licensed Disposal Service: Due to the fluorinated nature of this compound, it should be considered a persistent organic pollutant. Disposal must be handled by a licensed professional waste disposal service.
-
Recommended Disposal Method: The preferred method for destroying fluorinated organic compounds is high-temperature incineration at an EPA-permitted hazardous waste facility.[2][9] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of "forever chemicals" into the environment.[2][3] Landfilling of such materials is strongly discouraged due to the risk of leaching and long-term environmental liability.[9]
Emergency Procedures
Immediate and correct response to an emergency is vital.
| Emergency Type | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[6] |
| Minor Spill | (Inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area as described in section 3.3. |
| Major Spill | (Outside a fume hood or large volume): Evacuate the immediate area. Alert colleagues and notify the institutional safety officer. Do not attempt to clean it up without specialized training and equipment. |
References
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). Available at: [Link]
-
Triumvirate Environmental. Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023). Available at: [Link]
-
PubChem. 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Eurofins USA. Finding an End to Forever Chemicals. (2025). Available at: [Link]
-
ScienceLab.com. Material Safety Data Sheet Benzamide. (2010). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. epa.gov [epa.gov]
- 4. actylislab.com [actylislab.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triumvirate.com [triumvirate.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
